molecular formula C24H29NO5 B1435972 Sacubitril-d4

Sacubitril-d4

Cat. No.: B1435972
M. Wt: 415.5 g/mol
InChI Key: PYNXFZCZUAOOQC-JCZLLWNUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AHU377-d4 is intended for use as an internal standard for the quantification of AHU377 by GC- or LC-MS. AHU377 is a methyl ester prodrug form of the neprilysin inhibitor LBQ657.1 It increases plasma levels of atrial natriuretic factor (ANF) in conscious rats and anesthetized dogs when administered at doses of 10 and 30 mg/kg, respectively. AHU377 (30 mg/kg) increases ANF-induced urinary sodium excretion in anesthetized rats. Formulations containing AHU377 in combination with valsartan have been used in the treatment of mild to moderate hypertension and chronic heart failure.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3-tetradeuterio-4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1/i13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNXFZCZUAOOQC-JCZLLWNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)OCC)C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Sacubitril-d4: Properties, Structure, and Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sacubitril, a neprilysin inhibitor, is a cornerstone in the management of heart failure. Administered as a prodrug, it is rapidly metabolized to its active form, sacubitrilat (LBQ657)[1][2]. To understand its pharmacokinetic and metabolic profile, researchers require highly accurate and precise bioanalytical methods. Sacubitril-d4, a stable isotope-labeled analog of sacubitril, serves as an indispensable tool in this endeavor.[3] This guide provides an in-depth examination of the chemical properties, structure, and critical applications of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is a deuterated form of Sacubitril where four hydrogen atoms on the succinate moiety have been replaced by deuterium.[3][4] This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification.[3][5]

Key Identifiers and Physicochemical Properties
PropertyValueSource(s)
Chemical Name 4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic-2,2,3,3-d4 acid[6]
CAS Number 1884269-07-1[3][4][6]
Molecular Formula C₂₄H₂₅D₄NO₅[6]
Molecular Weight ~415.52 g/mol [4][6][7]
Appearance White to Off-White Solid/Gel[5][8]
Purity >95% (HPLC)[4]
Solubility Slightly soluble in DMSO, Methanol, and Chloroform[9]
Storage Recommended storage at +4°C or -20°C, sealed away from moisture[4][5][9]

The structural difference between Sacubitril and its deuterated analog is subtle but critical for its function as an internal standard. The four deuterium atoms are located on the succinic acid portion of the molecule.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add this compound (IS) Plasma->Add_IS Precip Add Acetonitrile (Protein Precipitation) Add_IS->Precip Vortex Vortex Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject HPLC Chromatographic Separation (C18) Inject->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Curve Quantify via Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

Sources

An In-depth Technical Guide on the Synthesis and Isotopic Labeling of Sacubitril-d4

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Sacubitril and the strategic incorporation of deuterium isotopes to produce Sacubitril-d4. As the landscape of pharmaceutical development increasingly relies on isotopically labeled compounds for pharmacokinetic and metabolic studies, a thorough understanding of their synthesis is paramount.[1][2][3][4] This document details established synthetic routes to Sacubitril, explains the rationale behind isotopic labeling, provides detailed protocols for the synthesis of this compound, and outlines the analytical techniques essential for its characterization. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently approach the synthesis and application of deuterated Sacubitril.

Introduction: The Significance of Isotopic Labeling in Pharmaceutical Research

Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by one of its isotopes.[2] In pharmaceutical research and development, stable isotopes, particularly deuterium (²H or D), have become indispensable tools.[1][5] The substitution of hydrogen with deuterium, a non-radioactive and stable isotope, offers several advantages.[1][2] While the physicochemical properties of the molecule remain largely unchanged, the increased mass can be readily detected by mass spectrometry (MS) and distinguished by nuclear magnetic resonance (NMR) spectroscopy.[2][6]

Deuterated compounds, such as this compound, serve as ideal internal standards in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][5][7] Their use helps to correct for variability in sample preparation and instrument response, leading to enhanced accuracy and precision in pharmacokinetic, pharmacodynamic, and toxicological studies.[5][7] Furthermore, the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can slow down metabolism at the site of deuteration, offering a strategy to improve a drug's metabolic stability and pharmacokinetic profile.[1]

Sacubitril is a neprilysin inhibitor used in combination with the angiotensin receptor blocker valsartan for the treatment of heart failure.[8] It is a prodrug that is rapidly converted to its active metabolite, Sacubitrilat (LBQ657), by esterases.[8] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Sacubitril and Sacubitrilat is crucial for optimizing its therapeutic efficacy and safety.[3] this compound, as a stable isotope-labeled internal standard, is a cornerstone for the robust bioanalytical methods required for these critical studies.[7]

Synthetic Pathways to Sacubitril

Several synthetic routes to Sacubitril have been developed, often focusing on the efficient and stereoselective construction of its two chiral centers.[9][10] A common industrial-scale synthesis begins with the formation of a key biphenyl intermediate.

Industrial Scale Synthesis Overview

A widely adopted industrial synthesis involves several key transformations to construct the Sacubitril molecule.[8][11] The synthesis typically commences with a Grignard reaction, followed by a series of stereoselective steps to introduce the two chiral centers. Key reactions in this pathway include a Mitsunobu reaction, oxidation, a Wittig reaction, and an asymmetric hydrogenation.[8][11]

The general synthetic strategy can be visualized as follows:

G A 4-Bromo-1,1'-biphenyl B Grignard Reagent A->B Mg D Biphenyl Epoxide Intermediate B->D Reaction with C C (S)-Epichlorohydrin C->D F Amino Alcohol Intermediate D->F 1. Mitsunobu (E) 2. Hydrolysis E Succinimide E->F G Boc-Protected Amino Alcohol F->G Boc Protection H Aldehyde Intermediate G->H Oxidation (TEMPO) I α,β-Unsaturated Ester H->I Wittig Reaction J Chiral Carboxylate I->J 1. Hydrolysis 2. Asymmetric Hydrogenation K Esterified Intermediate J->K Esterification L Sacubitril K->L Reaction with Succinic Anhydride

Caption: Industrial Synthesis of Sacubitril.

Synthesis of this compound: Strategies for Isotopic Labeling

The synthesis of this compound requires the strategic introduction of four deuterium atoms into the molecule. The position of the deuterium labels is critical and is often chosen to be at a metabolically stable position to prevent in vivo H/D exchange. A common location for deuteration in Sacubitril is the succinyl moiety.

A plausible synthetic route to this compound involves the use of deuterated succinic anhydride in the final step of the synthesis.

Retrosynthetic Analysis for this compound

A retrosynthetic approach for this compound reveals the key deuterated starting material:

G Sacubitril_d4 This compound Amine_Intermediate (2R,4S)-4-amino-5-([1,1'-biphenyl]-4-yl)-2-methylpentanoic acid ethyl ester Sacubitril_d4->Amine_Intermediate Disconnect Amide Bond Deuterated_Succinic_Anhydride Succinic-d4 Anhydride Sacubitril_d4->Deuterated_Succinic_Anhydride

Caption: Retrosynthesis of this compound.

Experimental Protocol for the Synthesis of this compound

This protocol outlines the final step in the synthesis of this compound, starting from the key amine intermediate.

Step 1: Preparation of the Amine Intermediate

The synthesis of the crucial amine intermediate, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester, is achieved through established multi-step synthetic routes as described in the literature.[8][11]

Step 2: Acylation with Succinic-d4 Anhydride

  • Dissolve the amine intermediate hydrochloride salt in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride and liberate the free amine.

  • To this solution, add a stoichiometric amount of succinic-d4 anhydride.

  • Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, the reaction mixture is typically worked up by washing with a dilute aqueous acid (e.g., 1N HCl) to remove excess base, followed by a wash with brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Analytical Characterization of this compound

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the chemical purity of this compound.[12] A reversed-phase HPLC method is typically employed.

Table 1: Typical HPLC Parameters for this compound Purity Analysis

ParameterCondition
Column C18 column (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid buffer)
Flow Rate 1.0 mL/min
Detection UV at a specified wavelength (e.g., 224 nm or 254 nm)
Injection Volume 10 µL
Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of this compound and determining its isotopic enrichment.[12] High-resolution mass spectrometry (HRMS) provides an accurate mass measurement.

The identity is confirmed by comparing the measured mass-to-charge ratio (m/z) with the theoretical m/z of the deuterated compound.[12] The isotopic enrichment is determined by analyzing the distribution of the isotopic peaks.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and confirming the position of the deuterium labels.[12]

  • ¹H NMR: The ¹H NMR spectrum of this compound will be consistent with the structure of Sacubitril, but the signals corresponding to the protons on the succinyl moiety will be absent or significantly reduced in intensity.[12][13]

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms, but the signals for the deuterated carbons may be broadened or show a characteristic triplet splitting pattern due to C-D coupling.

  • ²H NMR: A ²H NMR spectrum can be acquired to directly observe the deuterium signals, confirming their presence and location.

Table 2: Summary of Analytical Techniques for this compound Characterization

TechniquePurposeKey Information Obtained
HPLC Purity AssessmentChemical purity, presence of impurities
MS Identity Confirmation & Isotopic EnrichmentMolecular weight, isotopic distribution
¹H NMR Structural ElucidationConfirmation of overall structure, absence of specific proton signals
¹³C NMR Structural ElucidationConfirmation of carbon framework, observation of C-D coupling
²H NMR Direct Detection of DeuteriumConfirmation of deuterium incorporation

Conclusion

The synthesis of this compound is a critical process that enables advanced pharmaceutical research and development. By strategically incorporating deuterium atoms, a valuable internal standard is created for highly accurate and precise bioanalytical methods. This guide has provided an in-depth overview of the synthetic pathways to Sacubitril, a detailed protocol for the preparation of this compound, and the essential analytical techniques for its characterization. The methodologies and insights presented herein are intended to serve as a valuable resource for scientists and researchers in the field, facilitating the successful synthesis and application of this important isotopically labeled compound.

References

  • McMurray JJ, Packer M, Desai AS, et al. Angiotensin-neprilysin inhibition versus enalapril in heart failure. The New England Journal of Medicine. 2014.
  • Catalysis Science & Technology. Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades. Available at: [Link]

  • Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Available at: [Link]

  • ResearchGate. Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril. Available at: [Link]

  • Google Patents. Synthesis method of Sacubitril valsartan sodium LCZ696.
  • ResearchGate. Completion of Sacubitril Synthesis. Available at: [Link]

  • Cerno Bioscience. Isotope Labeling. Available at: [Link]

  • Bioscientia. Deuterated Drugs. Available at: [Link]

  • Lewis Kay's group at the University of Toronto. New developments in isotope labeling strategies for protein solution NMR spectroscopy. Available at: [Link]

  • BioPharm International. Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. Available at: [Link]

  • Chemical Reviews. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Available at: [Link]

  • Google Patents. Deuterated sacubitril.
  • Novel Crystal Forms of Entresto: A Supramolecular Complex of Trisodium Sacubitril Valsartan Hemi-pentahydrate. Available at: [Link]

  • New Drug Approvals. Sacubitril. Available at: [Link]

  • PubMed. Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Available at: [Link]

  • Department of Drug Administration, Nepal. Analytical profile of Sacubitril and Valsartan Tablets. Available at: [Link]

  • Google Patents. Process for the preparation of a dual-acting angiotensin receptor-neprilysin inhibitor compound.
  • European Commission. Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. Available at: [Link]

  • ResearchGate. Previous and our work on the synthesis of sacubitril. Available at: [Link]

  • Neuroquantology. Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Val. Available at: [Link]

  • ResearchGate. Synthesis of Valsartan as drug for the treatment of hypertension. Available at: [Link]

  • PubMed. Synthesis of valsartan via decarboxylative biaryl coupling. Available at: [Link]

  • Oriental Journal of Chemistry. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review. Available at: [Link]

  • ResearchGate. Isotopic Labeling of Metabolites in Drug Discovery Applications. Available at: [Link]

  • Multistep synthesis of a valsartan precursor in continuous flow. Available at: [Link]

  • Metabolic Solutions. Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available at: [Link]

  • ResearchGate. Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Available at: [Link]

  • Eurisotop. Stable Isotope-Labeled Products For Metabolic Research. Available at: [Link]

  • SACUBITRIL / VALSARTAN (ENTRESTO): A REVIEW ON DEVELOPMENT OF ANALYTICAL METHODS AND ITS ASSESSMENT IN PURE, BULK FORMULATION, B. Available at: [Link]

Sources

Sacubitril-d4: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Sacubitril-d4, a deuterated analog of the neprilysin inhibitor Sacubitril. Designed for researchers, scientists, and drug development professionals, this document details the essential chemical properties, synthesis, and critical applications of this compound, with a focus on its role as an internal standard in high-precision bioanalytical assays.

Core Compound Identification and Properties

This compound is the stable isotope-labeled form of Sacubitril, where four hydrogen atoms on the succinic acid moiety have been replaced with deuterium. This isotopic substitution makes it an indispensable tool in pharmacokinetic and metabolic studies of Sacubitril, which is a component of the heart failure medication Entresto®.

Chemical Identity

The fundamental chemical identifiers for this compound are summarized below for quick reference.

ParameterValueSource(s)
CAS Number 1884269-07-1[1][2][3]
Molecular Formula C₂₄H₂₅D₄NO₅[4][5]
Molecular Weight 415.52 g/mol [1][3]
IUPAC Name 4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic-2,2,3,3-d4 acid[2][5]
Synonyms AHU-377-d4, this compound (succinate-D4)[2]

The Rationale for Deuteration: Enhancing Bioanalytical Accuracy

In quantitative bioanalysis, particularly using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision.[4] this compound serves this exact purpose in the analysis of Sacubitril and its active metabolite, Sacubitrilat.

Causality of Improved Performance:

The core principle behind the efficacy of a SIL-IS is its near-identical physicochemical properties to the analyte of interest. This compound and Sacubitril exhibit the same extraction recovery, ionization efficiency, and chromatographic retention time.[6] This co-elution and identical behavior during sample preparation and analysis allow this compound to effectively compensate for variations in sample processing and matrix effects, which are common sources of error in bioanalytical methods.[4] Regulatory bodies like the FDA recommend the use of a SIL-IS whenever possible for these reasons.[2] The mass difference of four atomic mass units (due to the four deuterium atoms) allows the mass spectrometer to distinguish between the analyte and the internal standard, ensuring independent and accurate quantification.[7]

Synthesis of this compound: A Strategic Approach

The synthesis of Sacubitril involves the amidation of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester with succinic anhydride.[8] Logically, the preparation of this compound follows the same synthetic route, with the key difference being the use of a deuterated starting material.

The most direct and efficient method for introducing the four deuterium atoms is to utilize Succinic acid-d4 anhydride , which is derived from commercially available Succinic acid-d4.[5][9]

A plausible synthetic pathway is as follows:

  • (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride is treated with a base, such as triethylamine, to yield the free amine.

  • The free amine is then reacted with Succinic acid-d4 anhydride . This reaction forms an amide bond, coupling the deuterated succinate moiety to the Sacubitril precursor.

  • The resulting product is this compound.

This strategic use of a deuterated building block ensures the precise placement of the deuterium labels and avoids isotopic scrambling that could occur with other deuteration methods.

Application in Quantitative Bioanalysis: An Experimental Protocol

The primary application of this compound is as an internal standard for the quantification of Sacubitril and its active metabolite, Sacubitrilat, in biological matrices such as human plasma. This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[10][11]

High-Throughput Quantification of Sacubitrilat in Human Plasma using LC-MS/MS

This protocol outlines a robust method for the analysis of Sacubitrilat, the active metabolite, using Sacubitrilat-d4 as the internal standard. A similar approach can be adapted for Sacubitril itself.

Materials and Reagents:

  • Sacubitrilat (analyte)

  • Sacubitrilat-d4 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Deionized water

  • Human plasma (K2-EDTA)

Step-by-Step Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Sacubitrilat and Sacubitrilat-d4 in a suitable solvent like methanol or DMSO at a concentration of 1 mg/mL.

    • From these stock solutions, prepare a series of working solutions for calibration standards and quality controls (QCs) by serial dilution in 50:50 acetonitrile:water.

    • Prepare a working solution of the internal standard (Sacubitrilat-d4) at an appropriate concentration (e.g., 50 ng/mL) in the same diluent.

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma samples, calibration standards, and QCs at room temperature and vortex to ensure homogeneity.

    • To 50 µL of each plasma sample in a 1.5 mL microcentrifuge tube, add 25 µL of the internal standard working solution.

    • Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Employ a reverse-phase C18 column with a gradient elution using a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for Sacubitrilat and Sacubitrilat-d4.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Apply a weighted (e.g., 1/x²) linear regression to the calibration curve.

    • Determine the concentration of Sacubitrilat in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Bioanalytical Workflow Diagram

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add this compound (Internal Standard) Plasma->Add_IS Spike Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Raw Data Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve (Weighted Regression) Ratio->Calibration Quantification Quantify Concentration Calibration->Quantification

Caption: Workflow for the quantification of Sacubitrilat in plasma using this compound.

Conclusion

This compound is a critical reagent for the accurate and precise quantification of Sacubitril and its metabolites in biological matrices. Its synthesis via a deuterated precursor ensures isotopic purity, and its application as an internal standard in LC-MS/MS methods is aligned with regulatory best practices for bioanalytical method validation. This guide provides the foundational knowledge and a practical framework for the effective use of this compound in advancing pharmaceutical research and development.

References

  • Veeprho. This compound | CAS 1884269-07-1. [Link]

  • Acanthus Research. This compound. [Link]

  • ARTIS STANDARDS. This compound. [Link]

  • Axios Research. This compound - CAS - 1884269-07-1. [Link]

  • PubChem. This compound | C24H29NO5 | CID 129010205. [Link]

  • Pharmaffiliates. CAS NO : 1884269-07-1 | Chemical Name : this compound. [Link]

  • Srinivas, G., Unny, V. K. P., Mukkanti, K., & Choudary, B. M. (2013). A facile synthesis of deuterium labeled 2,2-dimethyl-[2H6]-succinic acid and its anhydride. Journal of Labelled Compounds and Radiopharmaceuticals, 56(6), 325–329. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Gu, J., Noe, A., Chandra, P., Al-Fayoumi, S., Ligueros-Saylan, M., Sarangapani, R., ... & Howard, D. (2010). Pharmacokinetics and pharmacodynamics of LCZ696, a novel dual-acting angiotensin receptor-neprilysin inhibitor (ARNi). Journal of Clinical Pharmacology, 50(4), 401-414.
  • Ayalasomayajula, S., Langenickel, T., Pal, P., Boggarapu, S., & Sunkara, G. (2017). Clinical Pharmacokinetics of Sacubitril/Valsartan (LCZ696): A Novel Angiotensin Receptor-Neprilysin Inhibitor. Clinical Pharmacokinetics, 56(11), 1361–1375. [Link]

  • van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

Introduction: The Quest for Precision in Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Sacubitril-d4 as an Internal Standard in Bioanalytical Applications

In the landscape of drug development and pharmacokinetics, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive tool for this purpose due to its exceptional sensitivity and selectivity.[1] However, the journey from a raw biological sample to a reliable quantitative result is fraught with potential variability. Factors such as inconsistent sample preparation, instrument drift, and the unpredictable nature of the matrix effect—where co-eluting endogenous components suppress or enhance the analyte's ionization—can compromise data integrity.[2][3]

To navigate these challenges, the use of an internal standard (IS) is not merely a recommendation but a fundamental requirement for robust bioanalysis. An ideal IS acts as a chemical mimic of the analyte, experiencing the same procedural losses and matrix effects. By normalizing the analyte's response to that of the IS, we can correct for these variations and achieve the precision and accuracy demanded by regulatory bodies and sound scientific practice.[4]

This guide provides a comprehensive exploration of this compound, a deuterated stable isotope-labeled internal standard, and its pivotal role in the bioanalysis of Sacubitril. We will delve into the mechanistic rationale for its use, provide field-tested experimental protocols, and offer insights grounded in the principles of regulatory compliance.

The Gold Standard: Why Stable Isotope-Labeled Internal Standards Reign Supreme

While various compounds can be employed as internal standards, stable isotope-labeled (SIL) versions of the analyte, such as deuterated compounds, are universally recognized as the gold standard.[1][5] Regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend their use in quantitative mass spectrometry-based assays.[6][7]

The superiority of a SIL-IS like this compound lies in its near-perfect emulation of the analyte. By replacing specific hydrogen atoms with their heavier, stable isotope deuterium, we create a molecule that is chemically identical to Sacubitril but possesses a distinct, higher mass.[8] This elegant modification provides two critical advantages:

  • Co-elution and Identical Behavior: this compound shares the same physicochemical properties as Sacubitril, including polarity, pKa, and solubility. Consequently, it co-elutes during chromatography and behaves identically during sample extraction, evaporation, and ionization in the mass spectrometer's source.[5]

  • Mass-Based Differentiation: Despite its identical chemical behavior, the mass spectrometer can easily distinguish this compound from the unlabeled analyte based on their mass-to-charge (m/z) ratios.

This combination ensures that any physical loss during sample preparation or any fluctuation in ionization efficiency affects both the analyte and the IS to the same degree. The ratio of their signals, therefore, remains constant and directly proportional to the analyte's concentration, effectively canceling out the analytical variability.[2]

Logic of Internal Standard Correction cluster_Process Analytical Workflow cluster_Variability Sources of Variability cluster_Output Measurement & Correction A Analyte (Sacubitril) V1 Sample Prep Loss A->V1 V2 Matrix Effect (Ion Suppression) A->V2 Ratio Analyte / IS Ratio (Remains Constant) B IS (this compound) B->V1 B->V2 Result Accurate Quantification Ratio->Result

Caption: Internal standard logic diagram.

Understanding the Analyte: Sacubitril and its Active Metabolite

To appreciate the role of this compound, one must first understand the pharmacology of Sacubitril. Sacubitril is a component of the combination drug Sacubitril/valsartan, a cornerstone in the treatment of heart failure.[9][10]

Sacubitril itself is a prodrug, meaning it is administered in an inactive form.[11][12] Following oral administration, it is rapidly absorbed and converted by esterases in the body to its active metabolite, Sacubitrilat (also known as LBQ657).[13][14] It is this active form, Sacubitrilat, that exerts the therapeutic effect by inhibiting the enzyme neprilysin.[15] Neprilysin is responsible for breaking down natriuretic peptides—endogenous substances that help protect the cardiovascular system by promoting vasodilation and reducing sodium and water retention.[12][16] By inhibiting neprilysin, Sacubitrilat increases the levels of these protective peptides, counteracting the pathophysiology of heart failure.[9]

Given that Sacubitril is rapidly converted to Sacubitrilat, bioanalytical methods are often designed to measure both the parent prodrug and the active metabolite to fully characterize the drug's pharmacokinetic profile.[17][18]

Mechanism of Action of Sacubitril Sacubitril Sacubitril (Prodrug) C24H29NO5 M.W. 411.50 Sacubitrilat Sacubitrilat (LBQ657) (Active Metabolite) Sacubitril->Sacubitrilat Esterases (De-ethylation) Neprilysin Neprilysin (Enzyme) Sacubitrilat->Neprilysin Inhibits Neprilysin->Degradation Degrades Peptides Natriuretic Peptides Peptides->Degradation Effect Beneficial Cardiovascular Effects (Vasodilation, Natriuresis) Peptides->Effect

Caption: Sacubitril's metabolic activation pathway.

Developing a Robust Bioanalytical Method with this compound

A reliable bioanalytical method is a self-validating system. The following sections outline a proven workflow for the simultaneous quantification of Sacubitril and its active metabolite LBQ657 in human plasma, using this compound and a corresponding IS for the metabolite (e.g., Sacubitrilat-d4).

Experimental Protocol 1: Sample Preparation via Protein Precipitation

This method is chosen for its speed, simplicity, and suitability for high-throughput analysis, making it ideal for clinical studies with large sample numbers.[13]

Rationale: Protein precipitation with a cold organic solvent like acetonitrile efficiently removes the majority of plasma proteins, which can interfere with the analysis and foul the LC system. The internal standard is added at the very beginning to ensure it accounts for any variability throughout the entire process.

Step-by-Step Procedure:

  • Thaw all plasma samples (unknowns, calibration standards, and quality controls) and internal standard working solutions to room temperature.

  • Aliquot 50 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add 25 µL of the internal standard working solution (containing this compound and Sacubitrilat-d4) to every tube/well except for blank matrix samples.

  • To precipitate proteins, add 300 µL of ice-cold acetonitrile to each sample.[19]

  • Vortex the mixture vigorously for 10 minutes to ensure complete protein precipitation and analyte extraction.

  • Centrifuge the samples at high speed (e.g., 2,500 x g) for 10 minutes to pellet the precipitated proteins.[13]

  • Carefully transfer 100 µL of the clear supernatant to a new set of tubes or a 96-well plate.

  • Dilute the supernatant with 100 µL of an aqueous solution (e.g., acetonitrile:water 1:1 v/v) to ensure compatibility with the initial mobile phase.[19]

  • Vortex briefly and inject a small volume (e.g., 3-5 µL) into the LC-MS/MS system for analysis.[13]

Sample Preparation Workflow A 1. Aliquot 50 µL Plasma Sample B 2. Add 25 µL This compound (IS) A->B C 3. Add 300 µL Cold Acetonitrile B->C D 4. Vortex (10 min) & Centrifuge (2500 x g) C->D E 5. Transfer 100 µL Supernatant D->E F 6. Dilute 1:1 with Acetonitrile/Water E->F G 7. Inject into LC-MS/MS System F->G

Caption: Protein precipitation workflow diagram.

Experimental Protocol 2: LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for method development. Optimization is always recommended based on the specific instrumentation available.

Rationale: A reversed-phase C18 column is effective for retaining and separating Sacubitril and Sacubitrilat.[17] A gradient elution with acetonitrile provides the necessary resolving power. The addition of a modifier like formic acid to the mobile phase aids in the protonation of the analytes, which is essential for efficient positive mode electrospray ionization (ESI).[20] Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum specificity and sensitivity.[21]

ParameterRecommended ConditionCausality/Expert Insight
LC System UHPLC/HPLCUHPLC offers faster run times and better resolution.
Column C18 Column (e.g., 2.1 x 50 mm, <3.5 µm)Industry standard for retaining moderately non-polar compounds like Sacubitril from a biological matrix.[20]
Mobile Phase A 5 mM Ammonium Acetate and 0.1% Formic Acid in WaterAmmonium acetate helps with peak shape and formic acid promotes protonation for positive ESI.[17]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a strong organic solvent for eluting the analytes.[17]
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column to ensure sharp peaks without excessive pressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 3 - 5 µLSmall volume minimizes potential matrix effects and column overload.
MS System Triple Quadrupole Mass SpectrometerEssential for quantitative analysis using MRM.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is suitable for these polar to moderately polar molecules; they readily form [M+H]+ ions.[20]

Table 1: Recommended LC-MS/MS Starting Conditions

The MRM transitions are the heart of the assay's specificity. The precursor ion is typically the protonated molecule ([M+H]+), and the product ion is a stable, characteristic fragment generated by collision-induced dissociation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Rationale for Transition
Sacubitril412.2235.1Specific fragmentation pattern of the parent drug.
This compound (IS) 416.2 235.1 Mass shift of +4 in precursor; fragment is identical as deuterium is not in the fragmented portion.
LBQ657 (Sacubitrilat)384.2207.1Characteristic fragment of the active metabolite.
Valsartan436.2291.2Included for simultaneous analysis of the combination drug.[17]
Valsartan-d3 (IS)439.2291.2Mass shift of +3 in precursor; identical fragment.[17]

Table 2: Example MRM Transitions for Sacubitril and Related Analytes Note: Values are illustrative and must be empirically optimized on the specific mass spectrometer used. Data synthesized from published methods.[17][20][21]

Method Validation: A System of Self-Validation

A method is not reliable until it is validated. The protocol must be rigorously tested according to regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guideline, to prove it is fit for purpose.[6][22] The use of this compound is particularly critical for passing the matrix effect and recovery assessments.

Validation ParameterPurposeTypical Acceptance CriteriaHow this compound Ensures Success
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank matrix should be <20% of LLOQ response.High specificity of MRM transitions minimizes interferences.
Accuracy & Precision Determine the closeness of measured values to the true value and the reproducibility of measurements.Accuracy: ±15% of nominal (±20% at LLOQ). Precision: RSD ≤15% (≤20% at LLOQ).[18]The IS corrects for random and systematic errors during sample prep and injection, tightening precision.
Matrix Effect Assess the impact of the matrix on ionization.The IS-normalized matrix factor should have an RSD ≤15% across different sources of matrix.[1][2]As this compound co-elutes and has identical ionization, it experiences the same matrix effects as Sacubitril. The ratio corrects for this suppression/enhancement.
Recovery Measure the efficiency of the extraction process.Should be consistent and reproducible, though not necessarily 100%.This compound's recovery will mirror that of Sacubitril. The consistent ratio corrects for any extraction inconsistencies.
Stability Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).Analyte concentration should be within ±15% of the nominal concentration.This compound helps confirm that observed changes are due to analyte degradation and not analytical variability.

Table 3: Key Bioanalytical Method Validation Parameters

Conclusion: Ensuring Data Integrity with this compound

This compound is more than just a reagent; it is an enabling tool for generating high-quality, defensible bioanalytical data in the development of Sacubitril. By providing a near-perfect mimic of the analyte, it allows researchers to correct for the inherent variabilities of the LC-MS/MS workflow, from sample extraction to ionization. Its use is a hallmark of a robust, well-designed, and regulatory-compliant method. This guide has outlined the fundamental principles, practical protocols, and validation strategies that empower scientists and drug development professionals to leverage this compound effectively, ensuring the integrity and reliability of their pharmacokinetic and clinical data.

References

  • Wikipedia. Sacubitril. [Link]

  • Ni, Y., Zhang, Y., et al. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. SciELO. [Link]

  • ScienceOpen. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. [Link]

  • Tianming Pharmaceutical. Sacubitril Mechanism of Action-How It Treats Heart Failure. [Link]

  • Semantic Scholar. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. [Link]

  • ResearchGate. (2017). What is the main mechanism of action Sacubitril/Valsartan?. [Link]

  • ResearchGate. (2021). Recovery and matrix effect of sacubitril, valsartan and LBQ657 in human plasma. [Link]

  • US Pharmacist. (2016). A New Mechanism of Action in Heart Failure: Angiotensin-Receptor Neprilysin Inhibition. [Link]

  • Frontiers in Cardiovascular Medicine. (2021). Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review. [Link]

  • PubMed. (2024). Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population. [Link]

  • Taylor & Francis Online. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis, 9(14). [Link]

  • ACS Publications. (2022). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]

  • PubMed. (2017). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. [Link]

  • Chromatography Online. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • PubMed. (2021). Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS. [Link]

  • PubMed. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Ovid. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. [Link]

  • SAGE Journals. (2020). Development and validation of a stability-indicating UHPLC method for Sacubitril/Valsartan complex in the presence of impurities and degradation products. [Link]

  • ScienceDirect. (2015). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. [Link]

  • IJRPS. (2020). SACUBITRIL / VALSARTAN (ENTRESTO): A REVIEW ON DEVELOPMENT OF ANALYTICAL METHODS AND ITS ASSESSMENT IN PURE, BULK FORMULATION, BIOLOGICAL FLUIDS. [Link]

  • ResearchGate. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. [Link]

  • NeuroQuantology. (2018). Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Valsartan Microsphere Dosage Form. [Link]

  • PubMed. (2022). Stability-indicating reversed-phase-HPLC method development and validation for sacubitril/valsartan complex in the presence of impurities and degradation products: Robustness by quality-by-design approach. [Link]

  • YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Taylor & Francis Online. (2010). Bioanalytical Method Validation: Notable Points in The 2009 Draft EMA Guideline and Differences with The 2001 FDA Guidance. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

Sources

The Unseen Anchor: A Technical Guide to the Mechanism of Action of Sacubitril-d4 in Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, achieving accuracy and precision is paramount. This is particularly true for potent pharmaceuticals like sacubitril, a neprilysin inhibitor used in the management of heart failure.[1][2][3] Sacubitril is a prodrug, rapidly metabolized to its active form, LBQ657, making the simultaneous quantification of both compounds in biological matrices a critical aspect of pharmacokinetic and bioequivalence studies.[1][4][5][6] This guide delves into the core of a robust analytical methodology: the use of a stable isotope-labeled internal standard, specifically sacubitril-d4, and elucidates its mechanism of action in ensuring the integrity of bioanalytical data.

The Imperative for an Internal Standard in Bioanalysis

Biological matrices such as plasma and serum are inherently complex and variable.[7] Endogenous components can interfere with the ionization of the analyte in the mass spectrometer source, a phenomenon known as the matrix effect, which can lead to ion suppression or enhancement and, consequently, inaccurate quantification.[7][8] Furthermore, variability in sample preparation, such as protein precipitation or liquid-liquid extraction, can introduce inconsistencies in analyte recovery.

To counteract these challenges, a suitable internal standard (IS) is incorporated into the analytical workflow.[9][10] An ideal IS mimics the physicochemical properties of the analyte as closely as possible, ensuring that it experiences similar variations during sample processing and analysis.[7][11] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of stable isotope-labeled internal standards as the gold standard in bioanalytical method validation.[9][12][13][14]

This compound: The Deuterated Doppelgänger

This compound is a deuterated analog of sacubitril, where four hydrogen atoms have been replaced by deuterium atoms.[15] This subtle alteration in mass does not significantly impact the compound's chemical properties.[11] Consequently, this compound exhibits nearly identical behavior to sacubitril during:

  • Extraction: It partitions similarly between aqueous and organic phases in liquid-liquid extraction and has comparable recovery in protein precipitation and solid-phase extraction.[7]

  • Chromatography: It co-elutes with sacubitril under typical reversed-phase liquid chromatography conditions.[11]

  • Ionization: It experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[7][8]

The key difference lies in its mass-to-charge ratio (m/z), which allows the mass spectrometer to distinguish it from the unlabeled analyte.[7][11]

Mechanism of Action: Normalization through Ratiometric Analysis

The fundamental principle behind the use of this compound is ratiometric analysis. A known and constant amount of this compound is added to all samples, including calibration standards, quality control samples (QCs), and the unknown study samples, at the earliest stage of sample preparation.[10]

During analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the instrument measures the peak area responses for both the analyte (sacubitril and/or LBQ657) and the internal standard (this compound). The ratio of the analyte's peak area to the internal standard's peak area is then calculated.

Any variability introduced during the analytical process will, in principle, affect both the analyte and the internal standard to the same extent. For instance, if incomplete extraction leads to a 10% loss of sacubitril, it will also result in a 10% loss of this compound. Similarly, if ion suppression reduces the signal of sacubitril by 20%, the signal of this compound will also be suppressed by 20%. By calculating the ratio of their responses, these variations are effectively canceled out, leading to a normalized and more accurate measurement of the analyte's concentration.

The following diagram illustrates the logical workflow of a typical bioanalytical method employing this compound.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Spike Spike with this compound (IS) Sample->Spike Add known amount of IS Extract Protein Precipitation / LLE / SPE Spike->Extract Remove interferences Evap Evaporation & Reconstitution Extract->Evap Concentrate & prepare for LC Inject Injection into LC-MS/MS Evap->Inject Separate Chromatographic Separation Inject->Separate Isolate analytes Detect MS/MS Detection (MRM) Separate->Detect Measure m/z transitions Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Quantify against Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: Bioanalytical workflow for sacubitril using this compound internal standard.

Quantitative Data for Sacubitril Bioanalysis

The following table summarizes typical mass spectrometry parameters used for the quantification of sacubitril, its active metabolite LBQ657, and the deuterated internal standard this compound. These values are crucial for setting up the multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Sacubitril412.2266.2ESI+
LBQ657 (Sacubitrilat)384.2211.1ESI+
This compound (IS)416.3266.2ESI+

Note: The specific precursor and product ions may vary slightly depending on the instrument and optimization. It is essential to perform compound tuning to determine the optimal transitions.[16][17][18][19]

Experimental Protocol: A Validated Approach

This section outlines a detailed, step-by-step methodology for the bioanalysis of sacubitril and LBQ657 in human plasma using this compound as an internal standard. This protocol is a synthesis of established methods and adheres to regulatory guidelines.[17][20][21]

1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve sacubitril, LBQ657, and this compound in methanol or a mixture of acetonitrile and dimethyl sulfoxide (1:9, v/v) to prepare individual stock solutions.[17][21]

  • Working Solutions: Prepare serial dilutions of the sacubitril and LBQ657 stock solutions with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at various concentrations (e.g., LLOQ, LQC, MQC, HQC).[17]

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 600 ng/mL.[21]

2. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of the plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[19]

  • Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.[22][23]

  • Vortex mix for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 column, such as an Ultimate® XB-C18 (2.1 × 50 mm, 3.5 µm), is suitable for separation.[17][20][21]

    • Mobile Phase A: 5 mM ammonium acetate and 0.1% formic acid in water.[17][20][21]

    • Mobile Phase B: Acetonitrile.[17][20][21]

    • Flow Rate: 0.4 mL/min.[21]

    • Gradient Elution: A gradient program is typically used to ensure adequate separation of the analytes from matrix components.

  • Mass Spectrometry:

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive mode.[16][17][19]

    • Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in the table above.

4. Method Validation

The bioanalytical method must be fully validated according to FDA or EMA guidelines.[10][12][13][14] Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Calibration Curve: Demonstrating a linear response over the desired concentration range.

  • Accuracy and Precision: Assessing the closeness of measured values to the nominal concentrations and the reproducibility of the measurements.

  • Matrix Effect: Evaluating the impact of the biological matrix on analyte ionization.

  • Recovery: Determining the efficiency of the extraction process.

  • Stability: Assessing the stability of the analytes under various storage and handling conditions.

The following diagram outlines the key relationships in ensuring a self-validating system.

Validation_System cluster_core Core Principle: Ratiometric Analysis cluster_validation Validation Pillars cluster_inputs Experimental Variables Analyte Analyte Response Ratio Peak Area Ratio (Analyte/IS) Analyte->Ratio Normalizes IS IS (this compound) Response IS->Ratio Normalizes Accuracy Accuracy Ratio->Accuracy Ensures Precision Precision Ratio->Precision Ensures Selectivity Selectivity Selectivity->Ratio Validates Specificity of Stability Stability Stability->Analyte Confirms Integrity of Stability->IS Confirms Integrity of Matrix Matrix Effects Matrix->Analyte Influences Matrix->IS Influences Recovery Extraction Recovery Recovery->Analyte Influences Recovery->IS Influences Instrument Instrument Drift Instrument->Analyte Influences Instrument->IS Influences

Caption: Self-validating system through internal standard normalization.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is a cornerstone of robust and reliable bioanalysis for sacubitril and its active metabolite, LBQ657. Its mechanism of action, rooted in the principle of ratiometric analysis, provides an elegant and effective solution to the inherent challenges of variability in sample preparation and matrix effects. By co-eluting and responding to analytical variations in a manner nearly identical to the unlabeled analyte, this compound acts as an unseen anchor, ensuring that the final reported concentrations are both accurate and precise. Adherence to validated protocols and a thorough understanding of this mechanism are essential for generating high-quality data in drug development and clinical research.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. Guideline Bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say? [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • Anonymous. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [Link]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • ResearchGate. Steady-state plasma concentration−time profiles of sacubitril, LBQ657... [Link]

  • Oriental Journal of Chemistry. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review. [Link]

  • International Journal of Pharmaceutical Sciences & Medicine. SACUBITRIL / VALSARTAN (ENTRESTO): A REVIEW ON DEVELOPMENT OF ANALYTICAL METHODS AND ITS ASSESSMENT IN PURE, BULK FORMULATION, B. [Link]

  • Resolve Mass Spectrometry. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

  • American Association for Clinical Chemistry. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? [Link]

  • ScienceDirect. Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. [Link]

  • SciELO. Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. [Link]

  • ResearchGate. Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study | Request PDF. [Link]

  • YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Semantic Scholar. Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study. [Link]

  • ScienceOpen. Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. [Link]

  • Anonymous. Bioanalytical Sample Preparation. [Link]

  • PubMed. Synchronized determination of sacubitril and valsartan with some co-administered drugs in human plasma via UPLC-MS/MS method using solid-phase extraction. [Link]

  • U.S. Food and Drug Administration. 207620Orig1s000. [Link]

  • African Journal of Biomedical Research. In Vitro Analytical Method Development And Validation Of Sacubitril And Valsartan In Rabbit Plasma Using RP-UPLC. [Link]

  • ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]

  • Cal Biochemicals. We can work with clients, who has license from innovator, to develop synthetic process and provide samples, do stability studies and assist in regulatory filing. [Link]

  • Semantic Scholar. Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical. [Link]

  • ResearchGate. Recovery and matrix effect of sacubitril, valsartan and LBQ657 in human plasma. [Link]

  • PubMed. Sacubitril/valsartan: beyond natriuretic peptides. [Link]

  • PubMed. A systematic review and meta-analysis of sacubitril-valsartan in the treatment of ventricular remodeling in patients with heart failure after acute myocardial infarction. [Link]

  • PubMed. Effects of Sacubitril-Valsartan in Patients With Various Types of Heart Failure: A Meta-analysis. [Link]

  • Frontiers. Molecular mechanisms of sacubitril/valsartan in cardiac remodeling. [Link]

  • PubMed. Molecular mechanisms of sacubitril/valsartan in cardiac remodeling. [Link]

Sources

Sacubitril-d4: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Isotopic Labeling in Modern Drug Development

In the landscape of pharmaceutical analysis, stable isotope-labeled internal standards are indispensable tools for ensuring the accuracy and precision of quantitative bioanalytical methods. Sacubitril-d4, a deuterium-labeled analog of the neprilysin inhibitor Sacubitril, exemplifies the importance of this approach. Sacubitril, in combination with valsartan, is a cornerstone therapy for heart failure.[1] The development and regulatory approval of such combination therapies rely on robust pharmacokinetic and bioequivalence studies, where the use of a stable isotope-labeled internal standard like this compound is paramount for mitigating matrix effects and improving analytical accuracy.[2]

This technical guide provides an in-depth exploration of the physical and chemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this essential analytical standard, offering insights into its synthesis, stability, and analytical applications. By understanding the nuances of this compound, researchers can confidently develop and validate robust analytical methods, ultimately contributing to the advancement of cardiovascular medicine.

Physicochemical Properties of this compound

The physicochemical properties of this compound are fundamentally similar to those of its non-deuterated counterpart, Sacubitril. The introduction of four deuterium atoms results in a marginal increase in molecular weight but does not significantly alter its bulk physical properties.

General Properties

A summary of the key identifying and physical properties of this compound is presented in the table below.

PropertyValueSource(s)
Chemical Name 4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic-2,2,3,3-d4 acid
Molecular Formula C₂₄H₂₅D₄NO₅
Molecular Weight 415.52 g/mol
CAS Number 1884269-07-1[3]
Appearance Off-White to Pale Yellow Gel or Film-
Storage Temperature -20°C for long-term storage-
Solubility Profile

This compound is reported to be slightly soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol. A comprehensive, quantitative solubility profile is crucial for the preparation of stock solutions and calibration standards in analytical methodologies. The following table provides a general solubility description.

SolventSolubility
ChloroformSlightly Soluble
Dimethyl Sulfoxide (DMSO)Slightly Soluble
MethanolSlightly Soluble

Experimental Protocol for Solubility Determination:

A standard isothermal shake-flask method can be employed to determine the quantitative solubility of this compound.

  • Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute appropriately, and analyze the concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Chemical Properties and Stability

The chemical stability of this compound is a critical attribute, particularly for its use as an internal standard where it must remain intact throughout the analytical process. The deuterium labeling on the succinic acid moiety is not expected to significantly alter the inherent reactivity of the molecule compared to Sacubitril.

Isotopic Stability

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect.[6] This enhanced stability of the C-D bond makes this compound an excellent internal standard as it is less susceptible to metabolic cleavage at the labeled positions. However, it is crucial to ensure that there is no back-exchange of deuterium with hydrogen from the surrounding medium. The deuterium atoms in this compound are attached to non-labile carbon atoms, ensuring its isotopic integrity under typical analytical conditions.

Degradation Profile

Forced degradation studies on Sacubitril have revealed its susceptibility to hydrolysis under acidic and basic conditions, as well as to oxidative stress.[7][8] Sacubitril was found to be relatively stable under thermal and photolytic stress.[8]

  • Acidic and Basic Hydrolysis: Sacubitril undergoes degradation in both acidic and basic environments.[7][8]

  • Oxidative Degradation: The molecule is also prone to degradation under oxidative conditions.[7][8]

The primary degradation products identified include Sacubitrilat (the active metabolite formed by the cleavage of the ethyl ester) and other related impurities.[8][9]

Experimental Protocol for Forced Degradation Studies:

To assess the stability of this compound and identify potential degradation products, a forced degradation study can be performed according to ICH guidelines.

  • Stress Conditions:

    • Acidic: 0.1 M HCl at 60°C for a specified time.

    • Basic: 0.1 M NaOH at 60°C for a specified time.

    • Oxidative: 3% H₂O₂ at room temperature for a specified time.

    • Thermal: Dry heat at a specified temperature (e.g., 105°C) for a specified time.

    • Photolytic: Exposure to UV light (e.g., 254 nm) for a specified duration.

  • Sample Preparation: Prepare solutions of this compound in the respective stress media.

  • Analysis: At predetermined time points, neutralize the samples (if necessary) and analyze by a stability-indicating HPLC or LC-MS/MS method to quantify the remaining this compound and identify any degradation products.

Synthesis and Isotopic Labeling

The synthesis of this compound involves the introduction of four deuterium atoms into the succinic acid portion of the molecule. This is typically achieved by using a deuterated precursor during the synthesis.

A plausible synthetic route involves the use of deuterated succinic anhydride or a related deuterated building block. The synthesis of Sacubitril itself has been described in the literature, and these methods can be adapted for the preparation of its deuterated analog.[10]

Conceptual Synthesis Workflow:

G cluster_0 Synthesis of Deuterated Precursor cluster_1 Coupling Reaction cluster_2 Final Product Deuterated_Succinic_Acid_Derivative Deuterated Succinic Acid Derivative (d4) Coupling Amide Bond Formation Deuterated_Succinic_Acid_Derivative->Coupling Sacubitril_Amine_Intermediate Sacubitril Amine Intermediate Sacubitril_Amine_Intermediate->Coupling Sacubitril_d4 This compound Coupling->Sacubitril_d4

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Methodologies

The primary application of this compound is as an internal standard for the quantification of Sacubitril in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quality Control of this compound

Ensuring the purity and identity of the this compound raw material is crucial for its reliable use as an internal standard. A comprehensive quality control protocol should include the following analyses.[11][12][13]

AnalysisMethodPurpose
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConfirms the chemical structure and the presence of deuterium atoms.
Chemical Purity HPLC-UVDetermines the percentage of the main component and quantifies any impurities.
Isotopic Purity Mass SpectrometryDetermines the percentage of the d4 species and the distribution of other isotopic variants.
Residual Solvents Headspace GC-MSQuantifies any remaining solvents from the synthesis process.
LC-MS/MS Method for Sacubitril Quantification

A typical LC-MS/MS method for the analysis of Sacubitril in plasma involves protein precipitation followed by chromatographic separation and mass spectrometric detection.

Experimental Protocol for LC-MS/MS Analysis:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma, add an appropriate amount of this compound internal standard solution.

    • Add 300 µL of acetonitrile to precipitate the proteins.

    • Vortex mix and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient elution to separate Sacubitril from other endogenous components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Sacubitril: m/z 412.2 → 234.1

      • This compound: m/z 416.2 → 238.1

Analytical Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma_Sample Plasma Sample Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: Workflow for the quantification of Sacubitril in plasma using this compound.

Mass Spectral Fragmentation

The mass spectral fragmentation of Sacubitril provides characteristic product ions that are used for its quantification in MRM mode. The fragmentation of this compound follows a similar pattern, with a +4 Da shift in the precursor and corresponding fragment ions containing the deuterium label.

The major fragmentation pathway involves the cleavage of the amide bond and subsequent loss of the succinic acid moiety. The deuteration on the succinic acid part of the molecule leads to a corresponding mass shift in the fragment ions, allowing for clear differentiation from the unlabeled analyte.

Conclusion

This compound is a critical tool in the development and analysis of Sacubitril-containing pharmaceuticals. Its well-characterized physicochemical properties and stability make it an ideal internal standard for robust and reliable bioanalytical methods. This technical guide has provided a comprehensive overview of the key aspects of this compound, from its fundamental properties to its practical application in LC-MS/MS analysis. By leveraging this information, researchers and drug development professionals can enhance the quality and accuracy of their analytical data, contributing to the development of safer and more effective therapies for cardiovascular disease.

References

  • Stability-Indicating Reverse Phase HPLC Method Development and Characterization of Degradation Products of Valsartan and Sacubitril by Lc-Qtof-Ms/MS and NMR Studies. Journal of Pharmaceutics and Drug Research.
  • ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY. BMANA JOURNAL.
  • In-Depth Technical Guide: Sacubitrilat-d4 Certificate of Analysis and Purity Assessment. Benchchem.
  • Sacubitril | C24H29NO5 | CID 9811834. PubChem.
  • IR spectra (a), mass spectra (b) of sacubitril intact drug (1) and...
  • Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades. Catalysis Science & Technology (RSC Publishing).
  • This compound | CAS 1884269-07-1. LGC Standards.
  • Deuterium in drug discovery: progress, opportunities and challenges. PMC.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • sacubitril | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry.
  • Novel Crystal Forms of Entresto: A Supramolecular Complex of Trisodium Sacubitril Valsartan Hemi-pentahydr
  • Development and Validation for New Analytical Method of Sacubitril and Valsartan. Ijaresm.
  • Enhancing the Properties of Natural Products and Other Drugs: Deuterium: A Novel Approach.
  • Synthesis of a Precursor to Sacubitril Using Enabling Technologies. PubMed.
  • Sacubitril D4 | CAS No- 1884269-07-1. Simson Pharma Limited.
  • Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences.
  • Physicochemical Properties of 2R,4R-Sacubitril: An In-depth Technical Guide. Benchchem.
  • Application Note: Characterization of 2R,4R- Sacubitril using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS). Benchchem.
  • RP-HPLC Method Development and Validation for the Estimation of Sacubitril and Valsartan in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
  • CN112174798A - Synthesis method of Sacubitril valsartan sodium LCZ696.
  • (PDF) Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry.
  • 207620Orig1s000.
  • In Vitro Analytical Method Development And Validation Of Sacubitril And Valsartan In Rabbit Plasma Using RP-UPLC | African Journal of Biomedical Research.
  • This compound | CAS 1884269-07-1. Veeprho.
  • (PDF) ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY.
  • A Primer of Deuterium in Drug Design. Taylor & Francis Online.
  • Synthesis of a Precursor to Sacubitril Using Enabling Technologies | Request PDF.
  • Sacubitril. Wikipedia.
  • Development and validation of stability indicating chromatographic method for simultaneous estimation of sacubitril and valsarta. SciSpace.
  • Sacubitril Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • Three main advantages potentially provided by deuterated drugs:...
  • Deuterated Standards for LC-MS Analysis.
  • This compound | CAS 1884269-07-1. LGC Standards.

Sources

A Guide to the Characterization of Sacubitril-d4: Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isotopically Labeled Standards in Modern Drug Development

In the landscape of pharmaceutical analysis and clinical pharmacokinetics, precision and accuracy are paramount. The development of drugs like Sacubitril, a neprilysin inhibitor used in combination with valsartan for treating heart failure, relies on rigorous bioanalytical methods to understand its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] Sacubitril is a prodrug, rapidly converted by esterases to its active metabolite, sacubitrilat (LBQ657).[1] To accurately quantify Sacubitril and sacubitrilat in complex biological matrices such as plasma or urine, a reliable internal standard is not just beneficial—it is essential.

This is where Sacubitril-d4, a stable isotope-labeled (SIL) analog of Sacubitril, becomes indispensable. By incorporating four deuterium atoms, this compound is chemically identical to the parent drug but has a distinct, higher molecular weight (415.5 g/mol for d4 vs. 411.5 g/mol for the unlabeled compound).[4][5] This mass difference allows it to be distinguished by a mass spectrometer, while its identical physicochemical properties ensure it behaves just like the unlabeled analyte during sample extraction, chromatography, and ionization.[6][7] The use of a SIL internal standard is the gold standard in quantitative bioanalysis, as it effectively corrects for variability in sample processing and matrix effects, leading to superior accuracy and precision.[6][8][9]

This technical guide provides an in-depth exploration of the analytical methodologies required to verify the quality of this compound. We will dissect the components of a typical Certificate of Analysis (CoA) and detail the experimental protocols that form the foundation of a robust purity assessment, ensuring that this critical reagent is fit for its intended purpose in regulated drug development.

Section 1: Decoding the Certificate of Analysis (CoA) for this compound

A Certificate of Analysis is the definitive document summarizing the quality and purity of a specific batch of a reference standard. It is a declaration of trust, validating that the material meets predefined specifications. For a SIL standard like this compound, the CoA provides evidence for not only its chemical purity but also its isotopic integrity.

Below is a representative summary of the data found on a CoA for this compound.

ParameterTypical SpecificationRepresentative ResultRationale & Significance
Appearance White to Off-White SolidConformsA simple but crucial first check. Any deviation from the expected physical appearance could indicate degradation or the presence of gross contamination.
Chemical Purity (HPLC) ≥ 98.0%99.5%Quantifies the percentage of the desired compound relative to any detected impurities (e.g., synthetic precursors, side-products, or degradants). High chemical purity is essential to prevent interference with the analyte peak in analytical assays.
Isotopic Purity (Mass Spec) ≥ 99 atom % D99.6 atom % DThis value confirms the percentage of molecules that are successfully labeled with deuterium. High isotopic purity ensures a strong, distinct signal for the internal standard, free from interference from the unlabeled analyte.[10]
Isotopic Enrichment ≥ 95% (d4 species)98.2% (d4)Measures the distribution of isotopic species (d0, d1, d2, d3, d4). A high percentage of the target d4 species is critical for sensitivity and accurate quantification in isotope dilution mass spectrometry.[10]
Identity (¹H NMR) Conforms to StructureConformsNuclear Magnetic Resonance (NMR) spectroscopy provides a detailed fingerprint of the molecule's structure, confirming the correct arrangement of atoms and the position of the deuterium labels (evidenced by the absence of specific proton signals).
Identity (Mass Spec) Conforms to StructureConformsMass Spectrometry (MS) confirms the molecular weight of the compound, providing direct evidence of successful deuterium incorporation by showing a mass shift of +4 amu compared to the unlabeled Sacubitril.[4]

Section 2: Core Methodologies for Purity and Identity Assessment

The data presented on a CoA is the culmination of rigorous analytical testing. The trustworthiness of these results hinges on the validation and proper execution of the underlying methods.[11][12] The following protocols are foundational for the comprehensive characterization of this compound.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the chemical purity of pharmaceutical compounds. A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is designed to separate the main compound from any potential impurities, including those that might form under stress conditions (e.g., acid, base, oxidation).[13][14]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column (e.g., Waters XBridge C18, Phenomenex Gemini-NX C18) is chosen due to its hydrophobic nature, which provides excellent retention and resolution for moderately non-polar molecules like Sacubitril.[13][14]

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or perchloric acid buffer) and an organic modifier (e.g., acetonitrile) is employed. The gradient allows for the efficient elution of both polar and non-polar impurities, ensuring a comprehensive impurity profile within a reasonable run time.[14][15]

  • Detection: UV detection, typically around 254 nm or 278 nm, is used as the biphenyl chromophore in Sacubitril provides strong absorbance at this wavelength, enabling sensitive detection.[13][14]

Step-by-Step HPLC Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mM solution of disodium hydrogen phosphate or 0.1% perchloric acid in HPLC-grade water.[13][15] Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Acetonitrile, HPLC grade.

  • Sample Preparation:

    • Accurately weigh ~5 mg of this compound reference standard.

    • Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) in a 50 mL volumetric flask to achieve a concentration of 100 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter prior to injection to remove particulates.

  • Chromatographic Conditions:

    • Column: Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm) or equivalent.[14]

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30°C.[14]

    • Detector Wavelength: 254 nm.[14]

    • Injection Volume: 10 µL.

    • Gradient Program: A typical gradient might run from 30% B to 90% B over 20 minutes, followed by a hold and re-equilibration period.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the chemical purity as the area percentage of the main this compound peak relative to the total area of all peaks detected.

    • Purity (%) = (Area_this compound / Total_Peak_Area) * 100

Identity and Isotopic Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hybrid technique that confirms both the identity and isotopic enrichment of this compound. The LC system separates the compound of interest from interfering matrix components, after which the mass spectrometer provides two critical pieces of information: the mass-to-charge ratio (m/z), which confirms molecular weight, and the isotopic distribution pattern, which is used to calculate isotopic purity.[16][17]

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, thermally labile molecules like Sacubitril, typically generating the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is essential.[17] HRMS provides high mass accuracy, allowing for the confident determination of the elemental composition and resolving the isotopic peaks from potential isobaric interferences.[18]

Step-by-Step LC-MS Protocol:

  • LC System: Use an HPLC or UHPLC system with conditions similar to those described for chemical purity to ensure good separation. The eluent is directed into the MS source.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like acetonitrile/water to avoid detector saturation.

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source/Desolvation Temperature: 120°C / 350°C (instrument dependent).

    • Acquisition Mode: Full scan mode to observe the complete isotopic cluster.

  • Data Analysis:

    • Identity Confirmation: Extract the mass spectrum for the this compound peak. The observed m/z for the [M+H]⁺ ion should match the theoretical value (Theoretical m/z for C₂₄H₂₅D₄NO₅ + H⁺ ≈ 416.25).

    • Isotopic Purity Calculation:

      • Measure the intensity of the ion peaks corresponding to the unlabeled (d0), d1, d2, d3, and d4 species.

      • Correct these intensities for the natural isotopic abundance of carbon-13.[18]

      • Calculate the isotopic purity (Atom % D) and the percentage of the d4 species.[16]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the mass, NMR spectroscopy confirms the exact molecular structure—the connectivity of atoms and their chemical environment.[19] For this compound, ¹H NMR is particularly powerful as it not only verifies the overall structure but also confirms the location of the deuterium labels by the conspicuous absence of proton signals at the labeled positions.[20][21]

Causality Behind Experimental Choices:

  • Technique: ¹H NMR provides information on all hydrogen atoms in the molecule. Deuterium has a different nuclear spin and is not observed in a standard ¹H NMR experiment, so its presence is inferred by signal disappearance.

  • Solvent: A deuterated solvent (e.g., DMSO-d₆, Chloroform-d) is used to dissolve the sample so that the solvent's own proton signals do not overwhelm the analyte signals.

Step-by-Step ¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

    • Experiment: Standard ¹H acquisition.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the resulting spectrum to the spectrum of an authentic, unlabeled Sacubitril standard.

    • Confirm the presence of all expected signals (e.g., from the biphenyl group, the ethyl ester, and the methyl group).

    • Crucially, verify the absence or significant reduction of proton signals corresponding to the succinic acid moiety where the deuterium atoms have been incorporated.[4][22] The integration of the remaining proton signals should be consistent with the proposed d4 structure.

Visualization of the Analytical Workflow

A robust quality control process follows a logical and systematic workflow, ensuring that each critical attribute of the this compound standard is thoroughly evaluated before a Certificate of Analysis is issued.

This compound Analytical Workflow Figure 1: Comprehensive Analytical Workflow for this compound cluster_0 Sample Reception & Initial Checks cluster_1 Primary Purity & Identity Testing cluster_2 Data Review & Certification start Sample Batch Received visual Visual Inspection (Appearance, Color) start->visual prep Sample Preparation (Weighing & Dissolution) visual->prep hplc Chemical Purity (RP-HPLC) prep->hplc lcms Identity & Isotopic Purity (LC-HRMS) prep->lcms nmr Structural Confirmation (¹H NMR) prep->nmr review Data Analysis & Review (Compare against Specifications) hplc->review lcms->review nmr->review pass Results Meet Specifications? review->pass coa Issue Certificate of Analysis pass->coa Yes fail Batch Fails QC (Investigation Required) pass->fail No

Figure 1: Comprehensive Analytical Workflow for this compound.

Conclusion

The certification of this compound is a multi-faceted process that relies on the orthogonal application of several advanced analytical techniques. Each method—HPLC, MS, and NMR—provides a unique and complementary piece of the quality puzzle. HPLC confirms that the compound is chemically pure, MS validates its molecular weight and isotopic enrichment, and NMR verifies its intricate atomic structure. By adhering to validated protocols, grounded in sound scientific principles and regulatory expectations, researchers and drug developers can use this compound with the highest degree of confidence, ensuring the integrity and reliability of critical bioanalytical data in their pursuit of advancing cardiovascular medicine.

References

  • Wikipedia. (n.d.). Sacubitril. Retrieved January 19, 2026, from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved January 19, 2026, from [Link]

  • de Boer, T., van der Gugten, J. C., & van der Heijden, J. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Retrieved January 19, 2026, from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 19, 2026, from [Link]

  • Tianming Pharmaceutical. (n.d.). Sacubitril Mechanism of Action-How It Treats Heart Failure. Retrieved January 19, 2026, from [Link]

  • Reddy, T. M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2017). What is the main mechanism of action Sacubitril/Valsartan?. Retrieved January 19, 2026, from [Link]

  • US Pharmacist. (n.d.). A New Mechanism of Action in Heart Failure: Angiotensin-Receptor Neprilysin Inhibition. Retrieved January 19, 2026, from [Link]

  • Frontiers. (n.d.). Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 19, 2026, from [Link]

  • Pharmavize. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved January 19, 2026, from [Link]

  • Neuroquantology. (n.d.). Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Val. Retrieved January 19, 2026, from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 19, 2026, from [Link]

  • YouTube. (2024). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. Retrieved January 19, 2026, from [Link]

  • Oriental Journal of Chemistry. (2025). Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review. Retrieved January 19, 2026, from [Link]

  • BioPharm International. (n.d.). Method Validation Guidelines. Retrieved January 19, 2026, from [Link]

  • PubMed. (2022). Stability-indicating reversed-phase-HPLC method development and validation for sacubitril/valsartan complex in the presence of impurities and degradation products: Robustness by quality-by-design approach. Retrieved January 19, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. Retrieved January 19, 2026, from [Link]

  • Daicel Pharma Standards. (n.d.). Sacubitril Impurities Manufacturers & Suppliers. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2017). Experimental Design Approach in HPLC Method Development: Application for the Simultaneous Determination of Sacubitril and Valsartan in Presence of Their Impurities and Investigation of Degradation Kinetics. Retrieved January 19, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (2020). Development and validation of a stability indicating UHPLC method for Sacubitril/Valsartan complex in the presence of impurities. Retrieved January 19, 2026, from [Link]

  • Axios Research. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • BMANA Journal. (2022). ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY. Retrieved January 19, 2026, from [Link]

  • Taylor & Francis Online. (2025). Stable isotope-labeled excipients for drug product identification and counterfeit detection. Retrieved January 19, 2026, from [Link]

  • Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved January 19, 2026, from [Link]

  • ARTIS STANDARDS. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). (PDF) ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY. Retrieved January 19, 2026, from [Link]

  • Almac. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved January 19, 2026, from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation & NMR. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Retrieved January 19, 2026, from [Link]

  • Northwestern University. (n.d.). Structure elucidation - IMSERC. Retrieved January 19, 2026, from [Link]

Sources

solubility and stability of Sacubitril-d4 solutions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of Sacubitril-d4 Solutions

Abstract

This compound, the deuterated analogue of the neprilysin inhibitor Sacubitril, serves as a critical internal standard for bioanalytical and pharmacokinetic studies. The integrity of quantitative data derived from such studies is fundamentally dependent on the accurate preparation and handling of this compound stock and working solutions. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. We delve into its physicochemical properties, present field-proven protocols for solubility determination and solution preparation, and detail its degradation profile under various stress conditions. This document is intended to equip researchers with the necessary expertise to ensure the accuracy, precision, and reliability of their experimental results.

Introduction: The Isotopic Imperative

In modern drug development, stable isotope-labeled (SIL) compounds are the gold standard for internal standards in quantitative mass spectrometry. This compound, where four hydrogen atoms are replaced by deuterium, is designed to be chemically identical to Sacubitril but mass-shifted, allowing for precise differentiation and quantification.

The foundational principle underpinning the use of deuterated standards is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow metabolic processes involving C-H bond cleavage[1]. While this effect is leveraged in drug design to improve pharmacokinetic profiles, for a SIL internal standard, the primary concern is ensuring that its chemical behavior, particularly solubility and stability in solution, is well-understood and controlled to prevent isotopic dilution or degradation, which could compromise analytical accuracy[1][2].

This guide provides the technical framework for handling this compound, ensuring its integrity from vial to analysis.

Part 1: Solubility Profile of this compound

A precise understanding of a compound's solubility is the bedrock of accurate solution preparation. While extensive data for the deuterated form is not always published separately, the physicochemical properties of Sacubitril serve as a highly reliable proxy.

Physicochemical Characteristics

The fundamental properties of a molecule dictate its interaction with various solvents.

PropertyValueSource
Molecular Formula C₂₄H₂₅D₄NO₅[3][4]
Molecular Weight 415.52 g/mol [3]
Appearance White to Off-White Solid[3][5]
Known Solvents Soluble in Dimethyl Sulfoxide (DMSO), Methanol[3][5][6]

Note: The molecular weight of non-deuterated Sacubitril is 411.49 g/mol .[5][7]

Qualitative and Quantitative Solubility

This compound is known to be soluble in common polar aprotic and protic organic solvents such as DMSO and methanol[3][5][6]. For quantitative applications, particularly in preparing stock solutions for calibration curves, it is crucial to determine the exact solubility in the chosen diluent to avoid precipitation and ensure concentration accuracy. One supplier specifically notes that hygroscopic DMSO can significantly impact the solubility of the product and recommends using a newly opened vial of the solvent[3].

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold-standard for determining equilibrium solubility, providing a robust and reproducible measure[5].

Causality: This method ensures that the solvent is fully saturated with the solute, representing the true thermodynamic solubility limit at a given temperature. This prevents the preparation of supersaturated solutions which are prone to precipitation over time.

Methodology:

  • Preparation: Add an excess amount of this compound solid to a known volume of the selected analytical solvent (e.g., HPLC-grade DMSO, Methanol, or Acetonitrile) in a clear, sealed glass vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a mechanical shaker or agitator within a temperature-controlled environment (typically 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle. Centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended particles[5].

  • Sample Extraction: Carefully extract a precise aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-validated analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to determine the concentration of this compound[5]. The result represents the saturation solubility.

Self-Validation: The protocol's integrity is maintained by running the experiment until consecutive time points (e.g., 24h and 48h) yield the same solubility value, confirming that equilibrium has been achieved.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Quantification A Add excess this compound to solvent B Agitate at constant temp (24-48h) A->B Reach Equilibrium C Centrifuge to pellet undissolved solid B->C D Extract clear supernatant C->D E Dilute for analysis D->E F Quantify via HPLC/LC-MS E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Part 2: Stability Profile and Degradation Pathways

The chemical stability of this compound in solution is paramount. Degradation of the internal standard leads to an inaccurate concentration, directly impacting the quantification of the target analyte. Forced degradation studies on the non-deuterated parent compound, Sacubitril, provide a clear roadmap to its stability profile.

Forced Degradation Insights

Forced degradation, or stress testing, is a systematic process to identify the likely degradation products and pathways of a drug substance[8]. Studies have consistently shown that Sacubitril is susceptible to degradation under specific conditions.

Stress ConditionStability OutcomeKey Degradation ProductsSource
Acid Hydrolysis Labile / Prone to DegradationSacubitrilat (desethyl-sacubitril), DIA-SAC, Cyc-SAC[8][9][10][11][12][13][14]
Base Hydrolysis Labile / Prone to DegradationSacubitrilat (desethyl-sacubitril), DIA-SAC, Cyc-SAC[8][9][10][11][12][13][14]
Oxidation Labile / Prone to DegradationDIA-SAC, Cyc-SAC, other oxidative adducts[9][11][12][13][14]
Thermal Stress StableNo significant degradation observed[9][11][12][13][15]
Photolytic Stress StableNo significant degradation observed[9][11][12][13][15]

Causality: The primary degradation pathway is the hydrolysis of the ethyl ester moiety of Sacubitril to form its active metabolite, Sacubitrilat[8]. This reaction is accelerated by both acidic and basic conditions. Oxidative stress can also modify the molecule at other susceptible sites. Its stability to heat and light suggests a robust core structure under these conditions.

Experimental Protocol: Forced Degradation Study

This protocol is based on standard International Council for Harmonisation (ICH) guidelines and published literature on Sacubitril.

Causality: The conditions are designed to be harsher than typical storage conditions to accelerate degradation and ensure that any potential instability is detected. This allows for the development of a "stability-indicating" analytical method capable of separating the intact drug from all potential degradation products.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 200 µg/mL)[11].

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Incubate at 60°C for a defined period (e.g., 30 minutes to 2 hours). Neutralize the sample with 1 N NaOH before analysis[9][10].

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.5 N NaOH. Incubate at room temperature for a shorter period (e.g., 10 minutes) due to higher reactivity. Neutralize with 0.5 N HCl before analysis[9][10].

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 15% H₂O₂). Incubate at 60°C for 30 minutes[9][16].

  • Thermal Degradation: Expose a solid sample and a solution sample to dry heat in an oven (e.g., 80°C for 5 days)[9][16].

  • Photolytic Degradation: Expose a solid sample and a solution sample to controlled UV and visible light conditions as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²)[9][16].

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or UHPLC method[9]. The method should be capable of resolving this compound from all generated degradation peaks.

G cluster_stress Stress Conditions (ICH Guidelines) Start This compound Solution Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.5N NaOH, RT) Start->Base Oxidation Oxidation (e.g., 15% H₂O₂, 60°C) Start->Oxidation Thermal Thermal (e.g., 80°C, 5 days) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo Analysis Analyze via Stability-Indicating HPLC/UHPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants & Assess Stability Analysis->Report G cluster_prep Preparation cluster_store Aliquoting & Storage A Acclimate Vial to Room Temp B Weigh & Dissolve under Inert Gas A->B D Aliquot into Single-Use Vials B->D C Use Anhydrous Solvent (e.g., DMSO) C->B E Store at -20°C (1 Month) or -80°C (6 Months) D->E

Caption: Best Practices for Stock Solution Preparation and Storage.

Conclusion

The reliability of this compound as an internal standard is contingent upon a thorough understanding and meticulous control of its solubility and stability. This guide has established that while this compound is readily soluble in common organic solvents like DMSO and methanol, its preparation requires stringent protocols to prevent moisture contamination and subsequent H-D exchange.

The stability profile indicates a vulnerability to hydrolytic (acidic and basic) and oxidative degradation, while demonstrating robustness under thermal and photolytic stress. Therefore, stock solutions must be stored under validated conditions, preferably aliquoted at -80°C, to ensure their integrity for the duration of a study. By implementing the protocols and understanding the scientific principles outlined herein, researchers can confidently ensure the accuracy and validity of their analytical data.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Physicochemical Properties of 2R,4R-Sacubitril: An In-depth Technical Guide.
  • Journal of Chromatographic Science. (2020).
  • PubMed. (n.d.).
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Sacubitril.
  • BenchChem. (2025).
  • Rasayan Journal of Chemistry. (2022). ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY.
  • Amazon S3. (n.d.).
  • World Journal of Pharmaceutical Research. (2024). RP-HPLC method for stability of sacubitril and valsartan.
  • ProQuest. (n.d.). Stability-Indicating Reverse Phase HPLC Method Development and Characterization of Degradation Products of Valsartan and Sacubitril by LC-QTOF-MS/MS And NMR Studies.
  • Journal of Pharmaceutics and Drug Research. (n.d.). Stability-Indicating Reverse Phase HPLC Method Development and Characterization of Degradation Products of Valsartan and Sacubitril by Lc-Qtof-Ms/MS and NMR Studies.
  • Neuroquantology. (n.d.). Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Valsartan Microsphere Dosage Form.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2025).
  • SlideShare. (n.d.). Stability indicating analytical method development and validation for estimation of Sacubitril and Valsartan in bulk and pharmaceutical dosage form using RP-HPLC.
  • InvivoChem. (n.d.). Sacubitril sodium | NEP (neutral endopeptidase 24.11) inhibitor.
  • Amazon S3. (2023).
  • MedchemExpress.com. (n.d.). This compound (AHU-377-d4) | Stable Isotope.
  • Tocris Bioscience. (n.d.). Stability and Storage.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Veeprho. (n.d.). This compound | CAS 1884269-07-1.

Sources

A Technical Guide to the Procurement and Application of Sacubitril-d4 for Bioanalytical Research

Author: BenchChem Technical Support Team. Date: January 2026

<

This guide provides drug development professionals, researchers, and scientists with an in-depth technical overview of Sacubitril-d4. It covers the rationale for its use, supplier qualification, procurement, and a detailed experimental protocol for its application as an internal standard in regulated bioanalysis.

The Imperative for Isotopic Labeling in Modern Bioanalysis

Sacubitril (AHU-377) is a neprilysin inhibitor and a component of the heart failure medication LCZ696.[1][2] Its quantification in biological matrices is a critical aspect of pharmacokinetic and drug metabolism studies. The 'gold standard' for such quantitative analysis is liquid chromatography-mass spectrometry (LC-MS).[3] However, the accuracy of LC-MS is susceptible to variability introduced during sample preparation and by matrix effects, where components of a biological sample can suppress or enhance the ionization of the target analyte.[4][5]

To correct for this variability, a Stable Isotope Labeled (SIL) Internal Standard (IS) is employed.[5] this compound, a deuterated analog of Sacubitril, is the ideal IS for this purpose.[6][7] It is chemically identical to Sacubitril but has a higher mass due to the incorporation of four deuterium atoms.[1] This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical physicochemical properties ensure they behave similarly during extraction, chromatography, and ionization.[3][8] The use of a SIL-IS like this compound is a key recommendation in regulatory guidelines for bioanalytical method validation from bodies like the U.S. Food and Drug Administration (FDA).[9][10]

Sourcing and Qualification of this compound: A Framework for Ensuring Quality

The integrity of a bioanalytical method is fundamentally dependent on the quality of its reference standards. Selecting a reputable supplier for this compound is a critical first step.

Supplier Vetting and Essential Documentation

When sourcing this compound, prioritize suppliers who provide comprehensive documentation and demonstrate a commitment to quality. Key suppliers for Sacubitril and its labeled analogs include Toronto Research Chemicals (TRC), Cayman Chemical, and MedChemExpress.[1][6][11][12]

A critical document for vetting any reference standard is the Certificate of Analysis (CoA) .[13][14] This document provides a summary of the quality control tests performed on a specific batch.[14] For this compound, the CoA must be scrutinized for the following key parameters:

  • Identity Confirmation: Verified by methods like ¹H NMR and Mass Spectrometry (MS) to confirm the structure is correct.

  • Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and should ideally be >98%.[11][14]

  • Isotopic Purity/Enrichment: This is a critical parameter for a SIL-IS. It confirms the percentage of the material that is deuterated. High isotopic enrichment (e.g., ≥99% deuterated forms) is necessary to prevent contribution to the analyte signal.[6]

Supplier Comparison
SupplierProduct NameCAS NumberMolecular FormulaPurity SpecificationNotes
Toronto Research Chemicals (TRC) / LGC Standards Sacubitril succinate-d41884269-07-1C₂₄H₂₅D₄NO₅>95% (HPLC)A leading supplier of complex organic molecules for biomedical research.[11][12]
Cayman Chemical AHU377-d41884269-07-1C₂₄H₂₅D₄NO₅≥99% deuterated forms (d₁-d₄)Provides detailed technical information and cites use as an internal standard.[6]
MedChemExpress This compound1884269-07-1C₂₄H₂₅D₄NO₅Not explicitly stated, refer to CoAProduct data sheet available with solubility and preparation information.[1][15]
Daicel Pharma Standards Sacubitril – D41884269-07-1Not specifiedProvides a CoA from a cGMP-compliant facility with full characterization data.[13]
Veeprho This compound1884269-07-1C₂₄H₂₅D₄NO₅Not explicitly stated, refer to CoADescribes use as an internal standard for pharmacokinetic research.[7]

Note: Purity and other specifications are batch-specific. Always refer to the CoA for the specific lot being purchased.

The following diagram illustrates the logical workflow for selecting and qualifying a this compound supplier.

G cluster_0 Phase 1: Supplier Identification cluster_1 Phase 2: Documentation Review cluster_2 Phase 3: Qualification & Procurement Start Identify Potential Suppliers (e.g., TRC, Cayman, MCE) Search Search Databases & Catalogs (e.g., ChemicalBook, Fishersci) Start->Search InitialList Create Shortlist of Suppliers Search->InitialList RequestCoA Request Certificate of Analysis (CoA) & Safety Data Sheet (SDS) InitialList->RequestCoA ReviewPurity Assess Chemical Purity (>98%) & Isotopic Enrichment (>99%) RequestCoA->ReviewPurity ReviewID Verify Identity (NMR, MS) & Batch Traceability RequestCoA->ReviewID Qualify Supplier Meets Quality Criteria? ReviewPurity->Qualify ReviewID->Qualify Purchase Procure this compound Qualify->Purchase Yes Reject Reject Supplier / Re-evaluate Qualify->Reject No Reject->Start

Caption: Workflow for this compound Supplier Selection and Qualification.

Experimental Protocol: Quantification of Sacubitril in Plasma using this compound

This protocol outlines a representative LC-MS/MS method for the quantification of Sacubitril in human plasma. This method is intended as a template and must be fully validated according to regulatory guidelines.[9][16]

Preparation of Stock and Working Solutions
  • Causality: Separate stock solutions for calibration standards and quality control (QC) samples are prepared to avoid analytical bias from a single faulty stock.[9]

  • Sacubitril Stock (1 mg/mL): Accurately weigh 10 mg of Sacubitril reference standard and dissolve in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.[14]

  • Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare calibration curve spiking solutions and QC spiking solutions at various concentrations.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile. The optimal concentration should be determined during method development to yield a consistent and robust MS signal.

Sample Preparation: Protein Precipitation
  • Causality: Protein precipitation is a rapid and effective method to remove the majority of interfering proteins from the plasma matrix before injection, protecting the LC column and MS system.

  • Procedure:

    • Aliquot 50 µL of plasma samples (blank, standards, QCs, or unknown study samples) into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of the IS working solution in acetonitrile to each tube. The acetonitrile acts as the precipitating agent.

    • Vortex each tube for 30 seconds to ensure thorough mixing and protein denaturation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.

LC-MS/MS Analysis
  • Causality: Reverse-phase chromatography separates Sacubitril from other matrix components. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.

  • Example Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

    • MRM Transitions (Hypothetical):

      • Sacubitril: Q1: 412.2 -> Q3: 234.1

      • This compound: Q1: 416.2 -> Q3: 238.1

Data Analysis and Quality Control
  • Procedure:

    • Generate a calibration curve by plotting the peak area ratio (Sacubitril peak area / this compound peak area) against the nominal concentration of the calibration standards.

    • Apply a linear regression with 1/x² weighting to fit the curve.

    • Calculate the concentration of Sacubitril in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

  • Acceptance Criteria: As per FDA guidelines, the back-calculated concentrations of at least 75% of the calibration standards should be within ±15% of their nominal value (±20% at the Lower Limit of Quantification, LLOQ).[9][16] The accuracy of QC samples should also be within these limits.

The following diagram illustrates the bioanalytical workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Spike Add IS in Acetonitrile (this compound, 150 µL) Plasma->Spike Vortex Vortex to Precipitate Proteins Spike->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant to HPLC Vial Centrifuge->Supernatant Inject Inject Sample (5 µL) Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometry Detection (MRM) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Plot Calibration Curve Ratio->Calibrate Quantify Quantify Unknown Samples Calibrate->Quantify

Caption: Bioanalytical Workflow for Sacubitril Quantification.

Conclusion

This compound is an indispensable tool for the accurate quantification of Sacubitril in complex biological matrices. Its role as a stable isotope-labeled internal standard is crucial for developing robust and reliable bioanalytical methods that meet stringent regulatory expectations. The success of such methods begins with the careful selection of a high-quality, well-characterized standard from a reputable supplier. By following a structured approach to sourcing, qualification, and method implementation as outlined in this guide, researchers can ensure the integrity and accuracy of their bioanalytical data, ultimately contributing to the successful development of new therapeutics.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]

  • Guchu, M. V., et al. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmaceutical Research. [Link]

  • MedchemExpress. (2S,4S)-Sacubitril-d4. [Link]

  • Veeprho. This compound | CAS 1884269-07-1. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

  • Das, S., & Sil, A. (2019). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Interface between Regulation and Statistics in Drug Development. [Link]

  • MCE. (2S,4S)-Sacubitril-d4 | 稳定同位素. [Link]

  • Pharmaffiliates. Sacubitril-impurities. [Link]

  • ChemBuyersGuide.com, Inc. Toronto Research Chemicals. [Link]

  • Chemie Brunschwig. Toronto Research Chemical. [Link]

Sources

A Technical Guide to the Role of Deuterium Labeling in Sacubitril-d4: Enhancing Bioanalytical Precision

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth examination of Sacubitril-d4, the deuterated analog of the neprilysin inhibitor, Sacubitril. Contrary to the therapeutic application of deuterium labeling to alter a drug's pharmacokinetic profile, the primary and critical role of this compound is to serve as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis. We will explore the rationale behind deuterium labeling for this purpose, its impact on analytical method robustness, and provide detailed protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended for researchers, bioanalytical scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies involving Sacubitril.

Foundational Concepts: Sacubitril and Deuterium Labeling

Sacubitril: Mechanism of Action and Metabolism

Sacubitril is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) used in combination with valsartan for the treatment of heart failure.[1][2] It is administered as a prodrug and is rapidly converted by esterases in the body to its active metabolite, Sacubitrilat (LBQ657).[1][2][3][4] Sacubitrilat is a potent inhibitor of neprilysin, an enzyme responsible for breaking down natriuretic peptides.[4][5][6][7] By inhibiting neprilysin, Sacubitrilat increases the levels of these peptides, leading to vasodilation and natriuresis, which helps to reduce the cardiovascular strain associated with heart failure.[7][8]

Given that the therapeutic effect is driven by the active metabolite, accurate quantification of both the prodrug (Sacubitril) and its active form (Sacubitrilat) in biological matrices is paramount for understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile.[2][9]

The Principle of Deuterium Labeling in Pharmaceutical Analysis

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[] While the strategic replacement of hydrogen with deuterium can sometimes be used to slow down drug metabolism—a phenomenon known as the kinetic isotope effect (KIE)—its most prevalent and vital role in drug development is in the synthesis of internal standards for bioanalytical assays.[11][12][13][14][15]

A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by deuterium.[16] This substitution increases the molecular weight, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer.[16] However, because the physicochemical properties remain nearly identical, the deuterated standard behaves in the same way as the analyte during sample extraction, chromatography, and ionization.[16][17] This mimicry is the cornerstone of its function, providing unparalleled accuracy in quantification.[16][18]

The Role of this compound as a Gold-Standard Internal Standard

The primary and established role of this compound is to serve as an internal standard (IS) for the precise quantification of Sacubitril in biological samples, such as plasma, using LC-MS/MS.[9][19][20][21] It is not intended to be a therapeutic agent with an altered metabolic profile.

Rationale for Using a Stable Isotope-Labeled Internal Standard (SIL-IS)

Quantitative bioanalysis is susceptible to several sources of variability, including:

  • Sample Preparation: Inconsistent recovery during extraction procedures (e.g., protein precipitation, liquid-liquid extraction).[9][21]

  • Matrix Effects: Co-eluting endogenous components in the biological matrix (plasma, urine, etc.) can suppress or enhance the ionization of the analyte, leading to inaccurate readings.[17][22]

  • Instrumental Variability: Fluctuations in injection volume or mass spectrometer sensitivity over time can affect signal intensity.[17][23]

An ideal internal standard co-elutes with the analyte and experiences these variations to the same extent. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to highly accurate and precise results.[16][18] this compound is considered the "gold standard" IS for Sacubitril analysis because its behavior is virtually identical to the analyte, differing only in mass.[16][19]

Strategic Placement of Deuterium Labels

In this compound, four hydrogen atoms in the succinate portion of the molecule are replaced with deuterium.[19][20] The labeling position is critical:

  • Metabolic Stability: The C-D bond is stronger than the C-H bond, making it less susceptible to cleavage.[24] The labels are placed on a part of the molecule that is not expected to undergo metabolic alteration, ensuring the isotopic label is not lost in vivo or during sample processing.

  • Chemical Stability: The deuterium atoms are placed on non-exchangeable positions. Placing them on heteroatoms like oxygen or nitrogen would risk exchange with hydrogen from the solvent (e.g., water), rendering the standard useless.

  • Mass Spectrometric Detection: The +4 Dalton mass shift provides a clear separation from the unlabeled Sacubitril signal in the mass spectrometer, preventing cross-talk or interference.[9]

Experimental Workflow: Quantifying Sacubitril using this compound

The following section outlines a validated, field-proven workflow for the quantification of Sacubitril in human plasma using this compound as an internal standard, primarily based on LC-MS/MS methodology.

Bioanalytical Workflow Overview

The diagram below illustrates the typical workflow for sample analysis in a pharmacokinetic study.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Collection p2 Spike with this compound (IS) p1->p2 p3 Protein Precipitation (e.g., with Acetonitrile) p2->p3 p4 Centrifugation & Supernatant Transfer p3->p4 a1 UPLC/HPLC Separation p4->a1 a2 ESI+ Ionization a1->a2 a3 Tandem MS Detection (MRM) a2->a3 d1 Peak Integration (Analyte & IS) a3->d1 d2 Calculate Peak Area Ratio (Analyte/IS) d1->d2 d3 Quantification via Calibration Curve d2->d3 end end d3->end Final Concentration Report

Caption: Bioanalytical workflow for Sacubitril quantification.

Detailed Experimental Protocol

This protocol is a representative example based on established methods.[9][21][25][26]

1. Preparation of Standards and Internal Standard:

  • Prepare a primary stock solution of Sacubitril and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Create a series of calibration standards by spiking control human plasma with known concentrations of Sacubitril.

  • Prepare a working solution of this compound (e.g., 100 ng/mL) to be added to all samples, calibrators, and quality controls (QCs).[16]

2. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution to each tube.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.[9][21]

  • Vortex the mixture for 5-10 minutes.

  • Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer an aliquot of the clear supernatant to an autosampler vial or 96-well plate for injection.[9][21]

3. LC-MS/MS Conditions:

  • The following table summarizes typical instrumental parameters.

ParameterConditionRationale & Insights
LC System UPLC/HPLC SystemUPLC offers faster run times and better peak resolution.
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, <2 µm)Provides excellent retention and separation for moderately polar compounds like Sacubitril.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation ([M+H]⁺) for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Flow Rate 0.3 - 0.5 mL/minOptimized for column dimensions to ensure sharp peaks.
Injection Volume 2 - 5 µLKept low to prevent column overloading and peak distortion.
MS System Triple Quadrupole Mass SpectrometerEssential for the selectivity and sensitivity of Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization Positive (ESI+)Sacubitril and its analog readily form protonated molecules in an acidic mobile phase.[9]

4. Mass Spectrometry Data Acquisition (MRM):

  • The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This highly selective detection method minimizes interference from other molecules.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Sacubitril 412.2234.1These transitions are optimized for fragmentation of the parent molecule.
This compound 416.2238.1The +4 Da shift is observed in both the precursor and a key product ion, confirming label stability.

Note: Specific m/z values may vary slightly based on instrument calibration and adduct formation.

Data Interpretation and Validation

The use of this compound ensures the generation of high-quality, defensible data required for regulatory submissions.[18] The method's performance is assessed according to regulatory guidelines, focusing on linearity, accuracy, precision, and stability.[21]

Data Analysis

The concentration of Sacubitril in an unknown sample is determined by:

  • Integrating the chromatographic peak areas for both Sacubitril and this compound.

  • Calculating the Peak Area Ratio (PAR) = Area(Sacubitril) / Area(this compound).

  • Plotting the PAR of the calibration standards against their known concentrations to generate a linear regression curve.

  • Interpolating the PAR of the unknown sample onto this curve to determine its concentration.

Representative Method Validation Data

The following table summarizes typical acceptance criteria for a validated bioanalytical method using a deuterated internal standard.

Validation ParameterAcceptance Criteria (FDA/EMA)Role of this compound
Linearity (r²) ≥ 0.99Ensures a proportional response across the quantification range.
Intra- & Inter-Day Accuracy Within ±15% of nominal (±20% at LLOQ)This compound corrects for systematic errors, ensuring the measured value is close to the true value.
Intra- & Inter-Day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)This compound minimizes random error, ensuring high reproducibility of the measurement.[27]
Recovery & Matrix Effect Consistent and reproducibleThe co-eluting this compound effectively normalizes for variability in extraction efficiency and ion suppression/enhancement.

Conclusion

Deuterium labeling in this compound serves a singular, yet indispensable, purpose: to act as the ideal internal standard for quantitative bioanalysis. It does not modify the therapeutic properties of the drug but instead provides an analytical tool of unparalleled precision. By perfectly mimicking the behavior of Sacubitril throughout the analytical process, this compound allows for the robust correction of inevitable experimental variations. This ensures the generation of accurate, reliable, and reproducible pharmacokinetic data, which is fundamental to the safe and effective clinical development and monitoring of Sacubitril-based therapies.

References

  • Sacubitrilat - Wikipedia. Wikipedia. [Link]

  • Sharma, R., & Mascavage, L. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. PubMed. [Link]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. National Institutes of Health (NIH). [Link]

  • Sacubitril. National Institutes of Health (NIH). [Link]

  • This compound. Veeprho. [Link]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed. [Link]

  • Knesl, P. (2007). Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. IAEA. [Link]

  • Metabolic pathway analysis of sacubitril/valsartan for the treatment of... ResearchGate. [Link]

  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. MDPI. [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link]

  • Sharma, R., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Semantic Scholar. [Link]

  • Sacubitril - Wikipedia. Wikipedia. [Link]

  • Just, S., & DeCarolis, D. (2023). Sacubitril-Valsartan. National Institutes of Health (NIH). [Link]

  • Ni, Y., et al. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. SciELO. [Link]

  • Fallacara, A. L., et al. (2020). A Primer of Deuterium in Drug Design. Taylor & Francis Online. [Link]

  • Ni, Y., et al. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical. Semantic Scholar. [Link]

  • Clinical Application and Synthesis Methods of Deuterated Drugs. ResearchGate. [Link]

  • Sacubitril Mechanism of Action-How It Treats Heart Failure. At Tianming Pharmaceutical. [Link]

  • Mirowska-Guzel, D., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? PubMed. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. [Link]

  • Chunduri, R. H. B., & Dannana, G. S. (2016). Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study. PubMed. [Link]

  • Molecular mechanisms of sacubitril/valsartan in cardiac remodeling. Frontiers. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • Yang, Y., et al. (2024). Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population. PubMed. [Link]

  • (PDF) Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. ResearchGate. [Link]

  • Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. [Link]

  • Hulikal, V. L15 Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. PubMed. [Link]

  • Deuterium labeling for neutron structure-function-dynamics analysis. PubMed. [Link]

Sources

Methodological & Application

Quantification of Sacubitril in Human Plasma using Sacubitril-d4 by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of Sacubitril and its active metabolite, Sacubitrilat (LBQ657), in human plasma. The methodology employs a stable isotope-labeled internal standard, Sacubitril-d4, to ensure the highest level of analytical rigor. This guide is intended for researchers, scientists, and drug development professionals requiring a robust and reproducible bioanalytical workflow for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving Sacubitril. The protocol herein adheres to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.

Introduction: The Clinical Significance of Sacubitril and the Rationale for Isotopic Dilution

Sacubitril is a first-in-class neprilysin inhibitor administered as a prodrug in combination with the angiotensin receptor blocker valsartan.[1] Upon absorption, Sacubitril is rapidly metabolized by esterases to its active form, LBQ657, which is responsible for the therapeutic effect of inhibiting neprilysin.[1] This inhibition leads to increased levels of natriuretic peptides, promoting vasodilation and natriuresis, which are beneficial in the management of heart failure.[1] Given its critical role in cardiovascular therapy, the precise quantification of both the prodrug and its active metabolite in biological matrices is paramount for understanding its pharmacokinetic profile, ensuring patient safety, and optimizing dosage regimens.

The gold standard for small molecule quantification in complex biological matrices is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), owing to its high sensitivity and selectivity.[2] To account for variability during sample preparation and analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach. This compound, a deuterated analog of Sacubitril, is an ideal SIL-IS as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly throughout the analytical process, from extraction to ionization. This co-eluting, mass-differentiated standard provides a reliable means to correct for matrix effects and variations in instrument response, leading to highly accurate and precise quantification.

Materials and Methods

Reagents and Chemicals
  • Sacubitril reference standard (>99% purity)

  • Sacubitrilat (LBQ657) reference standard (>99% purity)

  • This compound (isotopic purity >99%, chemical purity >99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA as anticoagulant) from at least six individual donors for method validation

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: A C18 reverse-phase column (e.g., X Select HSS T3, 2.1 × 100 mm, 5 µm) is recommended.[2]

  • Analytical balance, centrifuges, and calibrated pipettes

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sacubitril, LBQ657, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of Sacubitril and LBQ657 in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[2]

Protocol:

  • Aliquot 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound, 100 ng/mL) to each tube, except for the blank matrix samples.

  • Vortex briefly to mix.

  • Add 150 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex to ensure complete dissolution.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Diagram of the Sample Preparation Workflow:

G cluster_prep Sample Preparation plasma 1. Aliquot 50 µL Plasma add_is 2. Add 25 µL this compound (IS) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_acn 4. Add 150 µL Acetonitrile vortex1->add_acn vortex2 5. Vortex Vigorously add_acn->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant evaporate 8. Evaporate to Dryness supernatant->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Caption: A stepwise workflow for the protein precipitation of plasma samples.

LC-MS/MS Method

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column X Select HSS T3 (2.1 x 100 mm, 5 µm) or equivalent C18 column[2]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-5.0 min (5% B)

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 35 psi
Collision Gas 9 psi
Ion Source Gas 1 55 psi
Ion Source Gas 2 60 psi

Table 3: MRM Transitions and Compound-Specific Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Sacubitril 412.2266.280 V25 eV
LBQ657 384.2238.175 V20 eV
This compound 416.2270.280 V25 eV

Diagram of the Analytical Workflow:

G cluster_analysis Analytical Workflow sample_prep Sample Preparation lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_ionization Mass Spectrometry (ESI+) lc_separation->ms_ionization ms_detection MRM Detection ms_ionization->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Overview of the bioanalytical workflow from sample to result.

Bioanalytical Method Validation

A full validation of this bioanalytical method should be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[3][4]

Selectivity and Matrix Effect
  • Protocol: Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of Sacubitril, LBQ657, and this compound. The matrix effect should be evaluated by comparing the peak areas of the analytes in post-extraction spiked blank plasma with the peak areas of the analytes in neat solution at low and high QC concentrations.

  • Acceptance Criteria: The response of interfering peaks should be less than 20% of the lower limit of quantification (LLOQ) for the analytes and less than 5% for the internal standard. The coefficient of variation (CV) of the matrix factor should be ≤15%.

Linearity and Range
  • Protocol: Prepare a calibration curve by spiking blank plasma with known concentrations of Sacubitril and LBQ657. A typical range for Sacubitril is 2.00-4000 ng/mL and for LBQ657 is 5.00-10000 ng/mL.[5] The curve should consist of a blank, a zero standard (blank + IS), and at least six non-zero concentration levels.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision
  • Protocol: Prepare QC samples at four concentration levels: LLOQ, low, medium, and high. Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.

  • Acceptance Criteria: The intra- and inter-run precision (CV) should not exceed 15% (20% for LLOQ). The intra- and inter-run accuracy (relative error, RE) should be within ±15% of the nominal concentration (±20% for LLOQ).

Table 4: Example of Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-run Precision (%CV)Intra-run Accuracy (%RE)Inter-run Precision (%CV)Inter-run Accuracy (%RE)
Sacubitril
LLOQ2.0≤20±20≤20±20
Low QC6.0≤15±15≤15±15
Mid QC200≤15±15≤15±15
High QC3000≤15±15≤15±15
LBQ657
LLOQ5.0≤20±20≤15±15
Low QC15.0≤15±15≤15±15
Mid QC500≤15±15≤15±15
High QC8000≤15±15≤15±15
Stability
  • Protocol: Evaluate the stability of Sacubitril and LBQ657 in plasma under various conditions that mimic sample handling and storage:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the sample processing time.

    • Long-Term Stability: At -80°C for a period exceeding the expected storage time of study samples.

    • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Data Analysis and Quantification

The concentration of Sacubitril and LBQ657 in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (1/x² or 1/x) linear regression. The concentrations of the unknown samples are then interpolated from this regression line.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific workflow for the simultaneous quantification of Sacubitril and its active metabolite, LBQ657, in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of clinical and pharmacokinetic studies. Adherence to the outlined validation procedures will ensure the generation of reliable and reproducible data that meets regulatory expectations.

References

  • Yang, L., Wang, Y., Li, H., et al. (2023). Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population. Journal of Pharmaceutical and Biomedical Analysis, 225, 115215.
  • Chunduri, R. H. B., & Dannana, G. S. (2016). Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study.
  • Chaturvedi, P., & Sharma, P. (2021). Simultaneous Estimation of Sacubitril and Valsartan Combination of Drug in Tablet Dosage Form Using Hydrotropy by UV Spectrophotometry. Research Journal of Pharmacy and Technology, 14(10), 5341-5346.
  • Zhang, Y., Li, Y., Wang, Y., et al. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. Journal of the Brazilian Chemical Society, 32(8), 1645-1653.
  • BenchChem (2025). Application Note: Characterization of 2R,4R- Sacubitril using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS). Available at: [A representative, non-active URL structure is provided for illustrative purposes: https://www.benchchem.
  • Agilent Technologies (2021). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [A representative, non-active URL structure is provided for illustrative purposes: https://www.agilent.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • MacLean, B., Tomazela, D. M., Shulman, N., et al. (2010). Skyline: an open source document editor for creating and analyzing targeted proteomics experiments.
  • ResearchGate. (2023). How to choose optimal collision energy (CE) for MRM transition?. Available at: [Link]

  • Taylor & Francis Online. (2010). Bioanalytical Method Validation: Notable Points in The 2009 Draft EMA Guideline and Differences with The 2001 FDA Guidance. Bioanalysis, 2(5), 849-853.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

Sources

Application Note: A Validated LC-MS/MS Protocol for the Quantification of Sacubitril in Plasma Using Sacubitril-d4 for High-Throughput Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the accurate and precise quantification of Sacubitril in biological matrices, specifically human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We detail a robust method employing Sacubitril-d4, a stable isotope-labeled (SIL) internal standard, to ensure the highest fidelity in pharmacokinetic (PK) data. Sacubitril is a prodrug that is rapidly converted to its active metabolite, Sacubitrilat (LBQ657); therefore, this guide also addresses the simultaneous quantification of both the prodrug and its active form, which is critical for a complete PK profile.[1][2][3] The methodology is grounded in regulatory expectations for bioanalytical assays and is designed for high-throughput analysis in drug development settings.

Introduction: The Analytical Imperative in Sacubitril Pharmacokinetics

Sacubitril, a first-in-class neprilysin inhibitor, is a cornerstone therapy for heart failure when administered in combination with the angiotensin receptor blocker valsartan.[3] Its therapeutic action stems from its active metabolite, LBQ657, which prevents the breakdown of natriuretic peptides, promoting favorable cardiovascular effects.[3][4] Sacubitril is a prodrug with a rapid conversion to LBQ657 and a short half-life of approximately 1.4 hours, while the active metabolite has a much longer half-life of around 11.5 hours.[5]

This rapid in-vivo conversion necessitates a bioanalytical method capable of accurately quantifying both the parent drug (Sacubitril) and the active metabolite (LBQ657) to fully characterize the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] LC-MS/MS is the definitive technique for this purpose due to its superior sensitivity and selectivity.[7] However, the complexity of biological matrices like plasma can introduce significant variability from ion suppression, extraction inconsistencies, and instrument drift.[6]

To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in bioanalysis.[6][8] A SIL-IS, such as this compound, is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[8] By adding a known quantity of this compound to each sample at the start of the workflow, it co-elutes with the analyte and experiences identical processing variations and matrix effects.[6][9] The ratio of the analyte's signal to the internal standard's signal provides a normalized, highly accurate measurement, forming the basis of a robust and trustworthy assay.[6]

Bioanalytical Method: Principles and Protocol

This method is designed for reliability and high throughput, employing a simple protein precipitation step followed by rapid and selective LC-MS/MS analysis. The protocol is validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance to ensure data integrity for regulatory submissions.[7][10][11]

Materials and Reagents
  • Analytes: Sacubitril and Sacubitrilat (LBQ657) reference standards

  • Internal Standard: this compound

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ultrapure Water

  • Additives: Formic acid (LC-MS grade), Ammonium acetate

  • Biological Matrix: Control human plasma (K2EDTA)

Instrumentation
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sacubitril, LBQ657, and this compound in methanol to create individual stock solutions.

  • Calibration Standards: Prepare serial dilutions of the Sacubitril and LBQ657 stock solutions with a 50:50 mixture of acetonitrile and water to create calibration standards. A typical linearity range for Sacubitril is 2.00-4000 ng/mL and for LBQ657 is 5.00-10000 ng/mL.[1]

  • Internal Standard Working Solution: Dilute the this compound stock solution in acetonitrile to a final concentration appropriate for the assay (e.g., 50 ng/mL).

Sample Preparation: Protein Precipitation

Protein precipitation is chosen for its speed and effectiveness in removing the majority of plasma proteins, making it ideal for high-throughput analysis.[2][12]

  • Pipette 50 µL of the plasma sample (calibration standard, quality control, or unknown study sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution to each tube.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[2][12]

  • Vortex the mixture vigorously for 10 minutes to ensure complete protein precipitation.[2][12]

  • Centrifuge the samples at 2,500 x g for 10 minutes to pellet the precipitated proteins.[2][12]

  • Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vial.[2][13]

  • Add 100 µL of a 50:50 mixture of acetonitrile and water to the supernatant.[2][12]

  • Vortex the plate or vials for 5 minutes.[12][13]

  • Inject an aliquot (e.g., 3-5 µL) of the final mixture into the LC-MS/MS system for analysis.[2][13]

dot

Sources

Application Notes and Protocols for Sacubitril-d4 Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Sacubitril-d4 in Bioanalysis

Sacubitril, a first-in-class neprilysin inhibitor, is a cornerstone in the management of heart failure.[1][2] Administered as a prodrug, it undergoes rapid in vivo conversion to its pharmacologically active metabolite, Sacubitrilat (LBQ657).[1][2] Consequently, the accurate quantification of Sacubitrilat in biological matrices is indispensable for pharmacokinetic, pharmacodynamic, and therapeutic drug monitoring studies.[2] To achieve the high accuracy and precision required in regulated bioanalysis, stable isotope-labeled internal standards (SIL-IS) are the gold standard. This compound, a deuterated analog of Sacubitril, serves this essential role, ensuring reliable data by compensating for variability during sample preparation and analysis.[1][2][3]

This comprehensive guide provides detailed application notes and protocols for the preparation of samples for this compound analysis, primarily in its capacity as an internal standard for the quantification of Sacubitril and its active metabolite in plasma. The methodologies detailed herein are tailored for researchers, scientists, and drug development professionals, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

Choosing the Optimal Sample Preparation Strategy: A Comparative Overview

The selection of an appropriate sample preparation technique is pivotal for the development of a robust and reliable bioanalytical method. The primary objectives are to remove interfering endogenous matrix components, such as proteins and phospholipids, and to concentrate the analyte of interest. For the analysis of Sacubitril and its metabolites, three principal techniques are commonly employed: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Technique Principle Advantages Disadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to denature and precipitate plasma proteins.Simple, rapid, cost-effective, and suitable for high-throughput analysis.[4]Less clean extracts, potential for matrix effects and ion suppression.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its differential solubility.Cleaner extracts than PPT, can provide some analyte concentration.More time-consuming, requires larger solvent volumes, can be difficult to automate.[4]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the matrix is washed away, followed by elution of the analyte.[5]Provides the cleanest extracts, high analyte concentration, and reduces matrix effects.[5]More complex, higher cost, requires method development.[5][6]

For routine, high-throughput bioanalysis of Sacubitril and its active metabolite using this compound as an internal standard, Protein Precipitation (PPT) is the most widely adopted method due to its simplicity and speed.[1][4][7]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for High-Throughput Analysis

This protocol is a widely accepted and validated method for the extraction of Sacubitrilat from human plasma using Sacubitrilat-d4 as an internal standard.

Materials and Reagents:

  • Human plasma (K2-EDTA)

  • Sacubitrilat and Sacubitrilat-d4 analytical standards

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Dimethylsulfoxide (DMSO)

  • Deionized water (18 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL) or 96-well plates

Workflow Diagram:

PPT_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma 50 µL Plasma Sample Add_IS Add 25 µL Sacubitrilat-d4 (Internal Standard) Plasma->Add_IS Add_ACN Add 200-300 µL Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex (1-10 min) Add_ACN->Vortex Centrifuge Centrifuge (e.g., 14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute with Acetonitrile:Water (1:1) Supernatant->Dilute Inject Inject into LC-MS/MS Dilute->Inject

Caption: Protein Precipitation Workflow for Sacubitrilat Analysis.

Step-by-Step Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Sacubitrilat and Sacubitrilat-d4 (e.g., 1 mg/mL) in a suitable solvent such as a 1:9 (v/v) mixture of acetonitrile and DMSO.[2] Store these solutions at -20°C.[2]

    • Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the Sacubitrilat stock solution with a 1:1 (v/v) mixture of acetonitrile and water.[2]

    • Prepare the internal standard (IS) working solution by diluting the Sacubitrilat-d4 stock solution with a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of, for example, 600 ng/mL.[2][3]

  • Sample Pre-treatment:

    • Thaw frozen plasma samples and working solutions to room temperature.[8]

    • Vortex the plasma samples to ensure homogeneity.[8]

  • Protein Precipitation:

    • Pipette 50 µL of plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.[1][8]

    • Add 25 µL of the Sacubitrilat-d4 internal standard working solution to each sample, except for blank samples.[3][8]

    • Add 200-300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[1][8]

    • Vortex the mixture vigorously for 1 to 10 minutes.[1][8]

  • Centrifugation and Supernatant Collection:

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm or 2,500 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1][8]

    • Carefully transfer a specific volume (e.g., 100 µL) of the clear supernatant to a clean tube or a 96-well plate.[1][4]

  • Final Preparation and Injection:

    • Add an equal volume (e.g., 100 µL) of acetonitrile:water (1:1, v/v) to the supernatant.[1][4]

    • Vortex the plate for 5 minutes.[1][4]

    • Inject an appropriate volume (e.g., 3-5 µL) of the final mixture into the LC-MS/MS system for analysis.[2][4][8]

Protocol 2: Liquid-Liquid Extraction (LLE) - A Higher Selectivity Approach

While less common for high-throughput applications, LLE can provide a cleaner sample extract than PPT. The choice of extraction solvent is critical and needs to be optimized based on the polarity of the analytes.

Materials and Reagents:

  • Plasma samples

  • This compound internal standard

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Aqueous buffer (for pH adjustment)

  • Nitrogen evaporator

Workflow Diagram:

LLE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample + IS pH_Adjust pH Adjustment (Optional) Plasma->pH_Adjust Add_Solvent Add Immiscible Organic Solvent pH_Adjust->Add_Solvent Vortex_Mix Vortex/Mix Add_Solvent->Vortex_Mix Centrifuge Centrifuge Vortex_Mix->Centrifuge Organic_Layer Collect Organic Layer Centrifuge->Organic_Layer Evaporate Evaporate to Dryness Organic_Layer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Liquid-Liquid Extraction Workflow.

Step-by-Step Methodology:

  • Sample and IS Preparation:

    • Pipette a known volume of plasma into a clean tube.

    • Spike with the this compound internal standard.

  • pH Adjustment (if necessary):

    • Adjust the pH of the plasma sample with a suitable buffer to ensure the analytes are in a neutral state for efficient extraction into an organic solvent.

  • Extraction:

    • Add a specific volume of a water-immiscible organic solvent (e.g., 3-5 times the plasma volume).

    • Vortex or mechanically shake the mixture for an adequate time to ensure thorough mixing and partitioning of the analytes into the organic phase.

  • Phase Separation:

    • Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.

  • Collection and Evaporation:

    • Carefully transfer the organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution and Injection:

    • Reconstitute the dried residue in a small, known volume of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Maximum Purity

SPE offers the highest degree of sample cleanup and is ideal for methods requiring very low limits of quantification or when matrix effects are a significant concern.[5] A reversed-phase sorbent (e.g., C18) is a common starting point for Sacubitril and its metabolites.

Materials and Reagents:

  • Plasma samples

  • This compound internal standard

  • SPE cartridges (e.g., C18)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., water with a low percentage of organic solvent)

  • Elution solvent (e.g., methanol or acetonitrile)

  • Nitrogen evaporator

Workflow Diagram:

SPE_Workflow cluster_prep SPE Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Analysis Condition Condition (e.g., Methanol) Equilibrate Equilibrate (e.g., Water) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash (Remove Interferences) Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Solid-Phase Extraction Workflow.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Spike the plasma sample with the this compound internal standard.

    • Pre-treat the sample as required, which may include dilution with an aqueous buffer or pH adjustment.[9]

  • SPE Cartridge Conditioning and Equilibration:

    • Condition the SPE cartridge by passing a suitable organic solvent (e.g., methanol) through it.[9]

    • Equilibrate the cartridge with water or a buffer similar to the sample matrix to prepare the sorbent for sample loading.[9]

  • Sample Loading:

    • Load the pre-treated plasma sample onto the SPE cartridge at a slow, consistent flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained matrix components.[9]

  • Elution:

    • Elute the analytes of interest from the cartridge using a strong organic solvent (e.g., methanol or acetonitrile).[9]

  • Evaporation, Reconstitution, and Injection:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in the mobile phase.

    • Inject into the LC-MS/MS system.

Conclusion

The choice of sample preparation technique for the analysis of this compound and its corresponding non-labeled analytes is a critical decision that impacts the overall performance of the bioanalytical method. For high-throughput applications, protein precipitation offers a simple, rapid, and cost-effective solution that is widely validated.[4] When higher selectivity and cleaner extracts are required, liquid-liquid extraction and solid-phase extraction provide robust alternatives, albeit with increased complexity and cost. The detailed protocols provided in this guide serve as a comprehensive resource for developing and implementing reliable sample preparation workflows for the bioanalysis of Sacubitril and its metabolites, ensuring data of the highest quality and integrity.

References

  • Application Notes and Protocols for the Use of Sacubitrilat-d4 in Pediatric Pharmacokinetic Studies. (n.d.). Benchchem.
  • In-Depth Technical Guide: Sacubitrilat-d4 Certificate of Analysis and Purity Assessment. (n.d.). Benchchem.
  • Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. (2021). SciELO.
  • Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Sacubitrilat in Human Plasma Using Sacubitril. (n.d.). Benchchem.
  • Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review. (2025). Oriental Journal of Chemistry.
  • A Comparative Guide to Sacubitrilat Analysis: Method Validation Utilizing Sacubitrilat-d4. (n.d.). Benchchem.
  • Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical. (2021). Semantic Scholar.
  • Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Sacubitrilat and Sacubitrilat-d4 in Pla. (n.d.). Benchchem.
  • Application Note: High-Throughput Analysis of Sacubitrilat in Human Plasma Using Sacubitrilat- d4 as an Internal Standard by. (n.d.). Benchchem.
  • Solid Phase Extraction. (n.d.). Affinisep.
  • The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex.
  • Overview of SPE Technology/Method Development & New Trends in Sample Preparation. (n.d.). Sigma-Aldrich.

Sources

Application Note: Sacubitril-d4 in Pediatric Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Bioanalytical Scientists and Drug Development Professionals

Abstract

The successful development of pharmaceuticals for children hinges on a thorough understanding of their pharmacokinetic (PK) profiles, which often differ significantly from adults. Sacubitril, a neprilysin inhibitor administered in combination with valsartan for heart failure, necessitates dedicated pediatric studies to establish safe and effective dosing. This application note provides an in-depth guide on the use of Sacubitril-d4, a deuterated stable isotope-labeled internal standard, for the accurate quantification of sacubitril's active metabolite, sacubitrilat, in pediatric plasma samples. We will explore the scientific rationale for using a deuterated internal standard, present detailed protocols for sample preparation, and outline a validated LC-MS/MS method. This document is intended for researchers, scientists, and drug development professionals engaged in the critical field of pediatric pharmacology.

Introduction: Sacubitril and the Imperative for Pediatric Heart Failure Research

While less prevalent than in adults, heart failure in children is a life-threatening condition that demands specialized therapeutic approaches.[1] Sacubitril, a component of an angiotensin receptor-neprilysin inhibitor (ARNI), has emerged as a valuable treatment for heart failure.[2][3] It is a prodrug that is rapidly metabolized to its active form, sacubitrilat (LBQ657).[4][5] Sacubitrilat inhibits neprilysin, an enzyme that degrades natriuretic peptides.[6] This inhibition leads to increased levels of these peptides, promoting vasodilation, natriuresis, and a reduction in cardiac workload.[4][6]

Due to the dynamic nature of physiological development in children, adult dosing regimens cannot be directly applied.[7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous pediatric studies to ensure the safety and efficacy of new drugs in this population.[7][8] A cornerstone of these studies is the development of robust bioanalytical methods to accurately measure drug concentrations in biological matrices.[9][10]

The Critical Role of this compound as a Deuterated Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[11] To ensure the accuracy and precision of LC-MS/MS data, the use of an internal standard (IS) is indispensable.[12] A stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred choice for quantifying sacubitrilat.[13][14]

This compound is chemically identical to sacubitrilat, with the exception of four hydrogen atoms being replaced by deuterium.[13] This subtle modification provides significant analytical advantages:

  • Correction for Variability: It compensates for potential inconsistencies during sample preparation, such as extraction losses, and variations in instrument response.[12][15]

  • Co-elution: this compound co-elutes with the analyte, experiencing the same chromatographic conditions.[13]

  • Distinct Mass-to-Charge Ratio: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[16]

  • Mitigation of Matrix Effects: It helps to correct for the suppression or enhancement of the analyte's signal caused by other components in the plasma sample.[12][16]

The use of a deuterated internal standard is a key principle of stable isotope dilution, a technique that yields the highest possible analytical accuracy and specificity.[13]

Detailed Experimental Protocols

This section outlines a comprehensive protocol for the quantification of sacubitrilat in pediatric plasma samples using this compound as an internal standard.

Materials and Reagents
Material/ReagentRecommended SupplierGrade
SacubitrilatCommercial Supplier≥98% Purity
This compoundBenchChem≥98% Purity
Pediatric Human PlasmaCommercial SupplierK2EDTA
AcetonitrileFisher ScientificHPLC Grade
MethanolFisher ScientificHPLC Grade
Formic AcidSigma-AldrichLC-MS Grade
WaterMilli-Q or equivalentUltrapure
Sample Preparation: A Streamlined Protein Precipitation Method

Protein precipitation is a rapid and effective technique for extracting small molecules from plasma.[17][18]

Step-by-Step Protocol:

  • Sample Thawing: Allow pediatric plasma samples, calibration standards, and quality controls to thaw at room temperature.

  • Internal Standard Spiking: To 50 µL of each plasma sample, add 25 µL of the this compound internal standard working solution (e.g., 600 ng/mL in a 50:50 mixture of acetonitrile and water).[19]

  • Protein Precipitation: Add 300 µL of acetonitrile to precipitate the plasma proteins.[18][19]

  • Vortexing: Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.[18]

  • Centrifugation: Centrifuge the samples at 2,500 x g for 10 minutes.[18]

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new 96-well plate or autosampler vial.[19]

  • Dilution: Add 100 µL of a 50:50 mixture of acetonitrile and water to the supernatant.[19]

  • Final Mixing: Vortex the plate or vials for 5 minutes before injection into the LC-MS/MS system.[19]

Causality Behind Experimental Choices:

  • Acetonitrile: It is a highly efficient protein precipitating agent and is compatible with reversed-phase liquid chromatography.[20]

  • Vortexing and Centrifugation: These steps ensure the complete removal of precipitated proteins, which can interfere with the analysis and damage the LC-MS/MS system.

LC-MS/MS Method Parameters

Instrumentation:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column C18 column (e.g., 2.1 x 50 mm, 3.5 µm)[11]
Mobile Phase A 5 mM ammonium acetate and 0.1% formic acid in water[11]
Mobile Phase B Acetonitrile[11]
Flow Rate 0.3 mL/min[21]
Column Temperature 30°C[21]
Injection Volume 3 µL[19]

Gradient Elution Program: A gradient elution is recommended to ensure optimal separation of the analytes from the matrix components.[11]

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[11]
Scan Type Multiple Reaction Monitoring (MRM)[11]

MRM Transitions:

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)
Sacubitrilat384.2210.1
This compound388.2214.1

Note: The specific voltages and gas settings should be optimized for the particular instrument being used.

Bioanalytical Method Validation

The developed method must be rigorously validated according to regulatory guidelines from the FDA and EMA to ensure its suitability for analyzing clinical samples.[22][23][24] The validation process should encompass:

  • Selectivity and Specificity

  • Linearity (with a typical range of 0.5-5000 ng/mL)[25]

  • Accuracy and Precision [25]

  • Recovery

  • Matrix Effect

  • Stability (including bench-top, autosampler, and freeze-thaw stability)[20]

Workflow and Data Interpretation

The following diagram illustrates the logical progression of a pediatric pharmacokinetic study utilizing this compound.

Caption: Workflow for a Pediatric Pharmacokinetic Study of Sacubitril.

The data analysis involves integrating the chromatographic peak areas for both sacubitrilat and this compound. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. The concentrations of sacubitrilat in the pediatric plasma samples are then calculated from this curve. The resulting data are used to model the pharmacokinetic parameters in children, which ultimately informs the development of appropriate dosing guidelines.

Conclusion

This application note has provided a comprehensive framework for the use of this compound in pediatric pharmacokinetic studies of sacubitril. The detailed protocols and methodologies, grounded in established scientific principles and regulatory expectations, offer a robust approach to generating high-quality bioanalytical data. By employing a deuterated internal standard and a validated LC-MS/MS method, researchers can confidently and accurately characterize the pharmacokinetic profile of sacubitril in the pediatric population, a critical step towards ensuring the safe and effective use of this important therapeutic agent in children with heart failure.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]

  • Tianming Pharmaceutical. Sacubitril Mechanism of Action-How It Treats Heart Failure. [Link]

  • Wikipedia. Sacubitril. [Link]

  • European Paediatric Translational Research Infrastructure. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: General Clinical Pharmacology Considerations for Pediatric Studies for Drugs and Biological Products. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • U.S. Pharmacist. A New Mechanism of Action in Heart Failure: Angiotensin-Receptor Neprilysin Inhibition. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • ScienceOpen. Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. [Link]

  • RAPS. (2022). FDA drafts guidance on pediatric clinical pharmacology studies. [Link]

  • Netinbag. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?[Link]

  • ResearchGate. (2017). What is the main mechanism of action Sacubitril/Valsartan?[Link]

  • South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • PubMed. (2016). Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study. [Link]

  • SciELO. Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. [Link]

  • StatPearls - NCBI Bookshelf. (2025). Sacubitril-Valsartan. [Link]

  • U.S. Food and Drug Administration. (2022). General Clinical Pharmacology Considerations for Pediatric Studies of Drugs, Including Biological Products. [Link]

  • Semantic Scholar. Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study. [Link]

  • PubMed. (2024). Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population. [Link]

  • African Journal of Biomedical Research. (2024). In Vitro Analytical Method Development And Validation Of Sacubitril And Valsartan In Rabbit Plasma Using RP-UPLC. [Link]

  • ClinDCast. (2024). FDA Releases New Draft Guidance On Pediatric Drug Development | PREA & BPCA. [Link]

  • PMC. (2018). Pharmacokinetic studies in children: recommendations for practice and research. [Link]

  • accessdata.fda.gov. (2019). Office of Clinical Pharmacology Review. [Link]

  • PubMed. (2024). Sacubitril/Valsartan in Pediatric Heart Failure (PANORAMA-HF): A Randomized, Multicenter, Double-Blind Trial. [Link]

  • PubMed. (2024). Transforming pediatric heart failure: Efficacy of low-dose sacubitril/valsartan. [Link]

  • PubMed. (2018). Sacubitril/Valsartan: potential treatment for paediatric heart failure. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays Using Sacubitril-d4

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and protocols for the use of Sacubitril-d4 in high-throughput screening (HTS) assays. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel neprilysin (NEP) inhibitors. This document outlines two primary methodologies: a fluorescence-based enzymatic assay for primary HTS and a highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for hit confirmation and quantitative analysis, leveraging this compound as an internal standard. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Significance of Neprilysin Inhibition and the Role of Sacubitril

Neprilysin (NEP), a neutral endopeptidase, is a zinc-containing metalloproteinase that plays a crucial role in cardiovascular homeostasis by degrading several vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin.[1][2] Inhibition of NEP has emerged as a key therapeutic strategy, particularly in the management of heart failure.[3][4] By preventing the breakdown of natriuretic peptides, NEP inhibitors enhance vasodilation, reduce sodium and water retention, and ultimately decrease cardiovascular stress.[5][6]

Sacubitril is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI).[5] It is a prodrug that is rapidly metabolized in vivo to its active form, sacubitrilat (LBQ657), which is a potent inhibitor of neprilysin.[5][7] The discovery and development of such inhibitors rely on robust and efficient screening methodologies to identify and characterize new chemical entities. High-throughput screening (HTS) allows for the rapid testing of large compound libraries, making it an indispensable tool in modern drug discovery.[8]

This guide focuses on the application of this compound in two distinct HTS workflows. Sacubitril itself can be used as a reference compound in primary screening assays, while its deuterated form, this compound, is an ideal internal standard for definitive quantitative bioanalysis using LC-MS/MS.[9][10]

Part I: Primary High-Throughput Screening for Neprilysin Inhibitors

The initial phase of a drug discovery campaign involves screening a large number of compounds to identify potential "hits." For NEP inhibitors, a common and efficient HTS method is a fluorescence-based enzymatic assay. This assay measures the activity of NEP on a synthetic fluorogenic substrate. In the presence of an inhibitor, the enzymatic cleavage of the substrate is reduced, leading to a decrease in the fluorescent signal.[11]

Principle of the Fluorescence-Based Neprilysin Inhibition Assay

The assay utilizes a synthetic peptide substrate that is quenched until cleaved by active neprilysin, releasing a fluorophore. The resulting fluorescence is directly proportional to the enzymatic activity. Potential inhibitors will compete with the substrate for the active site of the enzyme, thereby reducing the rate of substrate cleavage and the intensity of the fluorescent signal.[2]

Diagram 1: Workflow for Fluorescence-Based HTS

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagents Prepare Assay Buffer, Enzyme, Substrate, and Test Compounds plate_map Design 384-well Plate Map (Controls and Samples) reagents->plate_map add_enzyme Dispense Neprilysin Enzyme plate_map->add_enzyme add_compounds Add Test Compounds and Sacubitril (Control) add_enzyme->add_compounds pre_incubate Pre-incubate Enzyme and Compounds add_compounds->pre_incubate add_substrate Initiate Reaction with Fluorogenic Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_plate Read Fluorescence (e.g., Ex/Em = 340/420 nm) incubate->read_plate calculate Calculate % Inhibition read_plate->calculate identify_hits Identify Hits Based on Pre-defined Threshold calculate->identify_hits

Caption: Logical flow of the primary fluorescence-based HTS assay for neprilysin inhibitors.

Detailed Protocol for Fluorescence-Based HTS Assay

Materials:

  • Recombinant Human Neprilysin (NEP)

  • Fluorogenic NEP Substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay Buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl₂, pH 7.5)

  • Sacubitril (as a positive control inhibitor)

  • Test Compound Library (typically dissolved in DMSO)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer and store it at 4°C.

    • Reconstitute the NEP enzyme and substrate according to the manufacturer's instructions. Aliquot and store at -80°C.

    • Prepare a stock solution of Sacubitril in DMSO (e.g., 10 mM) and create serial dilutions to generate a dose-response curve.

    • Dilute test compounds to the desired screening concentration in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit enzyme activity.[12]

  • Assay Protocol:

    • Add 5 µL of diluted test compound or control (Sacubitril, DMSO for negative control) to the wells of a 384-well plate.

    • Add 10 µL of diluted NEP enzyme to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the NEP substrate to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_NegativeControl - Signal_Blank))

    • Hits are typically identified as compounds that exhibit an inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Data Presentation: Example HTS Results
Compound IDConcentration (µM)Fluorescence Signal (RFU)% InhibitionHit Status
DMSON/A45,8700%-
Sacubitril105,23090%Hit
Compound A1042,1808%Non-hit
Compound B1018,35060%Hit
Compound C102,99094%Hit

Part II: Hit Confirmation and Quantitative Analysis using LC-MS/MS with this compound

Primary HTS assays are prone to false positives. Therefore, identified hits must be confirmed using a more robust and specific secondary assay. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[13] In this context, this compound serves as an invaluable internal standard.

The Rationale for Using a Deuterated Internal Standard

An internal standard (IS) is a compound added in a known quantity to samples before analysis.[14] The ideal IS is chemically and physically similar to the analyte.[15] Deuterated standards, where hydrogen atoms are replaced by deuterium, are considered the gold standard for LC-MS-based quantification for several reasons:[16][17][18]

  • Similar Physicochemical Properties: this compound has nearly identical chromatographic retention time and ionization efficiency to Sacubitril.

  • Correction for Variability: It effectively corrects for variations in sample preparation (e.g., extraction efficiency), matrix effects (ion suppression or enhancement), and instrument response drift.[19][20]

  • Improved Accuracy and Precision: By normalizing the analyte's signal to the IS signal, the accuracy and precision of the quantification are significantly improved.[14]

Diagram 2: LC-MS/MS Bioanalytical Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Processing plasma_sample Plasma Sample (Calibration standards, QCs, unknowns) add_is Spike with this compound (Internal Standard) plasma_sample->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifuge and Collect Supernatant protein_precip->centrifuge injection Inject Sample into UPLC/HPLC System centrifuge->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry Detection (MRM Mode) ionization->detection peak_integration Integrate Peak Areas (Analyte and IS) detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantify Concentration using Calibration Curve ratio_calc->quantification

Caption: Step-by-step workflow for quantitative bioanalysis using LC-MS/MS with a deuterated internal standard.

Detailed Protocol for LC-MS/MS Quantification

This protocol describes a method for the simultaneous quantification of Sacubitril and its active metabolite, sacubitrilat, using this compound as the internal standard for Sacubitril.[9][10] A deuterated standard for sacubitrilat (Sacubitrilat-d4) would also be used for its quantification.[13][21]

Materials:

  • Sacubitril and Sacubitrilat reference standards

  • This compound and Sacubitrilat-d4 internal standards

  • Control human plasma

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Preparation of Solutions:

    • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sacubitril, Sacubitrilat, this compound, and Sacubitrilat-d4 in methanol.

    • Calibration Standards and Quality Controls (QCs): Prepare serial dilutions of the Sacubitril and Sacubitrilat stock solutions in a mixture of acetonitrile and water to create working solutions. Spike these into control human plasma to create calibration standards and QCs at various concentrations.

    • Internal Standard Working Solution: Prepare a mixed working solution of this compound and Sacubitrilat-d4 in acetonitrile/water.[9]

  • Sample Preparation (Protein Precipitation): [13]

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.[13]

    • Vortex the mixture for 10 minutes, then centrifuge at high speed (e.g., 2,500 x g) for 10 minutes.[13]

    • Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.[22]

    • Add 100 µL of acetonitrile/water (1:1, v/v) to the supernatant.[22]

    • Vortex for 5 minutes and inject an aliquot (e.g., 3 µL) into the LC-MS/MS system.[22]

  • LC-MS/MS Conditions:

    • Chromatographic Column: A C18 column (e.g., Ultimate® XB-C18, 2.1 × 50 mm, 3.5 µm) is suitable.[9][10]

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water with 0.1% formic acid is commonly employed.[9][10]

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized.

Data Presentation: Example LC-MS/MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sacubitril412.2234.1
This compound416.2238.1
Sacubitrilat384.2206.1
Sacubitrilat-d4388.2210.1

Note: The m/z values are illustrative and should be optimized for the specific instrument used.

Conclusion

The combination of a high-throughput fluorescence-based primary screen and a highly specific LC-MS/MS confirmatory assay provides a robust workflow for the discovery and characterization of novel neprilysin inhibitors. Sacubitril serves as an essential reference compound in the primary assay, while its deuterated analog, this compound, is critical for ensuring the accuracy and precision of quantitative bioanalysis in the secondary assay. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently advance their drug discovery programs in the cardiovascular field.

References

  • Wikipedia. Sacubitril. [Link]

  • SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]

  • Tianming Pharmaceutical. Sacubitril Mechanism of Action-How It Treats Heart Failure. [Link]

  • ResearchGate. What is the main mechanism of action Sacubitril/Valsartan?. [Link]

  • US Pharmacist. A New Mechanism of Action in Heart Failure: Angiotensin-Receptor Neprilysin Inhibition. [Link]

  • Frontiers in Cardiovascular Medicine. Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review. [Link]

  • SciELO. Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. [Link]

  • ScienceOpen. Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. [Link]

  • PubMed. Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study. [Link]

  • Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

  • PubMed Central. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. [Link]

  • PubMed Central. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. [Link]

  • Chemistry For Everyone. What Is An Internal Standard And Why Is It Used In LC-MS?. [Link]

  • PubMed. Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population. [Link]

  • PubMed Central. Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer's Disease. [Link]

  • Chromatography Forum. Purpose of Internal Standard?. [Link]

  • NCBI Bookshelf. HTS Assay Validation. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • NCBI Bookshelf. Assay Guidance Manual. [Link]

  • ACS Publications. Internal Standard Quantification Using Tandem Mass Spectrometry of a Tryptic Peptide in the Presence of an Isobaric Interference. [Link]

  • PubMed. Deuterium in drug discovery: progress, opportunities and challenges. [Link]

  • ResearchGate. Clinical Application and Synthesis Methods of Deuterated Drugs. [Link]

  • High-Throughput Screening Center. Introduction. [Link]

  • Creative BioMart. Neprilysin Inhibitor Screening Kit (Fluorometric). [Link]

  • mirandareed. Neprilysin Inhibitor Screening Kit Fluorometric size: 100 Assays. [Link]

  • PubMed. Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors. [Link]

  • Therapeutics Data Commons. High-throughput Screening. [Link]

  • PubMed Central. Expression and functional profiling of neprilysin, insulin degrading enzyme and endothelin converting enzyme in prospectively studied elderly and Alzheimer's brain. [Link]

  • PubMed Central. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions. [Link]

  • PubMed. Effect of Neprilysin Inhibition on Various Natriuretic Peptide Assays. [Link]

  • ResearchGate. Effect of Neprilysin Inhibition on Various Natriuretic Peptide Assays. [Link]

  • PubMed. High-throughput screening and characterization of novel inhibitors targeting HIV-1 protease precursor autoprocessing. [Link]

  • Semantic Scholar. Figure 2 from Effect of Neprilysin Inhibition on Various Natriuretic Peptide Assays. [Link]

Sources

Application Note & Protocol: Leveraging Sacubitril-d4 for High-Confidence Metabolite Identification

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals involved in DMPK (Drug Metabolism and Pharmacokinetics), bioanalysis, and clinical pharmacology.

Abstract: This document provides a detailed guide on the application of Sacubitril-d4, a stable isotope-labeled (SIL) analog of Sacubitril, for the identification and structural elucidation of metabolites. We will explore the core principles of using SIL compounds in metabolism studies, present detailed in vitro and in vivo protocols, and discuss advanced bioanalytical strategies using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The aim is to equip researchers with the necessary knowledge to design, execute, and interpret metabolite identification studies with high scientific rigor and confidence.

Introduction: The Critical Role of Metabolite Identification in Drug Development

Sacubitril is a first-in-class neprilysin inhibitor prodrug.[1] Administered as part of the combination product Sacubitril/valsartan (Entresto®), it is used to treat chronic heart failure.[2] As a prodrug, Sacubitril itself is inactive. It undergoes rapid and extensive hydrolysis by carboxylesterases, primarily CES1 in the liver, to form its active metabolite, Sacubitrilat (LBQ657).[3][4] It is LBQ657 that exerts the therapeutic effect by inhibiting neprilysin, an enzyme responsible for breaking down natriuretic peptides that promote vasodilation and natriuresis.[5]

Understanding the metabolic fate of a drug candidate is a cornerstone of modern drug development. It is essential for:

  • Elucidating Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug and its metabolites.[6]

  • Ensuring Safety: Identifying metabolites that may be pharmacologically active, reactive, or toxic. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidance on the safety testing of drug metabolites, particularly those that are unique to humans or present at disproportionately high levels compared to preclinical safety species.[7][8]

  • Predicting Drug-Drug Interactions (DDI): Understanding which enzymes are responsible for a drug's metabolism helps predict potential interactions with co-administered drugs.

Metabolite identification (MetID) studies are therefore not just a regulatory requirement but a critical scientific endeavor to build a comprehensive profile of a new chemical entity.[9]

The Scientific Rationale: Why Use this compound?

The use of stable isotope-labeled compounds, such as deuterium (²H or D) labeled this compound, is a powerful and widely adopted strategy in drug metabolism research.[10][11] This approach offers several distinct advantages over analyzing the unlabeled drug alone.

The Principle of Mass-Shift Detection: The core principle is elegantly simple. A mixture of the unlabeled drug ("light") and the SIL drug ("heavy"), often in a 1:1 ratio, is administered to the biological system (in vitro or in vivo). When analyzed by mass spectrometry, any peak corresponding to the parent drug will appear as a characteristic doublet—two peaks separated by the mass difference imparted by the isotope label (in this case, 4 Daltons for this compound).

Crucially, any metabolite derived from the drug will also exhibit this same isotopic pattern. This allows for the rapid and unambiguous differentiation of drug-related material from endogenous matrix components, significantly reducing the occurrence of false positives and simplifying complex chromatograms.[12]

Key Advantages of Using this compound:

  • Unambiguous Identification: The characteristic isotopic doublet is a unique signature of drug-related material, making it easy to distinguish true metabolites from background noise.

  • Comprehensive Metabolite Profiling: It facilitates the detection of unexpected or low-abundance metabolites that might otherwise be missed.

  • Structural Elucidation: The mass shift helps confirm the part of the molecule that has been modified. If the isotopic label is lost in a metabolite, it provides a clue about the site of metabolic attack.

  • Internal Standard: this compound is the ideal internal standard for the quantitative bioanalysis of Sacubitril itself, as it co-elutes chromatographically and compensates for variations in sample preparation and instrument response.[13][14]

This compound: Key Properties

A thorough characterization of the SIL standard is paramount for its effective use. This ensures purity, isotopic enrichment, and structural integrity.

ParameterTypical SpecificationMethod of AnalysisRationale
Chemical Purity ≥ 98.0%HPLC, LC-MSEnsures that observed signals are from the compound of interest and not impurities.
Isotopic Enrichment ≥ 95% (d4)Mass SpectrometryA high degree of labeling ensures a clear mass shift and minimizes interference from unlabeled species.[15]
Structure Confirmation Consistent with structure¹H NMR, LC-MS/MSVerifies the correct chemical structure and the position of the deuterium labels.[15]
Molecular Formula C₂₄H₂₅D₄NO₅-Defines the exact elemental composition.
Molecular Weight ~415.5 g/mol Mass SpectrometryConfirms the mass increase due to deuterium incorporation.
Data presented is typical and may vary by supplier. Always refer to the batch-specific Certificate of Analysis (CoA).

Experimental Workflow & Protocols

A successful metabolite identification study requires careful planning and execution, from initial in vitro screening to definitive in vivo studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Study Incubation Incubation of Sacubitril/Sacubitril-d4 (1:1) with Liver Microsomes or Hepatocytes Quench Reaction Quenching & Sample Preparation Incubation->Quench Analysis1 LC-MS/MS Analysis (Full Scan & Data-Dependent MS²) Quench->Analysis1 Interpretation1 Data Interpretation: Identify Isotopic Doublets Analysis1->Interpretation1 Dosing Dosing of Animal Model with Sacubitril/Sacubitril-d4 (1:1) Interpretation1->Dosing Inform In Vivo Study Design Collection Biological Sample Collection (Plasma, Urine, Feces) Dosing->Collection Extraction Sample Extraction & Cleanup Collection->Extraction Analysis2 LC-MS/MS Analysis (High-Resolution MS) Extraction->Analysis2 Interpretation2 Final Metabolite Profile & Report Analysis2->Interpretation2 Structural Elucidation & Pathway Mapping

Caption: Overall workflow for metabolite identification using this compound.
Protocol 1: In Vitro Metabolite Screening with Human Liver Microsomes (HLM)

This protocol is designed for initial high-throughput screening to identify major Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolites.[16][17] Liver microsomes are a cost-effective choice rich in key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[18]

Objective: To generate a preliminary profile of Sacubitril metabolites formed by hepatic enzymes.

Materials:

  • Sacubitril and this compound stock solutions (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)

  • UDPGA (Uridine 5'-diphosphoglucuronic acid), if screening for glucuronides

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Ice-cold Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • 96-well incubation plates and analytical plates

  • Incubator/shaker (37°C)

Procedure:

  • Preparation:

    • Thaw HLM and other reagents on ice.

    • Prepare a 1:1 working solution of Sacubitril/Sacubitril-d4 at 100 µM in buffer.

    • Dilute HLM to 2 mg/mL in 0.1 M phosphate buffer.

  • Incubation Setup (Final Volume = 200 µL):

    • To each well of the incubation plate, add:

      • 138 µL of 0.1 M Phosphate Buffer (pH 7.4)

      • 10 µL of diluted HLM (final concentration 0.1 mg/mL)

      • 2 µL of the 100 µM Sacubitril/Sacubitril-d4 working solution (final concentration 1 µM)

    • Include control wells:

      • Negative Control: No NADPH (to check for non-enzymatic degradation).

      • Matrix Control: No drug (to check for interfering peaks).

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction:

    • Add 50 µL of the NADPH regenerating system to each well (except negative controls).

    • If screening for glucuronides, add UDPGA to the reaction mix.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking. Time points can be varied to assess metabolic stability.

  • Quench Reaction:

    • Stop the reaction by adding 400 µL of ice-cold ACN with 0.1% formic acid to each well. This precipitates the microsomal proteins.

  • Sample Preparation:

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean 96-well analytical plate for LC-MS/MS analysis.

Protocol 2: Bioanalytical Method using LC-MS/MS

This section outlines a general LC-MS/MS method for analyzing the samples generated from the in vitro study. Methods must be optimized for specific instrumentation.[19][20]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Orbitrap/Q-TOF).

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[13]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Acquisition Mode:

    • Full Scan: Scan a wide mass range (e.g., m/z 100-1000) to detect all potential ions.

    • Data-Dependent MS/MS (dd-MS²): Trigger fragmentation scans on the most intense ions from the full scan to obtain structural information.

  • Key Ions to Monitor:

    • Sacubitril (light): m/z 412.2

    • This compound (heavy): m/z 416.2

    • Sacubitrilat (LBQ657, light): m/z 384.2

    • Sacubitrilat-d4 (heavy): m/z 388.2

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ion Type
Sacubitril412.2264.1[M+H]⁺
This compound416.2268.1[M+H]⁺
Sacubitrilat (LBQ657)384.2236.1[M+H]⁺
Sacubitrilat-d4388.2240.1[M+H]⁺
Note: Product ions are examples and should be optimized based on experimental fragmentation data.

Data Interpretation and Structural Elucidation

The power of the SIL approach becomes evident during data analysis.

G cluster_0 LC-MS Data Processing cluster_1 Structural Elucidation XIC Extract Ion Chromatograms (XICs) for expected mass shifts (+16, +176, etc.) Filter Filter for Isotopic Doublets (Separated by 4 Da) XIC->Filter Compare Compare with Control Samples (No NADPH, No Drug) Filter->Compare MS2 Analyze MS/MS Fragmentation of Light & Heavy Metabolites Compare->MS2 Candidate Metabolite List Shift Identify Fragment Ions with & without the 4 Da shift MS2->Shift Localize Localize Site of Metabolism Shift->Localize Pathway Pathway Localize->Pathway Propose Metabolite Structure & Metabolic Pathway

Caption: Logic flow for data processing and structural elucidation.

Step-by-Step Interpretation:

  • Identify Isotopic Pairs: Process the full-scan data using software to find all pairs of peaks that are separated by 4.025 Da (the mass difference between 4 x D and 4 x H) and co-elute.

  • Confirm Biotransformation: Compare the list of isotopic pairs to control samples. True metabolites should be present (or significantly more abundant) in the active incubation wells compared to the negative controls.

  • Propose Biotransformations: Calculate the mass difference between the parent drug (Sacubitril) and the identified metabolite. This suggests the type of metabolic reaction.

    • +16 Da: Oxidation (e.g., hydroxylation)

    • -28 Da: De-ethylation (hydrolysis of the ethyl ester to form Sacubitrilat)

    • +176 Da: Glucuronidation

  • Elucidate Structure with MS/MS: Compare the MS/MS fragmentation patterns of the "light" and "heavy" metabolite.

    • If a fragment ion retains the 4 Da mass shift, the metabolic modification occurred on a part of the molecule that is lost in that fragment.

    • If a fragment ion does not show the mass shift, the modification is on that fragment. This allows for precise localization of the site of metabolism.

Known Metabolic Pathway of Sacubitril:

The primary metabolic pathway for Sacubitril is the hydrolysis of its ethyl ester group to form the active diacid, Sacubitrilat (LBQ657).[21] Other minor oxidative metabolites have also been identified.[5]

G Sacubitril Sacubitril (Prodrug) m/z 412.2 C₂₄H₂₉NO₅ Sacubitrilat Sacubitrilat (LBQ657) Active Metabolite m/z 384.2 C₂₂H₂₅NO₅ Sacubitril->Sacubitrilat Esterase (CES1) Hydrolysis (-C₂H₄) Oxidative Oxidative Metabolites (e.g., Hydroxylation) m/z 428.2 C₂₄H₂₉NO₆ Sacubitril->Oxidative CYP450 Oxidation (+O)

Caption: Simplified metabolic activation pathway of Sacubitril.

Conclusion and Best Practices

The use of this compound is an indispensable tool for high-confidence metabolite identification. It transforms the process from a speculative search into a targeted, definitive analysis. By following robust, validated protocols and applying logical data interpretation strategies, researchers can build a comprehensive understanding of Sacubitril's metabolic fate. This knowledge is fundamental to ensuring the safety and efficacy of this important cardiovascular therapy.

Best Practices:

  • Always use a high-purity, well-characterized SIL standard. Verify the Certificate of Analysis for each new batch.

  • Optimize LC methods to ensure chromatographic separation of isomers.

  • Use high-resolution mass spectrometry (HRMS) whenever possible to confirm elemental compositions.

  • Integrate in vitro and in vivo data for a complete picture of the drug's disposition.

  • Adhere to regulatory guidelines from agencies like the FDA and EMA regarding metabolite safety testing throughout the drug development lifecycle.[7][22]

References

  • A rapid and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated to simultaneously determine sacubitril, valsartan and a metabolite of sacubitril (LBQ657) in human plasma using this compound and valsartan-d3 as the internal standards. (2021). Semantic Scholar. [Link]

  • Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. (n.d.). ScienceOpen. [Link]

  • Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. (n.d.). SciELO. [Link]

  • The use of stable isotopes in drug metabolism studies. (n.d.). ResearchGate. [Link]

  • Sacubitril / Valsartan (neprilysin inhibitor). (2023). YouTube. [Link]

  • Sacubitril. (n.d.). Wikipedia. [Link]

  • Identification of novel inhibitory metabolites and impact verification on growth and protein synthesis in mammalian cells. (2021). PubMed Central. [Link]

  • Development of a physiological-based pharmacokinetic model for sacubitril and its metabolite. (n.d.). PAGE Meeting. [Link]

  • Molecular mechanisms of sacubitril/valsartan in cardiac remodeling. (n.d.). Frontiers. [Link]

  • Sacubitril. (n.d.). PubChem. [Link]

  • Sacubitril-Valsartan. (2025). StatPearls. [Link]

  • Safety Testing of Drug Metabolites. (2020). FDA. [Link]

  • Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. (2008). PubMed. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. (2016). PubMed. [Link]

  • Structure of neprilysin in complex with the active metabolite of sacubitril. (2016). ResearchGate. [Link]

  • Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. (n.d.). ACS Publications. [Link]

  • Showing metabocard for Sacubitril (HMDB0257439). (n.d.). Human Metabolome Database. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. (n.d.). FDA. [Link]

  • Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population. (2024). PubMed. [Link]

  • Sacubitril Is Selectively Activated by Carboxylesterase 1 (CES1) in the Liver and the Activation Is Affected by CES1 Genetic Variation. (n.d.). NIH. [Link]

  • Metabolite Identification Data in Drug Discovery, Part 2: Site-of-Metabolism Annotation, Analysis, and Exploration for Machine Learning. (2025). PubMed. [Link]

  • Drug Metabolism Studies Using Liver Microsomes. (2024). Milecell Bio. [Link]

  • Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. (2025). ResearchGate. [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions. [Link]

  • The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023). Chemicals Knowledge Hub. [Link]

  • An FDA Perspective: Safety Testing of Drug Metabolites in Drug development. (n.d.). Delaware Valley Drug Metabolism Discussion Group. [Link]

  • Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. (n.d.). Discovery Life Sciences. [Link]

  • Guidance for Industry on Safety Testing of Drug Metabolites; Availability. (2008). Federal Register. [Link]

  • Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. (2025). Molecular Pharmaceutics. [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of Sacubitril in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the quantitative determination of Sacubitril in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Sacubitril, a neprilysin inhibitor, is a prodrug that is rapidly metabolized to its active form, Sacubitrilat (LBQ657).[1] The accurate measurement of Sacubitril is essential for pharmacokinetic (PK) studies and clinical drug monitoring. The methodology herein employs a simple and efficient protein precipitation technique for sample preparation, followed by a rapid and sensitive UPLC-MS/MS analysis. This protocol is designed to be a self-validating system, grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) for bioanalytical method validation, ensuring data of the highest integrity for researchers, scientists, and drug development professionals.[2][3]

Introduction: The Rationale for a Validated Bioanalytical Method

Sacubitril is a cornerstone in the treatment of heart failure when administered in combination with Valsartan.[4] Its therapeutic efficacy is dependent on its conversion to the active metabolite, Sacubitrilat. Therefore, understanding the pharmacokinetic profile of the parent drug, Sacubitril, is critical. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, specificity, and wide dynamic range.[5]

The protocol detailed below is optimized for high-throughput analysis without compromising accuracy or precision. The choice of a simple protein precipitation extraction is a deliberate balance of efficiency and cleanliness, suitable for the demands of clinical and preclinical studies.[6][7] The use of a stable isotope-labeled internal standard (SIL-IS), such as Sacubitril-d4, is a non-negotiable aspect of this protocol. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization variations, thereby providing the most accurate correction and ensuring the highest degree of precision and accuracy in the final quantitative data.[4]

This guide adheres to the principles of the FDA's Bioanalytical Method Validation guidance, ensuring that the described method is reliable and reproducible.[2][8]

Experimental Workflow Overview

The entire process, from plasma sample to final data, is streamlined for efficiency and robustness. The workflow is designed to minimize potential sources of error and ensure sample integrity throughout.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 50 µL Human Plasma Sample (Calibrator, QC, or Unknown) p2 Add 25 µL Internal Standard (this compound) p1->p2 p3 Add 300 µL Acetonitrile (Protein Precipitation) p2->p3 p4 Vortex for 10 min p3->p4 p5 Centrifuge at 2,500 x g for 10 min p4->p5 p6 Transfer 100 µL Supernatant p5->p6 p7 Dilute with 100 µL Acetonitrile:Water (1:1, v/v) p6->p7 a1 Inject 3.0 µL of Final Sample p7->a1 a2 UPLC System (C18 Reverse-Phase Column) a1->a2 a3 Triple Quadrupole Mass Spectrometer (Positive ESI, MRM Mode) a2->a3 d1 Peak Integration & Ratio Calculation (Analyte Area / IS Area) a3->d1 d2 Calibration Curve Generation (Linear Regression) d1->d2 d3 Quantification of Unknowns d2->d3

Caption: High-level workflow for Sacubitril quantification in human plasma.

Detailed Protocols and Methodologies

Materials and Reagents
  • Analytes: Sacubitril reference standard, this compound (Internal Standard).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Dimethyl sulfoxide (DMSO).

  • Reagents: Formic acid (reagent grade), Ammonium acetate, Deionized water (18 MΩ·cm).

  • Biological Matrix: Human plasma with K2-EDTA as an anticoagulant.

Preparation of Stock and Working Solutions

The accuracy of the entire assay is predicated on the precise preparation of stock and working solutions.

  • Stock Solutions (1 mg/mL): Separately and accurately weigh the reference standards of Sacubitril and this compound. Dissolve each in a 1:9 (v/v) mixture of acetonitrile and DMSO to prepare individual stock solutions.[1][7] Store these solutions at -20°C.[7]

  • Working Solutions for Calibration and Quality Control (QC): Prepare a series of mixed working solutions of Sacubitril by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[6][7] These working solutions will be used to spike blank plasma to create calibration standards and QC samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with a 1:1 (v/v) mixture of acetonitrile and water to achieve a final concentration of 600 ng/mL.[4][6]

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate Sacubitril working solutions at a ratio of 1:20 (e.g., 5 µL of working solution into 95 µL of blank plasma). A typical calibration curve range for Sacubitril is 2.00 to 4000 ng/mL.[6][9] This range should encompass the expected concentrations in study samples.

  • Quality Control (QC) Samples: Prepare QC samples in bulk at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC), using the same spiking procedure as the calibrators.

Plasma Sample Preparation: Protein Precipitation

This method is chosen for its speed and effectiveness in removing the majority of plasma proteins.[4][7]

  • Aliquot 50 µL of the plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound, 600 ng/mL) to each tube.[4][6]

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[6][7]

  • Vortex the mixture vigorously for 10 minutes.[6][7]

  • Centrifuge the samples at 2,500 x g for 10 minutes to pellet the precipitated proteins.[6][7]

  • Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vial.[6][7]

  • Add 100 µL of a 1:1 (v/v) acetonitrile and water mixture to each well/vial.[6][7]

  • Vortex the plate for 5 minutes before placing it in the autosampler.[7]

G start Start: 50 µL Plasma Sample step1 Add 25 µL Internal Standard (IS) start->step1 step2 Add 300 µL Acetonitrile step1->step2 step3 Vortex (10 min) step2->step3 step4 Centrifuge (2,500 x g, 10 min) step3->step4 step5 Transfer 100 µL Supernatant step4->step5 step6 Dilute 1:1 with Acetonitrile/Water step5->step6 end Inject 3.0 µL for LC-MS/MS Analysis step6->end

Caption: Step-by-step protein precipitation workflow.

LC-MS/MS Instrumentation and Conditions

The following conditions have been validated for the robust separation and detection of Sacubitril.[1][6][9]

Table 1: Chromatographic Conditions | Parameter | Condition | | :--- | :--- | | UPLC System | Standard High-Performance or Ultra-High-Performance Liquid Chromatography System | | Column | Ultimate® XB-C18 (2.1 × 50 mm, 3.5 µm) or equivalent[6][9] | | Mobile Phase A | 5 mM Ammonium Acetate and 0.1% Formic Acid in Water[1][6] | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] | | Flow Rate | 0.4 mL/min | | Injection Volume | 3.0 µL[1][6] | | Column Temperature | 40°C | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 0.5 | 10 | | | 1.5 | 90 | | | 2.5 | 90 | | | 2.6 | 10 | | | 3.0 | 10 |

Table 2: Mass Spectrometric Conditions | Parameter | Condition | | :--- | :--- | | Mass Spectrometer | Triple Quadrupole Mass Spectrometer | | Ion Source | Electrospray Ionization (ESI)[9] | | Polarity | Positive[6] | | Scan Type | Multiple Reaction Monitoring (MRM) | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | Sacubitril | 412.2 | 234.1 | | this compound (IS) | 416.2 | 238.1 | | Source Temperature | 550°C | | IonSpray Voltage | 5500 V |

Method Validation: Ensuring Trustworthiness and Scientific Integrity

A bioanalytical method is only as reliable as its validation. This protocol has been validated according to the FDA's guidance, which establishes its fitness for purpose through a series of rigorous tests.[2]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Parameter Purpose Acceptance Criteria (as per FDA Guidance)[2]
Selectivity & Specificity To ensure no interference from endogenous plasma components at the retention time of the analyte and IS. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between instrument response and concentration. A linear regression model with a weighting factor (e.g., 1/x²) should be used. The correlation coefficient (r²) should be ≥ 0.99.[7]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Signal-to-noise ratio > 5. Accuracy within ±20% of nominal value; Precision ≤20% CV.[7]
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). For QC samples, accuracy should be within ±15% of nominal values (±20% at LLOQ). Precision (CV%) should not exceed 15% (20% at LLOQ).
Recovery To assess the efficiency of the extraction process. Should be consistent, precise, and reproducible across the concentration range.
Matrix Effect To evaluate the suppression or enhancement of ionization by co-eluting matrix components. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.[10]

| Stability | To ensure the analyte is stable under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative). | Mean concentration at each stability level should be within ±15% of the nominal concentration.[6][7] |

Application to a Pharmacokinetic Study

This validated LC-MS/MS method was successfully applied to determine the plasma concentrations of Sacubitril in healthy volunteers following the oral administration of a Sacubitril/Valsartan tablet.[6] Blood samples were collected at various time points, and the plasma was separated and stored at -70°C until analysis.[6] The resulting concentration-time profile provided crucial data for the calculation of key pharmacokinetic parameters such as Cmax, Tmax, and AUC.[6]

Conclusion

This application note details a rapid, sensitive, and robust LC-MS/MS method for the quantification of Sacubitril in human plasma. The protocol, from sample preparation to data analysis, is designed for high-throughput environments common in drug development. By adhering to the stringent validation criteria set forth by regulatory bodies like the FDA, this method ensures the generation of high-quality, reliable, and reproducible data, making it an invaluable tool for pharmacokinetic studies and therapeutic drug monitoring.

References

  • Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. (2021). Journal of the Brazilian Chemical Society. Available at: [Link][6][7]

  • Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. (n.d.). ScienceOpen. Available at: [Link][9][11][12]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.. Available at: [Link][2]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. Available at: [Link]

  • Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. Available at: [Link][8]

  • Validated Eco-Friendly Chromatographic Methods for Simultaneous Determination of Sacubitril and Valsartan in Spiked Human Plasma and in Pharmaceutical Formulation. (2018). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Available at: [Link][3]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. Available at: [Link]

  • In Vitro Analytical Method Development And Validation Of Sacubitril And Valsartan In Rabbit Plasma Using RP-UPLC. (2024). African Journal of Biomedical Research. Available at: [Link]

  • Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review. (2025). Oriental Journal of Chemistry. Available at: [Link][5]

  • Recovery and matrix effect of sacubitril, valsartan and LBQ657 in human plasma. (n.d.). ResearchGate. Available at: [Link][10]

Sources

Troubleshooting & Optimization

Technical Support Center: Precision in Sacubitril Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the precision and reliability of Sacubitril analysis. This resource is designed for researchers, analytical scientists, and drug development professionals who are actively engaged in the quantification of Sacubitril in various matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical methods effectively.

This guide is structured to address the practical challenges you may encounter, moving from common chromatographic issues to the complexities of bioanalysis. Every recommendation is grounded in established analytical principles and supported by peer-reviewed literature to ensure the highest level of scientific integrity.

Part 1: Troubleshooting Guide for Chromatographic Analysis (HPLC/UHPLC)

This section addresses common issues encountered during the chromatographic separation of Sacubitril, often in combination with Valsartan.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My Sacubitril peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?

A: Peak tailing for Sacubitril is a common issue that can compromise peak integration and, consequently, the accuracy of quantification. The primary cause is often secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Causality: Sacubitril has acidic functional groups that can interact with active sites on the silica-based stationary phase, such as residual silanols. These secondary interactions lead to a portion of the analyte being retained longer, resulting in a tailed peak.[1]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The ionization state of Sacubitril is pH-dependent. Adjusting the mobile phase pH can suppress the ionization of silanol groups on the column, minimizing secondary interactions. Several studies have found that a mobile phase pH in the acidic range, typically between 3 and 4, yields symmetrical peaks for both Sacubitril and Valsartan.[2][3] For example, using a phosphate buffer adjusted to pH 3.0 or an ammonium acetate buffer at pH 4.0 has been shown to be effective.[3][4]

    • Column Selection: Not all C18 columns are the same. Using a modern, end-capped, high-purity silica column can significantly reduce the number of available silanol groups, thereby minimizing peak tailing.[5] If tailing persists, consider a column with a different stationary phase, such as a C8 or a phenyl-hexyl column, which may offer different selectivity and reduced secondary interactions.[6][7]

    • Use of Mobile Phase Additives: In some cases, adding an ion-pairing agent or a competing base to the mobile phase can help to mask the active sites on the stationary phase. However, for Sacubitril analysis, careful pH control is often sufficient and a more robust approach.

Workflow for Troubleshooting Peak Shape Issues

G start Poor Peak Shape Observed (Tailing/Fronting) check_ph Is Mobile Phase pH Optimized? (e.g., pH 3-4 for Sacubitril) start->check_ph adjust_ph Adjust pH with Appropriate Buffer (e.g., Phosphate, Acetate) check_ph->adjust_ph No check_column Is the Column Appropriate? (High-purity, end-capped) check_ph->check_column Yes adjust_ph->check_ph Re-evaluate change_column Select Alternative Column (e.g., C8, Phenyl-Hexyl) check_column->change_column No check_overload Is Sample Overload a Possibility? check_column->check_overload Yes change_column->check_column Re-evaluate dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes good_peak Symmetrical Peak Achieved check_overload->good_peak No dilute_sample->check_overload Re-evaluate

Caption: A decision tree for troubleshooting poor peak shapes in Sacubitril HPLC analysis.

Issue 2: Inadequate Resolution Between Sacubitril and Valsartan or Impurities

Q: I am having difficulty separating the Sacubitril peak from the Valsartan peak and its impurities. What adjustments can I make?

A: Achieving adequate resolution is critical for accurate quantification, especially in stability-indicating methods where degradation products may be present.

  • Causality: The separation of analytes is governed by their relative affinity for the stationary and mobile phases. Insufficient resolution can result from a suboptimal mobile phase composition, an inappropriate stationary phase, or inadequate chromatographic conditions.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer is a key factor in controlling retention and resolution. A systematic approach, such as running a gradient elution or testing different isocratic compositions, can help to identify the optimal mobile phase. For instance, a gradient elution with a mobile phase consisting of a buffer and an organic solvent mixture can effectively separate Sacubitril, Valsartan, and their impurities.[6][8]

    • Adjusting the pH: As mentioned for peak shape, pH can also influence selectivity and resolution. Experimenting with the mobile phase pH within a stable range for the column (typically pH 2-8 for silica-based columns) can alter the retention times of ionizable compounds like Sacubitril and Valsartan, thereby improving their separation.

    • Flow Rate and Temperature: Reducing the flow rate can sometimes improve resolution, although it will increase the run time. Increasing the column temperature can decrease viscosity and improve efficiency, which may enhance resolution, but it can also affect the stability of the analytes. A temperature of around 30°C is commonly used for Sacubitril analysis.[6][9]

    • Column Chemistry: If resolution issues persist, switching to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl or cyano phase) can provide the necessary change in selectivity to separate co-eluting peaks.[4]

Table 1: Example HPLC and UHPLC Parameters for Sacubitril/Valsartan Analysis
ParameterHPLC Method 1UHPLC Method 2
Column C18 (250 mm x 4.6 mm, 5 µm)Accucore XL C8 (100 x 4.6) mm, 3 µm
Mobile Phase A Phosphate buffer (pH 4.0)0.1% Perchloric acid in water:THF (92:8, v/v)
Mobile Phase B AcetonitrileTHF:water:acetonitrile (5:15:80, v/v/v)
Elution Isocratic (50:50, A:B)Gradient
Flow Rate 1.0 mL/min0.6 mL/min
Detection 240 nm200-400 nm (PDA)
Reference [2][6]

Part 2: Troubleshooting Guide for Bioanalysis (LC-MS/MS)

This section focuses on challenges specific to the analysis of Sacubitril in biological matrices like plasma.

Issue 3: Matrix Effects Leading to Poor Accuracy and Precision

Q: I am observing significant ion suppression/enhancement in my LC-MS/MS analysis of Sacubitril in plasma. How can I mitigate these matrix effects?

A: Matrix effects are a major challenge in bioanalysis, caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the target analyte.[10][11]

  • Causality: Phospholipids and other components in plasma can co-elute with Sacubitril and suppress or enhance its ionization in the mass spectrometer source, leading to inaccurate and imprecise results.[11]

  • Troubleshooting Steps:

    • Improve Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently extracting Sacubitril.

      • Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing all matrix components.[12]

      • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning Sacubitril into an organic solvent, leaving many polar interferences behind.

      • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for minimizing matrix effects, as it allows for more selective removal of interferences through carefully chosen sorbents and wash steps.[12]

    • Optimize Chromatography: Modifying the chromatographic method to separate Sacubitril from the regions where matrix components elute can be very effective.

      • Gradient Elution: A well-designed gradient can help to resolve Sacubitril from early-eluting, highly polar matrix components and late-eluting non-polar components like phospholipids.

      • Divert Valve: Using a divert valve to direct the flow from the column to waste during the elution of highly interfering components (e.g., at the beginning and end of the run) can prevent contamination of the mass spectrometer source.[13]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Sacubitril-d4) is the gold standard for compensating for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.[14]

Workflow for Mitigating Matrix Effects

G start Matrix Effect Observed (Ion Suppression/Enhancement) check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_sil_is Implement a SIL-IS (e.g., this compound) check_is->use_sil_is No check_cleanup Is Sample Cleanup Sufficient? check_is->check_cleanup Yes use_sil_is->check_is Re-evaluate improve_cleanup Optimize Sample Preparation (e.g., LLE or SPE) check_cleanup->improve_cleanup No check_chrom Is Chromatography Optimized to Separate from Interferences? check_cleanup->check_chrom Yes improve_cleanup->check_cleanup Re-evaluate optimize_chrom Modify Gradient, Use Divert Valve check_chrom->optimize_chrom No acceptable_results Accurate and Precise Results check_chrom->acceptable_results Yes optimize_chrom->check_chrom Re-evaluate

Caption: A systematic workflow for addressing matrix effects in Sacubitril bioanalysis.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the stability of Sacubitril in solution, and how can I prevent its degradation during analysis?

A: Sacubitril is a prodrug that can be susceptible to hydrolysis, especially under acidic or basic conditions, to form its active metabolite, Sacubitrilat.[4] Forced degradation studies have shown that Sacubitril can degrade under hydrolytic (acidic, basic, neutral) and oxidative stress conditions.[6][8] To ensure the stability of Sacubitril during analysis:

  • Prepare standards and samples in a suitable diluent, often a mixture of the mobile phase components.

  • Analyze samples promptly after preparation, or store them at reduced temperatures (e.g., 2-8°C) if immediate analysis is not possible.

  • For long-term storage of stock solutions, consult stability data, but generally, storage at -20°C or below is recommended.

Q2: When analyzing Sacubitril in patients treated with Entresto®, are there any special considerations?

A: Yes. Sacubitril is a neprilysin inhibitor. Neprilysin is an enzyme that degrades natriuretic peptides like BNP.[15] When a patient is on Entresto® (a combination of Sacubitril and Valsartan), the levels of BNP will be elevated due to the inhibition of its degradation.[16] Therefore, if you are correlating Sacubitril levels with pharmacodynamic markers, it is important to be aware of this effect. For monitoring heart failure status in these patients, NT-proBNP is often a more reliable biomarker as its levels are not affected by neprilysin inhibition.[16]

Q3: What are the typical mass transitions for Sacubitril and its active metabolite Sacubitrilat (LBQ657) in LC-MS/MS analysis?

A: While the exact mass transitions can vary slightly based on the instrument and source conditions, commonly reported transitions are:

  • Sacubitril: The parent ion is typically monitored in positive ion mode.

  • Sacubitrilat (LBQ657): The active metabolite is also monitored, often simultaneously with Sacubitril and Valsartan.

It is always recommended to optimize the mass spectrometry parameters (e.g., collision energy, declustering potential) for your specific instrument to achieve the best sensitivity and specificity.

Q4: How can I ensure my method is "stability-indicating"?

A: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To develop and validate a stability-indicating method for Sacubitril, you must perform forced degradation studies.[17][18] This involves subjecting the drug substance to stress conditions such as:

  • Acid and base hydrolysis

  • Oxidation

  • Heat

  • Photolysis

The chromatograms from these stressed samples should demonstrate that the degradation product peaks are well-resolved from the main Sacubitril peak. Peak purity analysis using a PDA detector is also essential to confirm that the Sacubitril peak is not co-eluting with any degradants.[8]

References

  • Separation and Quantification of Sacubitril-Valsartan Combination in Tablets by a New Ion-pair HPLC. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Prajapati, P., Bhayani, D., & Mehta, P. (2020). Development and validation of a stability indicating UHPLC method for Sacubitril/Valsartan complex in the presence of impurities and degradation products. Journal of Applied Pharmaceutical Science, 10(02), 097-107. Available from: [Link]

  • Method Development and Validation for Valsartan and Sacubitril by RP-HLPC. International Journal of Research in Engineering, Science and Management. Available from: [Link]

  • Moussa, B. A., et al. (2018). Experimental Design Approach in HPLC Method Development: Application for the Simultaneous Determination of Sacubitril and Valsartan in Presence of Their Impurities and Investigation of Degradation Kinetics. Chromatographia, 81(1), 139-152. Available from: [Link]

  • Moussa, B. A., et al. (2017). Experimental Design Approach in HPLC Method Development: Application for the Simultaneous Determination of Sacubitril and Valsartan in Presence of Their Impurities and Investigation of Degradation Kinetics. ResearchGate. Available from: [Link]

  • Analytical Method Development and Validation for the Estimation of Sacubitril and Valsartan in Combined Pharmaceutical Dosage Forms by RP-HPLC. ResearchGate. Available from: [Link]

  • Analytical Method Development And Validation For The Simultaneous Estimation Of Sacubitril And Valsartan By Using Reverse Phase. IJCRT.org. Available from: [Link]

  • Development and Validation of A RP-HPLC Method for the Simultaneous Estimation of Valsartan and Sacubitril in Rat Plasma. Juniper Publishers. Available from: [Link]

  • Prajapati, P., Bhayani, D., & Mehta, P. (2020). Development and validation of a stability indicating UHPLC method for Sacubitril/Valsartan complex in the presence of impurities and degradation products. Journal of Applied Pharmaceutical Sciences. Available from: [Link]

  • Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS. PubMed. Available from: [Link]

  • Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Val. Neuroquantology. Available from: [Link]

  • RP-HPLC Method Development and Validation for the Estimation of Sacubitril and Valsartan in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review. Oriental Journal of Chemistry. Available from: [Link]

  • Development and validation of stability indicating chromatographic method for simultaneous estimation of sacubitril and valsartan in pharmaceutical dosage form. ResearchGate. Available from: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Available from: [Link]

  • Interpreting labs after neprilysin inhibitor treatment. Medmastery. Available from: [Link]

  • Recovery and matrix effect of sacubitril, valsartan and LBQ657 in human plasma. ResearchGate. Available from: [Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. Available from: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]

  • Interpreting labs after neprilysin inhibitor treatment. YouTube. Available from: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. Available from: [Link]

  • SACUBITRIL / VALSARTAN (ENTRESTO): A REVIEW ON DEVELOPMENT OF ANALYTICAL METHODS AND ITS ASSESSMENT IN PURE, BULK FORMULATION, B. IJPSM. Available from: [Link]

  • Stability-indicating reversed-phase-HPLC method development and validation for sacubitril/valsartan complex in the presence of impurities and degradation products: Robustness by quality-by-design approach. PubMed. Available from: [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. Available from: [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available from: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. Available from: [Link]

  • Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. PubMed Central. Available from: [Link]

  • The neprilysin pathway in heart failure: A review and guide on the use of sacubitril/valsartan. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Sacubitril-d4 Stability in Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sacubitril-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in biological samples. As a deuterated internal standard, the stability and behavior of this compound are critical for the accurate quantification of Sacubitril in pharmacokinetic and other bioanalytical studies.

Understanding the Molecule: Sacubitril and its Active Metabolite

Sacubitril is an inactive ethyl ester prodrug that undergoes rapid in vivo conversion to its active metabolite, Sacubitrilat (LBQ657), a potent neprilysin inhibitor.[1][2][3] This conversion is primarily mediated by carboxylesterase 1 (CES1) in the liver.[1][4] The therapeutic effects of Sacubitril/Valsartan combination therapy are dependent on the systemic exposure to LBQ657.[5][6][7][8] Therefore, accurate measurement of both Sacubitril and LBQ657 is essential. This compound is the stable isotope-labeled internal standard of choice for the quantification of Sacubitril.

Troubleshooting Guide: Common Stability Issues with this compound

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Inconsistent this compound Response or Low Recovery

Question: My this compound internal standard (IS) response is erratic across my sample batch, or I'm observing a consistently low signal. What could be the cause?

Answer:

Inconsistent or low IS response can significantly impact the accuracy and precision of your assay. Several factors related to the pre-analytical and analytical phases could be at play.

Potential Causes and Solutions:

  • Pre-analytical Instability (Prodrug Conversion): this compound, like its non-labeled counterpart, is an ester prodrug susceptible to enzymatic hydrolysis in biological matrices, particularly in whole blood or plasma containing active esterases. This will convert this compound to its deuterated active metabolite, leading to a decrease in the parent IS signal.

    • Troubleshooting Steps:

      • Immediate Cooling and Processing: Collect blood samples in tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place them on ice. Process the blood to plasma by centrifugation at 4°C as soon as possible (ideally within 1-2 hours).[9][10]

      • Esterase Inhibition: For maximum stability, especially if immediate processing is not possible, collect blood directly into tubes containing an esterase inhibitor, such as sodium fluoride (NaF) or a cocktail of inhibitors. This is a critical step to prevent the in vitro conversion of this compound.

      • Bench-top Stability: Minimize the time your plasma samples and processed extracts spend at room temperature. Perform all sample preparation steps on ice. Validated methods have shown stability in human blood for up to 2 hours at room temperature, but best practice dictates minimizing this time.[9][10]

  • pH-Dependent Hydrolysis: Sacubitril is prone to hydrolysis under both acidic and basic conditions.[11][12][13][14] If the pH of your sample processing or extraction solvents is not controlled, you may be inducing degradation of your IS.

    • Troubleshooting Steps:

      • Control pH of Extraction Solvents: Ensure your protein precipitation solvent (e.g., acetonitrile) or liquid-liquid extraction solvent system is neutral or buffered to a pH where this compound is stable. The addition of a small amount of a weak acid like formic acid to the reconstitution solvent is common in LC-MS/MS methods to aid ionization, but the initial extraction should be in a non-harsh pH environment.[15][16]

      • Assess Post-Preparative Stability: The stability of the processed sample in the autosampler is crucial. Sacubitril has been shown to be stable in the processed sample for extended periods (e.g., over 69 hours).[17] However, if you observe a decline in IS response over the course of a long analytical run, investigate the stability in the final extract solution.

  • Differential Matrix Effects: Although stable isotope-labeled internal standards are designed to co-elute with the analyte and compensate for matrix effects, significant ion suppression or enhancement can still be problematic. In rare cases, the deuterium labeling can cause a slight chromatographic shift, leading to differential matrix effects between the analyte and the IS.[18][19][20]

    • Troubleshooting Steps:

      • Optimize Chromatography: Ensure baseline separation of this compound from any interfering matrix components. A good chromatographic peak shape is essential.

      • Matrix Effect Evaluation: During method development, perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement in your specific biological matrix. Compare the response of the IS in a neat solution versus the response in an extracted blank matrix spiked with the IS.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard for Sacubitril quantification?

A1: Stable isotope-labeled (SIL) internal standards like this compound are considered the "gold standard" in quantitative bioanalysis using mass spectrometry.[18][19][21] This is because they have nearly identical chemical and physical properties to the analyte (Sacubitril). They co-elute chromatographically and experience similar extraction recovery and ionization efficiency. This allows them to accurately correct for variations during sample preparation and analysis, leading to higher accuracy and precision.[17]

Q2: What is the primary degradation product of this compound in a biological sample?

A2: The primary "degradation" product in a biological matrix is the deuterated active metabolite, LBQ657-d4, formed through enzymatic hydrolysis of the ethyl ester group by carboxylesterases.[1] Under forced degradation conditions, such as strong acid or base, other degradation products can be formed.[12][22]

Q3: My validation results show acceptable stability for Sacubitril, but I'm still concerned about the stability of this compound. Should I be?

A3: It is a valid concern. While SIL internal standards are chemically very similar to the analyte, it's not always a given that their stability is identical.[18][19] However, for this compound, the deuteriums are on the biphenyl moiety of the molecule, distant from the ester bond that is the primary site of metabolic conversion. Therefore, the rate of enzymatic hydrolysis is expected to be very similar to that of non-labeled Sacubitril. Your validation experiments for Sacubitril stability, if performed correctly (e.g., freeze-thaw, bench-top, long-term storage), should be largely representative for this compound.[23][24]

Q4: What are the recommended storage conditions for plasma samples containing this compound?

A4: For long-term storage, plasma samples should be kept at -70°C or colder.[10][25] Validated methods have demonstrated the stability of Sacubitril and its active metabolite LBQ657 under these conditions.[9][15][16] Short-term stability in plasma is often acceptable at -20°C.

Q5: Can I use a structural analog as an internal standard instead of this compound?

A5: While structural analogs can be used as internal standards, they are not ideal for Sacubitril.[18][19] This is because a structural analog will likely have different physicochemical properties, leading to different extraction recovery, chromatographic retention, and ionization efficiency. Given the known instability of the ester bond in Sacubitril, a SIL internal standard like this compound that mimics this behavior is strongly recommended for a robust and reliable assay.

Experimental Protocols & Data

Protocol 1: Plasma Sample Handling and Preparation for Sacubitril/Sacubitril-d4 Analysis
  • Blood Collection: Collect whole blood into tubes containing K2-EDTA as an anticoagulant. For optimal stability, use tubes that also contain an esterase inhibitor like sodium fluoride.

  • Immediate Cooling: Place the collected blood tubes on ice immediately.

  • Centrifugation: Within one hour of collection, centrifuge the blood at approximately 1,700 x g for 10 minutes at 4°C to separate the plasma.[9]

  • Plasma Transfer: Carefully transfer the supernatant (plasma) to labeled polypropylene tubes.

  • Storage: Immediately freeze the plasma samples at -70°C or below until analysis.[10][25]

  • Sample Thawing: Thaw samples on ice before analysis.

  • Protein Precipitation (Example):

    • To 50 µL of plasma in a microcentrifuge tube, add the working solution of this compound internal standard.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[26]

    • Vortex the mixture for 10 minutes.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or 96-well plate for LC-MS/MS analysis.

Table 1: Summary of Stability Data for Sacubitril and LBQ657 in Human Plasma
Stability TestConditionDurationStability OutcomeCitation(s)
Bench-top StabilityRoom Temperature2 hours (in blood)Stable[9][10]
Freeze-Thaw Stability-20°C to Room Temp3 cyclesStable[15][16]
Autosampler Stability4°C (processed sample)69 hoursStable[17]
Long-term Stability-70°CUp to 67 daysStable[10]

Note: The stability of this compound is inferred to be comparable to Sacubitril under these conditions.

Visualizing the Workflow and Degradation

To better understand the processes involved, the following diagrams illustrate the bioanalytical workflow and the primary conversion pathway of this compound.

Sacubitril_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase Blood Blood Collection (EDTA + Esterase Inhibitor) Ice Immediate Cooling (On Ice) Blood->Ice Centrifuge Centrifugation (4°C) Ice->Centrifuge Plasma Plasma Separation Centrifuge->Plasma Store Storage (-70°C) Plasma->Store Thaw Thaw Sample (On Ice) Store->Thaw Sample Retrieval Spike Spike IS (this compound) Thaw->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Analyze LC-MS/MS Analysis Precipitate->Analyze

Caption: Bioanalytical workflow for this compound analysis.

Sacubitril_Degradation Sac_d4 This compound (Prodrug-IS) Ester Group LBQ_d4 LBQ657-d4 (Active Metabolite-IS) Carboxylic Acid Sac_d4->LBQ_d4 Carboxylesterase 1 (CES1) (in plasma/liver)

Sources

Technical Support Center: Optimizing Mass Spectrometry Parameters for Sacubitril-d4

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Sacubitril. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Sacubitril and its deuterated internal standard, Sacubitril-d4. Here, we synthesize technical protocols with field-proven insights to ensure robust, accurate, and reproducible results.

Introduction: The Role of this compound in Bioanalysis

Sacubitril is a neprilysin inhibitor and a prodrug that is rapidly metabolized in vivo to its pharmacologically active form, Sacubitrilat (also known as LBQ657).[1][2] It is commonly administered with Valsartan for the treatment of heart failure. Accurate quantification of Sacubitril and its active metabolite in biological matrices like plasma is critical for pharmacokinetic (PK) studies.

To achieve high accuracy and precision, a stable isotope-labeled internal standard (SIL-IS) is essential. This compound serves this purpose. Since it is chemically almost identical to Sacubitril, it co-elutes chromatographically and exhibits similar ionization and fragmentation behavior. This allows it to effectively compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects that can cause ion suppression or enhancement.[3]

This guide provides a comprehensive framework for optimizing the critical mass spectrometry parameters for this compound and developing a robust LC-MS/MS method.

Guide 1: Mass Spectrometry Parameter Optimization

The foundation of a quantitative bioanalytical method is a stable, sensitive, and selective mass spectrometer response. This is achieved by systematically optimizing the parameters for the specific analyte and instrument. The primary technique for this is direct infusion or Flow Injection Analysis (FIA), where a continuous stream of the analyte solution is introduced into the mass spectrometer.[4]

Core Principle: Why We Optimize

The goal of optimization is to maximize the efficiency of three key processes:

  • Ion Formation: Creating the protonated molecule (precursor ion) in the ion source.

  • Ion Transmission: Guiding the precursor ion from the source, through the first quadrupole (Q1).

  • Ion Fragmentation & Detection: Fragmenting the precursor ion in the collision cell (Q2) and detecting a specific, stable product ion in the third quadrupole (Q3).

Parameters like Declustering Potential (DP) and Collision Energy (CE) directly control these processes. Non-optimal settings can lead to poor sensitivity, in-source fragmentation, or incomplete fragmentation, compromising the assay.[4][5]

Experimental Protocol: Tuning Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve Sacubitril and this compound standards in separate vials using HPLC-grade methanol or acetonitrile to create individual stock solutions.

  • Tuning Solution (approx. 100-500 ng/mL): Prepare a working solution by diluting the stock solution in a solvent that mimics the mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The final concentration should be sufficient to yield a stable and strong signal.

Step-by-Step Optimization Workflow

This workflow uses Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, which is the gold standard for quantification due to its superior sensitivity and selectivity.[2]

Step 1: Precursor Ion ([M+H]⁺) Identification
  • Set up a full scan experiment in Q1 in positive electrospray ionization (ESI+) mode.

  • Infuse the Sacubitril tuning solution into the mass spectrometer.

  • The most abundant ion observed should correspond to the protonated molecule, [M+H]⁺. For Sacubitril (MW = 411.5), this will be at a mass-to-charge ratio (m/z) of approximately 412.2.[1] For this compound, this will be at m/z 416.3.[1]

Step 2: Product Ion Identification
  • Set up a product ion scan experiment. Fix Q1 to pass the precursor ion (e.g., m/z 412.2 for Sacubitril) and scan Q3 to detect all fragment ions.

  • Infuse the tuning solution and apply a range of collision energies (e.g., start with 10-50 V).

  • Identify a stable, abundant, and specific product ion. For Sacubitril and this compound, a common product ion is observed at m/z 266.2 .[1] This fragment is structurally significant and provides good selectivity.

Step 3: Declustering Potential (DP) Optimization
  • Purpose: The DP is a voltage applied in the ion source region that helps to remove solvent molecules clustered around the analyte ion and prevents low-energy, in-source fragmentation.[4] An optimal DP maximizes the precursor ion signal entering the first quadrupole.

  • Procedure:

    • Set up an MRM method using the determined precursor and product ions (e.g., 416.3 → 266.2 for this compound).

    • While infusing the tuning solution, ramp the DP voltage across a relevant range (e.g., 20 V to 150 V).

    • Plot the product ion intensity versus the DP voltage. The optimal DP is the voltage that yields the highest intensity.

Step 4: Collision Energy (CE) Optimization
  • Purpose: The CE is the potential difference applied to the collision cell (Q2), which accelerates the precursor ion, causing it to collide with an inert gas (like nitrogen or argon) and fragment.[4] The optimal CE maximizes the formation of the desired product ion.

  • Procedure:

    • Using the same MRM transition and the optimized DP from the previous step, ramp the CE value (e.g., 10 V to 60 V).

    • Plot the product ion intensity versus the CE. The optimal CE is the voltage that produces the maximum signal for the product ion.

G cluster_prep Preparation cluster_ms Mass Spectrometer Optimization prep_stock Prepare 1 mg/mL Stock Solution (this compound in Methanol) prep_tune Dilute to 100-500 ng/mL Tuning Solution prep_stock->prep_tune infuse Infuse Tuning Solution (via Syringe Pump or FIA) prep_tune->infuse q1_scan Step 1: Q1 Scan Identify Precursor Ion [M+H]⁺ (e.g., m/z 416.3) prod_scan Step 2: Product Ion Scan Identify Stable Product Ion (e.g., m/z 266.2) dp_opt Step 3: Optimize DP Ramp voltage to maximize precursor transmission ce_opt Step 4: Optimize CE Ramp voltage to maximize product ion signal final Final MRM Method

Summary of Recommended Mass Spectrometry Parameters

The following table provides a validated starting point for your method development. Note that optimal values can vary between different mass spectrometer models and should always be empirically confirmed.[6]

ParameterSacubitrilThis compound (IS)Sacubitrilat (LBQ657)Rationale & Comments
Ionization Mode ESI, PositiveESI, PositiveESI, PositiveSacubitril contains functional groups amenable to protonation.[1]
Precursor Ion (Q1) m/z 412.2m/z 416.3m/z 384.2Corresponds to the [M+H]⁺ species.
Product Ion (Q3) m/z 266.2m/z 266.2m/z 210.1A stable and specific fragment ion for selective detection.[1]
Declustering Potential (DP) Instrument DependentInstrument DependentInstrument DependentOptimize by ramping voltage to maximize signal without in-source fragmentation.[4]
Collision Energy (CE) Instrument DependentInstrument DependentInstrument DependentOptimize by ramping voltage to find the peak of the fragmentation curve.[5][7]

Guide 2: LC Method Development & Sample Preparation

A robust chromatographic method is essential to separate the analyte from endogenous matrix components, which helps to minimize ion suppression and ensures accurate quantification.[3]

Recommended Liquid Chromatography Conditions

A standard reversed-phase setup provides excellent results for Sacubitril and its related compounds.

ParameterRecommended Starting ConditionRationale & Comments
Column C18, e.g., 2.1 x 50 mm, < 5 µmProvides good retention and peak shape for moderately polar compounds.[8]
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium AcetateVolatile additives are required for MS compatibility. They aid in protonation (formic acid) and can improve peak shape (ammonium acetate).[9]
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Gradient Start at 5-10% B, ramp to 95% B, then re-equilibrateA gradient is typically necessary to elute the analytes with good peak shape and to clean the column of late-eluting matrix components.[10]
Injection Volume 1 - 5 µLKeep volume low to minimize peak distortion and matrix load.
Column Temperature 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity.
Sample Preparation: Protein Precipitation Protocol

For bioanalysis in plasma or serum, removing high-abundance proteins is the most critical step. Protein precipitation is a fast, simple, and effective technique for this purpose.[11][12] Acetonitrile is often the precipitating agent of choice as it generally provides high analyte recovery and efficient protein removal.[13][14]

Protocol:

  • Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution and briefly vortex.

  • Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).

  • Vortex vigorously for at least 30 seconds to ensure complete protein denaturation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • (Optional) The supernatant can be evaporated to dryness under nitrogen and reconstituted in the initial mobile phase to increase sensitivity.

  • Inject the final sample into the LC-MS/MS system.

Troubleshooting Center (Q&A Format)

This section addresses common issues encountered during method development and routine analysis.

Q1: My signal intensity for this compound is low, noisy, or absent. What should I check?

A1: This is a common issue with several potential causes. Follow a systematic approach:

  • Confirm Infusion Signal: First, ensure you can get a strong, stable signal by directly infusing your tuning solution. If not, the issue is with the mass spectrometer itself (e.g., dirty ion source, incorrect tuning parameters, no gas supply).

  • Check LC Plumbing: Verify there are no leaks in the LC system. Ensure the correct mobile phases are being delivered and that the column is not clogged (indicated by high backpressure).

  • Sample Preparation: Was the internal standard added correctly? Re-extract a sample to rule out a simple human error.

  • Ion Suppression: This is a likely culprit in bioanalysis. Co-eluting matrix components can suppress the ionization of this compound. To diagnose this, perform a post-column infusion experiment where you T-in a constant flow of your analyte while injecting a blank, extracted plasma sample. A dip in the signal at the retention time of your analyte confirms ion suppression.[3][15] To mitigate it, improve your sample preparation (e.g., switch to solid-phase extraction) or adjust your chromatography to separate the analyte from the interfering region.[16]

Q2: My chromatographic peak shape is poor (tailing or fronting). How can I improve it?

A2: Poor peak shape compromises integration and reduces accuracy.

  • Column Health: The column may be degrading or contaminated. Try flushing it with a strong solvent or replace it if necessary.

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For an acidic compound like Sacubitril, a low pH (e.g., using formic acid) keeps it in a single, neutral form, which generally results in better peak shape on a C18 column.

  • Injection Solvent: If your sample is dissolved in a solvent much stronger than your initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion. If possible, reconstitute your final extract in the initial mobile phase.

  • Extra-Column Volume: Check that you are using appropriate tubing (narrow ID) between the column and the mass spectrometer to minimize dead volume.

Q3: I'm observing a signal for this compound in my blank injections (carryover). What is the cause?

A3: Carryover can compromise the accuracy of low-level concentration measurements.

  • Autosampler Contamination: The most common source is the autosampler needle and injection port. Optimize your needle wash procedure. Use a wash solution containing a high percentage of organic solvent, and consider multiple wash cycles.

  • Chromatographic Carryover: The analyte may be strongly retained on the column. Increase the duration or strength of the high-organic wash at the end of your gradient to ensure everything is eluted before the next injection.

  • MS Source Contamination: If carryover persists, the ion source may be contaminated. This requires cleaning according to the manufacturer's protocol.

G start Problem Observed: Low/Inconsistent Signal infusion_check Is signal stable with direct infusion? start->infusion_check lc_check Is LC pressure normal? No visible leaks? infusion_check->lc_check Yes ms_issue Solution: Troubleshoot MS. - Clean Ion Source - Check Gas Flow - Re-tune Parameters infusion_check->ms_issue No is_check Was Internal Standard (IS) added correctly? lc_check->is_check Yes lc_issue Solution: Troubleshoot LC. - Check for clogs/leaks - Purge pumps - Replace column lc_check->lc_issue No suppression_check Perform Post-Column Infusion Experiment is_check->suppression_check Yes prep_issue Solution: Re-prepare sample. Verify pipettes and concentrations. is_check->prep_issue No suppression_issue Signal Dips? YES: Ion Suppression suppression_check->suppression_issue suppression_solution Solution: - Improve sample cleanup (SPE) - Adjust chromatography to separate from interference suppression_issue->suppression_solution Yes no_suppression NO: Issue is likely one of the above. suppression_issue->no_suppression No

References
  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?
  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920.
  • Maurya, P. K., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
  • BenchChem. (2025). Application Notes and Protocols for Plasma Protein Precipitation.
  • Skyline. (n.d.). Skyline Collision Energy Optimization.
  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC–ESI–MS.
  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • ResearchGate. (n.d.). Optimization of LC-QqQ-MS/MS parameters.
  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?.
  • BenchChem. (2025). Application Note: Characterization of 2R,4R- Sacubitril using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS).
  • ALWSCI. (2025, September 25). Common Failures And Solutions Of Ion Chromatograph Suppressors.
  • BenchChem. (n.d.). Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Sacubitrilat and Sacubitrilat-d4 in Pla.
  • Lin, L. (2020, October 22). Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system.
  • LCGC International. (2014, January 14). Optimizing LC–MS and LC–MS-MS Methods.
  • SCIEX. (n.d.). Method optimization of a Multiple Attribute Method for a SCIEX® X500B LCMS system.
  • Ni, Y., et al. (2021).
  • Ni, Y., et al. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study.
  • Ni, Y., et al. (2021).

Sources

minimizing ion suppression in Sacubitril quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Sacubitril. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing ion suppression in LC-MS/MS quantification of Sacubitril.

Frequently Asked Questions (FAQs)

Q1: My Sacubitril signal is low and inconsistent, even with a validated method. What is the most likely cause?

A low and inconsistent signal for Sacubitril is often a primary indicator of ion suppression. This phenomenon occurs in the mass spectrometer's ion source when co-eluting components from your sample matrix interfere with the ionization of Sacubitril, leading to a reduced signal.[1] Given that Sacubitril is often quantified in complex biological matrices like plasma, endogenous substances, particularly phospholipids, are common culprits.[2]

Q2: What are the primary sources of ion suppression when analyzing Sacubitril in plasma?

The main sources of ion suppression in plasma analysis are endogenous matrix components that are co-extracted with Sacubitril. These include:

  • Phospholipids: Abundant in plasma, these molecules have a high affinity for reversed-phase columns and can co-elute with analytes, causing significant ion suppression in positive electrospray ionization mode.[2]

  • Salts and Proteins: While most proteins are removed during initial sample preparation, residual salts and small proteins can still interfere with the electrospray process.

Q3: I'm using a simple protein precipitation (PPT) method. Is this sufficient to avoid ion suppression for Sacubitril?

While protein precipitation is a quick and easy sample preparation technique, it is often insufficient for completely removing phospholipids and other matrix components that cause ion suppression.[1] For sensitive bioanalytical methods, more rigorous sample cleanup techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are generally recommended to minimize matrix effects.[3]

Q4: How can I confirm that ion suppression is the root cause of my issues?

A post-column infusion experiment is the most definitive way to identify and locate ion suppression zones in your chromatogram.[4] This involves continuously infusing a solution of Sacubitril into the mobile phase flow after the analytical column and before the mass spectrometer. When a blank, extracted matrix sample is injected, any dip in the constant Sacubitril signal baseline indicates the retention time at which matrix components are eluting and causing suppression.

Troubleshooting Guides

Issue: Poor Signal Reproducibility and Accuracy for Sacubitril

Possible Cause: Significant and variable ion suppression from matrix effects.

Troubleshooting Workflow:

cluster_0 Troubleshooting Ion Suppression for Sacubitril A Start: Low/Inconsistent Sacubitril Signal B Perform Post-Column Infusion with Blank Matrix Extract A->B C Does Suppression Zone Co-elute with Sacubitril? B->C D Optimize Sample Preparation C->D Yes H Minimal Suppression Observed. Investigate other causes (e.g., instrument stability). C->H No E Optimize Chromatographic Separation D->E F Re-evaluate and Validate E->F G End: Consistent and Accurate Signal F->G

Caption: A logical workflow for diagnosing and resolving ion suppression.

Step-by-Step Guide:

  • Identify the Suppression Zone: Conduct a post-column infusion experiment as detailed in the protocols section below. This will visually demonstrate if and where ion suppression is occurring in your chromatographic run.

  • Optimize Sample Preparation: If the suppression zone overlaps with your Sacubitril peak, your current sample preparation is not sufficiently cleaning up the sample.

    • Rationale: The goal is to selectively remove interfering matrix components, especially phospholipids, while efficiently recovering Sacubitril.

    • Action: Transition from protein precipitation to a more robust technique like Solid-Phase Extraction (SPE).

  • Optimize Chromatographic Separation: If ion suppression is still observed after improving sample preparation, further chromatographic optimization is necessary.

    • Rationale: The aim is to chromatographically separate the Sacubitril peak from any remaining interfering matrix components.

    • Action: Adjust the gradient elution profile to shift the retention time of Sacubitril away from the ion suppression zone. Modifying the mobile phase composition can also alter the elution profile of interferences.

In-Depth Experimental Protocols

Protocol 1: Identifying Ion Suppression with Post-Column Infusion

This protocol allows for the visualization of retention time regions where matrix components cause ion suppression.

Methodology:

  • Prepare Analyte Solution: Create a standard solution of Sacubitril in a solvent mixture similar to your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Setup Infusion: Use a syringe pump to deliver the Sacubitril solution at a constant, low flow rate (e.g., 10 µL/min). A 'T' connector is used to introduce this solution into the mobile phase stream between the LC column and the mass spectrometer's ion source.

  • Establish a Stable Baseline: Start the infusion and allow the Sacubitril signal to stabilize, which will create a consistent baseline signal in your mass spectrometer.

  • Inject Blank Matrix Sample: Inject a blank matrix (e.g., human plasma) sample that has been processed through your standard sample preparation procedure.

  • Monitor the Signal: A significant drop in the stable baseline signal indicates a region of ion suppression.[4] The retention time of this dip corresponds to the elution of matrix components that are interfering with Sacubitril's ionization.

Protocol 2: Solid-Phase Extraction (SPE) for Sacubitril from Plasma

This protocol provides a more effective cleanup of plasma samples compared to protein precipitation, significantly reducing phospholipid-based ion suppression.

Rationale for Sorbent Selection:

Sacubitril is a relatively non-polar, neutral prodrug.[5][6][7] Therefore, a reversed-phase SPE sorbent is ideal for retaining it from an aqueous matrix like plasma. Polymeric reversed-phase sorbents (e.g., Oasis HLB, Bond Elut Plexa) are often preferred over silica-based C18 sorbents due to their higher binding capacity and stability across a wider pH range.[8] They are also highly effective at removing phospholipids.

Step-by-Step Methodology:

  • Condition the SPE Cartridge:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Load the Sample:

    • Pre-treat 0.5 mL of plasma by adding 0.5 mL of 2% formic acid in water. Vortex to mix.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute:

    • Elute Sacubitril from the cartridge with 1 mL of methanol.

  • Evaporate and Reconstitute:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method has a direct impact on the extent of ion suppression and the overall recovery of Sacubitril.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85-95%40-60% (Suppression)Fast, simple, low costHigh potential for ion suppression, less clean extract[3]
Liquid-Liquid Extraction (LLE) 70-85%15-30% (Suppression)Good cleanup, cost-effectiveLabor-intensive, requires large volumes of organic solvents[9]
Solid-Phase Extraction (SPE) >90%<15% (Suppression)Excellent cleanup, high recovery, amenable to automationHigher cost per sample, requires method development

Data are representative and may vary depending on the specific method parameters.

Optimizing LC-MS/MS Parameters for Sacubitril

Chromatographic Separation
  • Column: A C18 reversed-phase column is a suitable choice for retaining the non-polar Sacubitril molecule.

  • Mobile Phase: A gradient elution with acetonitrile and water is commonly used.

    • Rationale for Additives:

      • Formic Acid (0.1%): In positive ion electrospray (ESI+), formic acid provides a source of protons (H+), promoting the formation of the [M+H]+ ion of Sacubitril, which enhances its signal intensity.[10][11]

      • Ammonium Acetate (5-10 mM): This volatile salt acts as a buffer to help maintain a stable pH during chromatography, which can improve peak shape. In the ESI source, it can also form adducts with the analyte, sometimes leading to a more stable and abundant ion.

Mass Spectrometric Detection
  • Ionization Mode: Positive Electrospray Ionization (ESI+) is preferred for Sacubitril as it readily forms a protonated molecule [M+H]+.

  • MRM Transitions: The specific precursor and product ions for Sacubitril should be optimized by infusing a standard solution into the mass spectrometer. A common transition for Sacubitril is m/z 412.2 -> 266.2.

Visualizing the Workflow

cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis Plasma Plasma Sample SPE Solid-Phase Extraction (SPE) on Polymeric Reversed-Phase Sorbent Plasma->SPE Elution Elution with Methanol SPE->Elution Evap_Recon Evaporation & Reconstitution in Mobile Phase Elution->Evap_Recon Injection Injection onto C18 Column Evap_Recon->Injection Separation Gradient Separation (Acetonitrile/Water with Formic Acid & Ammonium Acetate) Injection->Separation Ionization Positive Electrospray Ionization (ESI+) Separation->Ionization Detection MRM Detection Ionization->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Optimized workflow for Sacubitril quantification, minimizing ion suppression.

References

  • Wikipedia. Ion suppression (mass spectrometry). [Link]

  • Providion Group. How can I identify Ion Suppression in Biological Sample Analysis?. [Link]

  • University of Illinois, School of Chemical Sciences. Electrospray Ionization. [Link]

  • GL Sciences. How to Select a Sorbent. [Link]

  • Oxford Academic. Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization. [Link]

  • PubChem. Sacubitril. [Link]

  • ACS Publications. On the Chemistry of Aqueous Ammonium Acetate Droplets during Native Electrospray Ionization Mass Spectrometry. [Link]

  • ACS Publications. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. [Link]

  • PubMed. On the Chemistry of Aqueous Ammonium Acetate Droplets during Native Electrospray Ionization Mass Spectrometry. [Link]

  • Wikipedia. Sacubitril. [Link]

  • Chromatography Forum. acid in lc-esi-ms. [Link]

  • ResearchGate. Structure of neprilysin in complex with the active metabolite of sacubitril. [Link]

  • RSC Publishing. A stationary phase with a positively charged surface allows for minimizing formic acid concentration in the mobile phase, enhancing electrospray ionization in LC-MS proteomic experiments. [Link]

  • ResearchGate. The effect of ammonium acetate on ion fragmentation of JH III. JH III.... [Link]

  • ResearchGate. Chemical structure of sacubitril/valsartan (LCZ-696). [Link]

  • Pharmaffiliates. CAS No : 149709-62-6 | Product Name : Sacubitril - API. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. sacubitril. [Link]

  • LCGC International. Understanding and Improving Solid-Phase Extraction. [Link]

  • Test Page for bvninstruments.com. Solid Phase extraction (SPe) Agilent Bond Elut: accuracy Starts Here. [Link]

  • PubMed Central. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. [Link]

  • ResearchGate. (PDF) Synchronized determination of sacubitril and valsartan with some co‐administered drugs in human plasma via UPLC‐MS/MS method using solid phase extraction. [Link]

Sources

addressing variability in Sacubitril-d4 internal standard response

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sacubitril-d4 Bioanalysis

Welcome to the technical support center for troubleshooting bioanalytical methods using this compound as an internal standard (IS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve variability in IS response, ensuring the accuracy and reliability of your quantitative data.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the use of this compound in LC-MS/MS bioanalysis.

Q1: What is this compound, and why is it the preferred internal standard for Sacubitril quantification?

This compound is a stable isotope-labeled (SIL) version of Sacubitril, where four hydrogen atoms have been replaced with deuterium[1][2]. In quantitative LC-MS/MS analysis, SILs are considered the gold standard for internal standards[3][4]. Because this compound is chemically and structurally almost identical to the analyte (Sacubitril), it shares the same physicochemical properties. This ensures it behaves nearly identically during sample extraction, chromatography, and ionization, thus providing the most accurate correction for experimental variability[5][6].

Q2: What are the primary sources of internal standard response variability?

Variability in the IS response is not uncommon, but it must be understood and controlled. The potential sources can be broadly categorized into three areas:

  • Human or Process Errors: Inconsistent pipetting, incorrect IS solution preparation, or errors during sample dilution and extraction[7].

  • Instrumental Issues: Problems with the autosampler injector, LC pump, mass spectrometer ion source, or detector can lead to inconsistent responses, which may manifest as a gradual drift or sudden shifts in signal[3][7].

  • Matrix-Related Effects: Components within the biological sample (e.g., plasma, urine) such as lipids, salts, or metabolites can co-elute with the IS and either suppress or enhance its ionization in the mass spectrometer source[5][8].

Q3: According to regulatory bodies like the U.S. FDA, when should I be concerned about IS response variability?

The FDA's guidance focuses on the pattern of variability rather than a single, fixed acceptance percentage[9][10]. The core principle is to compare the IS response in your unknown study samples to the response in your calibration standards (Cals) and quality controls (QCs) within the same analytical run.

According to the FDA, variability is less likely to impact data accuracy if the range of IS responses for study samples is similar to the range observed for the Cals and QCs[9][11]. Conversely, variability may impact data accuracy and warrants investigation when the IS response for one or more study samples is substantially different from the rest of the samples, and the Cals/QCs do not show a similar pattern[9].

Q4: Is there a standard numerical cutoff (e.g., %RSD) for acceptable IS variability?

While regulatory guidance does not specify a universal cutoff, a common practice in many bioanalytical labs is to establish a standard operating procedure (SOP) that flags samples for investigation if their IS response deviates significantly from the mean of the batch, for example, falling outside 50% to 150% of the mean IS response of the Cals and QCs[3]. However, this is a procedural flag, not a regulatory rule. The primary directive is to visually inspect IS response plots for every run to identify trends and patterns that could indicate a systematic issue, even if individual samples do not breach the SOP limits[5].

In-Depth Troubleshooting Guides

When faced with unacceptable IS variability, a systematic approach is required. Use these guides to diagnose the root cause and implement corrective actions.

Guide 1: Initial Assessment and Pattern Recognition

Your first step should always be to visualize the data. Plot the raw peak area of this compound against the injection sequence for the entire analytical run. The pattern of variability is your most powerful diagnostic tool.

Observed Pattern Potential Root Cause(s) Recommended Next Steps
Random, Sporadic Outliers Pipetting/aliquoting errors, injection failure for a single vial, sample inhomogeneity.[12][13]Re-inject the specific sample. If the issue persists, re-extract the sample. Review sample mixing procedures.
Gradual Downward Drift Progressive ion suppression from matrix buildup on the column or in the MS source; detector fatigue.[3][7]See Guide 3 (Chromatography) and Guide 4 (Mass Spectrometry). Check for loss of LC pressure.
Gradual Upward Drift Carryover from a high-concentration sample; progressive instrument charging.[3][14]Optimize needle wash procedure. Inject several blank samples to confirm carryover.
Sudden Shift or Drop Air bubble in the LC pump or syringe; change in mobile phase composition (e.g., one bottle running empty); major system leak or clog.[3]Check mobile phase levels and lines. Perform a system leak check. Inspect the column for blockages.
Sample-Specific Variability Significant matrix effect in specific patient/subject samples (e.g., due to lipemia, hemolysis, or co-medications).[5][15]See Guide 2 and perform a matrix effect investigation (Protocol 1). Consider sample dilution.[5]

Below is a troubleshooting decision tree to guide your initial investigation based on visual data inspection.

Troubleshooting_Tree A High IS Variability Observed Plot IS Area vs. Injection # B Is the variability random (sporadic outliers)? A->B C Is there a systematic trend (drift, shift)? A->C D YES B->D E NO B->E F YES C->F G NO C->G H Investigate Process Errors: - Pipetting/Dilution - Sample Inhomogeneity - Autosampler Injection Failure D->H E->C I Investigate Systematic Issues: - LC Column Fouling - MS Source Contamination - Mobile Phase Issue - Carryover F->I J Is variability specific to certain study samples (not Cals/QCs)? G->J K YES J->K L NO J->L M Investigate Matrix Effects: - Perform Post-Extraction Spike (Protocol 1) - Evaluate Sample Cleanup (SPE, LLE) - Test Sample Dilution K->M N Re-evaluate Entire System: - Check IS Stock Solution Stability - Review Method Parameters L->N

Caption: Troubleshooting decision tree for IS variability.

Guide 2: Sample Preparation and Matrix Effects

Errors introduced during sample preparation are a frequent cause of IS variability. Since the IS is added to correct for these issues, its failure to do so points to a fundamental problem.

  • IS Addition Step: The internal standard should be added as early as possible in the workflow to account for variability in all subsequent steps.[3][16] Ensure the IS spiking solution is fully mixed with the sample matrix before proceeding.

  • Extraction Inconsistency: In methods like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), inconsistent execution can lead to variable recovery. Ensure vortexing/mixing times and speeds are consistent for all samples.[5] A thorough mixing step is essential to ensure consistent and efficient extraction recovery.[3]

  • Matrix Effects: Sacubitril is analyzed in complex biological fluids. Endogenous compounds, particularly phospholipids in plasma, can co-elute and cause significant ion suppression.[8][17] If you observe variability only in subject samples, it strongly suggests a matrix effect that is not present in the cleaner matrix used for calibrators and QCs.[5]

    • Action: Improve the sample cleanup method. Transitioning from a simple protein precipitation to a more selective SPE or LLE method can effectively remove interfering matrix components.[5]

    • Action: Perform a matrix effect experiment to confirm the issue.

This experiment isolates the influence of the sample matrix on MS ionization from the effects of extraction recovery.

Objective: To determine if components in the extracted sample matrix are suppressing or enhancing the this compound signal.

Methodology:

  • Prepare Samples:

    • Set A (Pre-Spike): Take 6 different lots of blank biological matrix, spike them with this compound at the working concentration, and perform your standard extraction procedure.

    • Set B (Post-Spike): Take the same 6 lots of blank matrix and perform the extraction procedure without the IS. Add the this compound working solution to the final, clean extract.

    • Set C (Neat Solution): Prepare a standard by adding the this compound working solution to the reconstitution solvent (the final solvent used in your method).

  • Analysis: Inject all samples onto the LC-MS/MS system and record the peak area for this compound.

  • Calculation:

    • Extraction Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set C) * 100

  • Interpretation:

    • A Matrix Effect value significantly less than 100% indicates ion suppression .

    • A Matrix Effect value significantly greater than 100% indicates ion enhancement .

    • High variability in the peak areas across the 6 different lots in Set B indicates a lot-dependent matrix effect.

Matrix_Effect_Workflow cluster_A Set A: Pre-Spike cluster_B Set B: Post-Spike cluster_C Set C: Neat Solution A1 Spike Matrix with IS A2 Extract A1->A2 Analysis Analyze All Sets by LC-MS/MS A2->Analysis B1 Extract Blank Matrix B2 Spike Clean Extract with IS B1->B2 B2->Analysis C1 Spike Reconstitution Solvent with IS C1->Analysis Calculate Calculate Recovery & Matrix Effect Analysis->Calculate

Caption: Workflow for a post-extraction spike experiment.

Guide 3: Chromatographic (LC) Issues

The liquid chromatography step is designed to separate the analyte and IS from matrix interferences. Failures in this step can directly lead to IS variability.

  • Retention Time (RT) Shift: While this compound should co-elute with Sacubitril, column aging or mobile phase inconsistencies can cause RT to drift during a run. If the RT shifts, the IS may move into a region with different co-eluting matrix components, causing its ionization to change relative to the analyte and compromising its ability to correct for variability.[15] Some deuterated standards can exhibit a slight, consistent shift in RT from the unlabeled analyte; this is often acceptable, but a drifting RT is not.[15][18]

  • Poor Peak Shape: Tailing or fronting peaks can lead to inconsistent integration by the software, introducing artificial variability. This often points to column degradation, a mismatched mobile phase pH, or a blocked frit.

  • Action Plan:

    • Equilibrate: Ensure the column is fully equilibrated before starting the run.

    • Guard Column: Use a guard column and replace it regularly to protect the analytical column from matrix buildup.

    • Column Wash: Implement a robust column wash step at the end of each run with a strong solvent to elute strongly retained matrix components.

    • Mobile Phase: Prepare fresh mobile phase for each run.

Guide 4: Mass Spectrometric (MS) Issues

The stability of the MS instrument is paramount for consistent signal.

  • Ion Source Contamination: The ESI (electrospray ionization) source is susceptible to contamination from non-volatile matrix components. A dirty source is a very common cause of a gradual decline in signal intensity (downward drift) for both the analyte and the IS.[17][19]

    • Action: Clean the ion source, capillary, and ion transfer optics according to the manufacturer's protocol.

  • Ionization Competition: At very high concentrations, the analyte can compete with the IS for ionization, leading to suppression of the IS signal in high-concentration samples and standards.[5] This can cause non-linearity at the top end of the calibration curve.

    • Action: If this is suspected, try diluting the upper limit of quantification (ULOQ) standard and re-injecting. If the IS response returns to normal, competition is the likely cause. Consider lowering the concentration of the IS spiking solution.

By systematically working through these guides, you can effectively diagnose the source of variability in your this compound internal standard response, implement targeted corrective actions, and ensure the generation of high-quality, reliable bioanalytical data.

References

  • FDA (U.S. Food and Drug Administration). (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link][9][10]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link][3]

  • Vries, R. de, et al. (2019). Very Complex Internal Standard Response Variation in LC–MS/MS Bioanalysis: Root Cause Analysis and Impact Assessment. Bioanalysis. [Link][12]

  • FDA (U.S. Food and Drug Administration). (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link][10]

  • ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link][20]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link][5]

  • Vries, R. de, et al. (2019). Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment. PubMed. [Link][13]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?[Link][16]

  • Fu, Y., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PubMed Central. [Link][15]

  • Welch Lab. (2025). Are You Using The Internal Standard Method In A Right Way?[Link]

  • Taylor & Francis Online. (n.d.). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. [Link][11]

  • LCGC International. (n.d.). When Should an Internal Standard be Used?[Link]

  • PubChem. (n.d.). This compound. [Link][1]

  • Reddit. (n.d.). Has anyone experienced internal standard responses that increases with sample analyte concentration?[Link][14]

  • SciELO. (n.d.). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. [Link][21]

  • Pharmaffiliates. (n.d.). This compound. [Link][22]

  • ResearchGate. (2020). Impact of recovery correction or subjecting calibrators to sample preparation on measurement uncertainty: PAH determinations in waters. [Link]

  • Waters Corporation. (2020). Controlling Analytical Method Variability with Key Approaches to Sample Handling and Preparation. [Link]

  • Veeprho. (n.d.). This compound | CAS 1884269-07-1. [Link][2]

  • YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link][19]

  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link][8]

  • ResearchGate. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]

  • ResearchGate. (2016). Any ideas why I have huge variability in peak area for GC-MS?[Link]

  • ResearchGate. (2016). Does anyone have experience on irregularity of internal standard peak area size in GC?[Link]

  • PubMed. (2005). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. [Link]

  • Skyline. (2021). Retention Time shifts using deuterated internal standards. [Link][18]

  • PubMed. (2006). Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400. [Link]

  • AMS BioPharma. (2025). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link][17]

  • NIH. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. [Link]

  • YouTube. (2024). 10 Minutes to IMPROVE ANALYTICAL ACCURACY (Here's How). [Link]

Sources

Technical Support Center: Sacubitril Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sacubitril analysis. As researchers and drug development professionals, you understand that accurate quantification of an active pharmaceutical ingredient (API) is the bedrock of safety and efficacy. This guide is designed to provide you with expert insights and practical, field-proven solutions to the challenges posed by Sacubitril impurities during its quantification. We will move beyond simple procedural lists to explain the causality behind common analytical issues, ensuring your methods are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What is Sacubitril and why is impurity profiling critical?

Sacubitril is a neprilysin inhibitor used in combination with valsartan for the treatment of chronic heart failure.[1][2] It is a prodrug that is rapidly converted by esterases to its active metabolite, sacubitrilat (LBQ657).[] Impurity profiling is critical because substances other than the API—arising from synthesis, degradation, or storage—can impact the drug's safety and efficacy.[][4] Regulatory bodies like the FDA and EMA mandate strict control over these impurities, making their accurate quantification a non-negotiable aspect of quality control.[1]

Q2: What are the common impurities associated with Sacubitril?

Sacubitril impurities can originate from the manufacturing process or from degradation.[][4] Common process-related impurities may include synthetic intermediates or by-products. Degradation is a significant source of impurities, especially under stress conditions like acid or base hydrolysis and oxidation.[5][6][7] Forced degradation studies have identified key degradants, including Sacubitrilat (the active metabolite, also known as desethyl-sacubitril) and a diacid impurity formed during base hydrolysis.[7][8]

Q3: Which analytical techniques are most suitable for quantifying Sacubitril and its impurities?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with a Photo Diode Array (PDA) or UV detector, is the most common and robust method for separating and quantifying Sacubitril and its related substances.[6][9] For higher sensitivity and specificity, especially for identifying unknown impurities or analyzing samples from biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[5][10]

Troubleshooting Guide: Quantification & Analysis

This section addresses specific, practical problems you might encounter during the analysis of Sacubitril. Each answer is structured to help you diagnose the root cause and implement a logical, scientifically sound solution.

Q4: My Sacubitril peak shows poor resolution from a neighboring impurity peak. What are the likely causes and how can I fix it?

Issue: You are experiencing co-elution, where the Sacubitril peak and an impurity peak are not sufficiently separated, leading to inaccurate quantification.

Root Cause Analysis: Poor resolution in RP-HPLC is fundamentally an issue of insufficient differential partitioning between your analytes and the stationary phase. This is influenced by the polarity of the analytes, the mobile phase composition, and the column chemistry. For instance, an impurity with a polarity very similar to Sacubitril will be difficult to separate under suboptimal conditions.

Step-by-Step Troubleshooting Protocol:

  • Confirm Peak Identity: First, ensure the co-eluting peak is indeed an impurity and not an artifact. Use a PDA detector to check the peak purity across the entire peak. A non-homogenous peak purity profile indicates co-elution.

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Ratio: If using a gradient, try making the gradient shallower around the elution time of Sacubitril. This gives the analytes more time to interact with the stationary phase, often improving separation.

    • Change Organic Modifier: If you are using acetonitrile, consider switching to or adding methanol. The different selectivity of methanol can alter elution patterns and resolve overlapping peaks.

    • Modify pH: The pH of the aqueous portion of your mobile phase can dramatically affect the retention of ionizable compounds. Sacubitril and many of its impurities have acidic or basic functional groups. Adjusting the pH by ±0.5 units can significantly change retention times and improve resolution.

  • Evaluate Stationary Phase:

    • If mobile phase optimization is insufficient, the column chemistry may not be suitable. A standard C18 column might not resolve all related substances. Consider switching to a column with a different chemistry, such as a Phenyl-Hexyl or a polar-embedded column, which offer different selectivity mechanisms. Published methods have successfully used columns like Accucore XL C8 and Phenomenex Gemini-NX C18 for separating Sacubitril and its impurities.[11][12]

  • Adjust Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can decrease mobile phase viscosity and improve peak shape and efficiency, sometimes enhancing resolution.[9][12]

G cluster_0 Troubleshooting Poor Resolution cluster_1 Mobile Phase Optimization Problem Poor Resolution / Co-elution Observed CheckPurity Check Peak Purity (PDA Detector) Problem->CheckPurity OptimizeMP Optimize Mobile Phase CheckPurity->OptimizeMP Purity Fails ChangeColumn Change Column Chemistry (e.g., C8, Phenyl-Hexyl) OptimizeMP->ChangeColumn Resolution Still Poor AdjustGradient Modify Gradient Slope OptimizeMP->AdjustGradient AdjustTemp Adjust Column Temperature ChangeColumn->AdjustTemp Resolution Still Poor Resolved Resolution Achieved ChangeColumn->Resolved AdjustTemp->Resolved ChangeSolvent Switch Organic Solvent (ACN <-> MeOH) AdjustGradient->ChangeSolvent No Improvement AdjustpH Adjust Mobile Phase pH ChangeSolvent->AdjustpH No Improvement AdjustpH->ChangeColumn No Improvement AdjustpH->Resolved

Caption: Workflow for troubleshooting poor chromatographic resolution.
Q5: I’m using LC-MS/MS and observing high variability in my Sacubitril quantification. Could impurities be the cause?

Issue: Your quantitative results for Sacubitril are inconsistent across replicates or batches, even though the chromatography appears stable.

Root Cause Analysis: In LC-MS/MS, this issue often points to ion suppression or enhancement.[13][14] This phenomenon occurs when co-eluting compounds (which can be matrix components or impurities) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a suppressed (or sometimes enhanced) signal.[13] Even if an impurity is not chromatographically resolved, it can still affect the ionization efficiency of Sacubitril as they enter the MS source together.

Step-by-Step Troubleshooting Protocol:

  • Assess Matrix Effects:

    • Post-Column Infusion Test: This is the definitive test for ion suppression. Infuse a standard solution of Sacubitril directly into the LC flow after the analytical column. Inject a blank matrix sample (placebo or blank plasma). Any dip in the constant signal of the infused standard at the retention time of interest indicates ion suppression.

  • Improve Chromatographic Separation:

    • The best way to mitigate ion suppression from a specific impurity is to chromatographically separate it from Sacubitril. Apply the steps outlined in Q4 to resolve the analytes before they enter the MS source.

  • Optimize Sample Preparation:

    • If ion suppression is from the sample matrix rather than a specific known impurity, enhance your sample cleanup. Move from a simple 'dilute-and-shoot' or protein precipitation to a more rigorous Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) method to better remove interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • This is the gold standard for correcting matrix effects. An SIL-IS (e.g., Sacubitril-d4) is chemically identical to the analyte but has a different mass. It will co-elute and experience the exact same ion suppression or enhancement as the analyte. By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects is normalized, leading to highly accurate and precise results.[15]

  • Reduce Sample Concentration:

    • If possible, diluting the sample can reduce the concentration of interfering species, thereby lessening the ion suppression effect.[13] However, this may compromise the limit of quantification (LOQ).

G cluster_main Troubleshooting LC-MS/MS Variability cluster_solutions Mitigation Strategies Problem High Variability in Sacubitril Quantification Hypothesis Suspect Ion Suppression by Co-eluting Impurities/Matrix Problem->Hypothesis ImproveChroma Improve Chromatographic Separation (See Q4) Hypothesis->ImproveChroma ImproveSamplePrep Enhance Sample Prep (e.g., use SPE) Hypothesis->ImproveSamplePrep UseSIL_IS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) Hypothesis->UseSIL_IS Result Accurate & Precise Quantification ImproveChroma->Result ImproveSamplePrep->Result UseSIL_IS->Result

Caption: Logic for addressing LC-MS/MS quantification variability.
Q6: How do I identify an unexpected peak in my chromatogram and assess its impact?

Issue: An unknown and uncharacterized peak has appeared in your chromatogram during a stability study or routine analysis.

Root Cause Analysis: New peaks can be synthesis by-products not previously seen, degradation products formed under specific storage conditions, or contaminants. Identifying the peak is the first step toward understanding its potential impact on safety and drug quantification.

Workflow for Impurity Identification:

  • Data Collection (LC-MS): The most powerful tool for this task is high-resolution mass spectrometry (HRMS), such as TOF (Time-of-Flight) or Orbitrap.

    • Obtain the accurate mass of the unknown peak. This allows you to propose a molecular formula.

    • Perform MS/MS fragmentation of the unknown peak and of the Sacubitril parent drug. Commonalities in the fragmentation pattern can reveal structural similarities and help elucidate the structure of the unknown. Several studies have successfully used LC-MS to identify and characterize degradation products of Sacubitril.[5][7][8]

  • Forced Degradation Studies: Intentionally stress the Sacubitril drug substance under various conditions (acidic, basic, oxidative, thermal, photolytic).[6][7] If the unknown peak increases significantly under a specific condition (e.g., base hydrolysis), it provides strong clues about its identity and formation pathway. For example, studies show that Sacubitril degrades significantly under acid, base, and oxidative conditions.[7][11]

  • Isolation and NMR: If the impurity is present at a sufficient level, preparative HPLC can be used to isolate it.[5] The pure fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural elucidation.[5][7]

  • Impact Assessment: Once identified, the impurity must be evaluated based on regulatory guidelines (e.g., ICH Q3A/Q3B). If it is a novel impurity, its potential toxicity may need to be assessed. For quantification, a reference standard for the new impurity should be synthesized or purchased to determine its response factor relative to Sacubitril for accurate measurement.

Data Summary: Common Sacubitril Impurities

The following table summarizes key impurities that may be encountered. Acceptance criteria are typically defined by pharmacopeias or in a product's regulatory filing.

Impurity NameCommon OriginPotential Analytical Impact
Sacubitrilat (LBQ657) Active Metabolite, HydrolysisMay need to be separated from Sacubitril, especially in biological samples.[]
Diacid Impurity Base Hydrolysis DegradationCan co-elute if chromatography is not optimized.[7][8]
Lactone Impurity Synthesis By-product/DegradationPotential for interference with main peak.
Stereoisomers SynthesisRequires chiral chromatography for separation and quantification.[8][16]
Process Intermediates Manufacturing ProcessMust be monitored and controlled to within specified limits.[4]

This guide provides a framework for diagnosing and resolving common issues related to the impact of impurities on Sacubitril quantification. By understanding the scientific principles behind these challenges, you can develop more robust, accurate, and reliable analytical methods.

References

  • Bari, S. B., et al. (2020). Development and validation of a stability indicating UHPLC method for Sacubitril/Valsartan complex in the presence of impurities and degradation products. Journal of the Serbian Chemical Society. Available at: [Link]

  • Sivaprasad, K., et al. (2022). ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY. Rasayan Journal of Chemistry. Available at: [Link]

  • Cholleti, V., et al. (2023). Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS. Biomedical Chromatography. Available at: [Link]

  • Subramanian, V. B., et al. (2022). Identification and Structural Characterization of Forced Degradation Impurities of Sacubitril by HRMS – Development and Validation of a Stability indicating RP-HPLC method. Research Journal of Chemistry and Environment. Available at: [Link]

  • Reddy, B. M., et al. (2022). Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Valsartan Microsphere Dosage Form. Neuroquantology. Available at: [Link]

  • Subramanian, V. B., et al. (2022). Stability-indicating reversed-phase-HPLC method development and validation for sacubitril/valsartan complex in the presence of impurities and degradation products: Robustness by quality-by-design approach. Biomedical Chromatography. Available at: [Link]

  • Bohrium Science. Development and validation of a stability-indicating, single HPLC method for the Sacubitril‐Valsartan and their Stereoisomers, and identification of forced degradation products by LC‐MS/MS. Available at: [Link]

  • Yadav, P. & Mahendrakumar. (2023). STUDY ON DEGRADATION BEHAVIOUR AND IMPURITY PROFILING OF DRUGS AND THEIR FORMULATION USED IN THE TREATMENT OF CARDIOVASCULAR DIS. Gujarat Technological University. Available at: [Link]

  • Kamal, A. H., et al. (2024). Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review. Oriental Journal of Chemistry. Available at: [Link]

  • Reddy, B. M., et al. (2022). Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Val. Neuroquantology. Available at: [Link]

  • Veeprho. Sacubitril Impurities and Related Compound. Available at: [Link]

  • SynThink Research Chemicals. Sacubitril EP Impurities & USP Related Compounds. Available at: [Link]

  • Reddy, B. M., et al. (2022). Stability-Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Valsartan Microsphere Dosage Form. ResearchGate. Available at: [Link]

  • ResearchGate. Quantification of potential genotoxic impurity in sacubitril/valsartan drug substance at ppm level by LC-MS/MS. Available at: [Link]

  • Drugs.com. Sacubitril and Valsartan Monograph for Professionals. Available at: [Link]

  • Sandoz. (2018). Product Monograph. Available at: [Link]

  • Zhang, Y., et al. (2018). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Wikipedia. Ion suppression (mass spectrometry). Available at: [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available at: [Link]

Sources

Technical Support Center: Optimizing Protein Precipitation for Sacubitril Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for professionals engaged in the bioanalysis of Sacubitril. This guide, designed by senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding protein precipitation, a critical step in sample preparation for LC-MS/MS analysis. Our focus is on delivering practical, field-proven insights to help you overcome common challenges and ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: Why is protein precipitation the most commonly used sample preparation technique for Sacubitril analysis in plasma?

Protein precipitation is favored for its simplicity, speed, and cost-effectiveness in bioanalytical workflows.[1][2] For the analysis of small molecules like Sacubitril and its active metabolite, LBQ657, from complex biological matrices such as plasma, the primary goal is to remove high-abundance proteins that can interfere with analysis and damage analytical instrumentation.[1][2] This method effectively denatures and precipitates the majority of plasma proteins, leaving the analytes of interest in the supernatant, ready for direct injection or further purification. While more complex methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) exist, protein precipitation often provides a sufficient level of cleanup with good analyte recovery, making it ideal for high-throughput clinical and pharmacokinetic studies.[3][4]

Q2: Which organic solvent is best for precipitating plasma proteins for Sacubitril analysis?

Acetonitrile (ACN) is overwhelmingly the recommended solvent for Sacubitril analysis.[3][5][6][7] The primary reasons for this preference are:

  • Higher Precipitation Efficiency: Studies have demonstrated that acetonitrile provides better precipitation efficiency compared to methanol, resulting in a cleaner supernatant with lower background noise and fewer interferences.[5][6]

  • Improved Analyte Response: The use of acetonitrile has been shown to significantly improve the signal response of Sacubitril and its metabolites during LC-MS/MS analysis.[3][6]

  • Clearer Supernatant: ACN typically produces a clearer supernatant after centrifugation, which is crucial for preventing column clogging and ensuring reproducible injections.[8]

While other solvents like methanol or acetone are effective protein precipitants in a general sense, their performance in the specific context of Sacubitril bioanalysis is considered suboptimal to acetonitrile.[9][10]

Q3: What is the optimal ratio of organic solvent to plasma for efficient protein precipitation?

A solvent-to-plasma ratio of 3:1 (v/v) is the most commonly recommended starting point. For instance, for every 100 µL of plasma, 300 µL of cold acetonitrile should be added. This ratio generally provides an optimal balance between efficient protein removal and minimizing excessive sample dilution, which could compromise the limit of quantification (LOQ).[8] Ratios between 3:1 and 5:1 are generally effective.[8] Using a ratio lower than 3:1 may lead to incomplete protein precipitation, while a significantly higher ratio may not offer substantial improvement in cleanliness to justify the dilution of the analyte.

Q4: How critical is temperature control during the protein precipitation process?

Performing the precipitation at low temperatures (e.g., using ice-cold solvent and keeping samples on ice) is a best practice that helps to enhance protein removal and preserve the integrity of the analytes.[10][11] Low temperatures decrease the solubility of proteins, promoting more complete precipitation and yielding a cleaner sample extract.[9] While Sacubitril is generally stable, working at cold temperatures minimizes the risk of any potential degradation.[3][5][12]

Troubleshooting Guide: Common Issues in Sacubitril Analysis

This section addresses specific problems that researchers may encounter during the protein precipitation workflow for Sacubitril analysis.

Issue 1: Low or Inconsistent Analyte Recovery

Symptom: The measured concentration of Sacubitril, its metabolite LBQ657, or the internal standard is significantly lower than expected, or the results vary widely between replicate samples.

Potential Causes & Solutions:

  • Incomplete Protein Precipitation: If proteins are not fully removed, the analyte can become trapped within the protein pellet, leading to its loss.

    • Solution: Ensure the solvent-to-plasma ratio is at least 3:1. Vortex the sample vigorously immediately after adding the solvent for at least 1-2 minutes to ensure thorough mixing and complete protein denaturation.[8] A multitube vortexer is recommended for consistency.[8]

  • Analyte Adsorption to Surfaces: Sacubitril, being a relatively hydrophobic molecule, can adsorb to the surfaces of plasticware (e.g., pipette tips, microcentrifuge tubes).[13]

    • Solution: Use low-retention plasticware. Additionally, ensure the final supernatant has a high enough organic content to keep the analyte in solution. If adsorption is suspected, a small amount of a different solvent might be added to the reconstitution buffer, but this must be tested to ensure compatibility with the chromatographic method.[13][14]

  • Precipitate Aspiration: Accidentally aspirating part of the loose protein pellet along with the supernatant is a common source of error and variability.

    • Solution: After centrifugation, carefully aspirate the supernatant from the top, leaving a small amount behind to avoid disturbing the pellet. Ensure centrifugation is adequate (e.g., >10,000 x g for 10-15 minutes) to form a compact pellet.

  • Improper Internal Standard (IS) Use: The IS is crucial for correcting variability. If it doesn't behave similarly to the analyte, it cannot compensate for losses.

    • Solution: The use of a stable isotope-labeled (SIL) internal standard, such as Sacubitril-d4, is highly recommended as it mimics the chemical and physical properties of the analyte, providing the most accurate correction for sample preparation variability.[3][15]

  • Preparation: Label all necessary low-retention microcentrifuge tubes. Prepare a stock solution of your internal standard (e.g., this compound) in acetonitrile.

  • Sample Aliquoting: Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a labeled tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the IS working solution to the plasma.

  • Precipitation Step: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Mixing: Immediately cap the tube and vortex vigorously for 2 minutes to ensure complete denaturation of proteins.

  • Incubation (Optional but Recommended): Place the tubes in a freezer at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean labeled tube or a 96-well plate for LC-MS/MS analysis. Be cautious not to disturb the pellet.

  • Injection: Inject an appropriate volume of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis Analysis start Start: Plasma Sample (100 µL) spike Spike with Internal Standard (e.g., this compound) start->spike add_acn Add Ice-Cold Acetonitrile (300 µL, Ratio 3:1) spike->add_acn vortex Vortex Vigorously (2 minutes) add_acn->vortex incubate Incubate at -20°C (20 minutes) vortex->incubate centrifuge Centrifuge at 14,000 x g (15 min, 4°C) incubate->centrifuge transfer Transfer Supernatant to new tube/plate centrifuge->transfer Collect clear supernatant inject Inject into LC-MS/MS System transfer->inject end End: Data Acquisition inject->end G start Problem Detected low_recovery Low / Inconsistent Recovery? start->low_recovery matrix_effects Significant Matrix Effects? low_recovery->matrix_effects No check_ratio Verify Solvent:Plasma Ratio (≥3:1) low_recovery->check_ratio Yes bad_peak Poor Peak Shape? matrix_effects->bad_peak No optimize_lc Optimize LC Gradient to separate from interferences matrix_effects->optimize_lc Yes solvent_mismatch Evaporate & Reconstitute in Mobile Phase A bad_peak->solvent_mismatch Yes end Problem Resolved bad_peak->end No check_vortex Ensure Vigorous Vortexing (2 min) check_ratio->check_vortex check_is Using SIL-IS (e.g., this compound)? check_vortex->check_is check_pellet Avoid Aspirating Pellet check_is->check_pellet check_pellet->end dilute_sample Dilute Supernatant (5-10 fold) optimize_lc->dilute_sample advanced_cleanup Consider HybridSPE / SPE dilute_sample->advanced_cleanup advanced_cleanup->end filter_sample Filter or Re-centrifuge Supernatant solvent_mismatch->filter_sample filter_sample->end

Sources

Sacubitril Calibration Curve Linearity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Sacubitril. Achieving a linear calibration curve is fundamental to accurate quantification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you ensure the linearity and reliability of your Sacubitril calibration curves, particularly for HPLC and LC-MS/MS applications.

Understanding the Molecule: Why Sacubitril Can Be Challenging

Sacubitril is an ester prodrug, meaning it is converted in the body to its active metabolite, Sacubitrilat.[1] This inherent chemical characteristic, along with its susceptibility to pH-dependent degradation, presents unique analytical challenges that can manifest as non-linearity in calibration curves. Understanding these properties is the first step toward developing a robust and reliable analytical method.

Troubleshooting Guide: Addressing Non-Linearity in Your Calibration Curve

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My calibration curve for Sacubitril is showing a negative deviation at lower concentrations (a "hockey stick" shape). What are the likely causes and how can I fix this?

Answer:

This is a classic symptom of analyte loss at low concentrations, which can be attributed to several factors.

Causality Explained:

  • Adsorptive Loss: At low concentrations (e.g., at or near the Limit of Quantification), a significant percentage of the analyte can adsorb to the surfaces of sample vials, pipette tips, and the HPLC/UPLC system itself.[2][3][4][5] This is a common issue for many drugs, and acidic compounds can be prone to interaction with certain surfaces. This loss is less apparent at higher concentrations where the surface binding sites become saturated.

  • In-Solution Instability: Sacubitril is an ester and is susceptible to hydrolysis, particularly under acidic or basic conditions.[1][6][7][8][9] If your diluent or mobile phase is not at an optimal pH, degradation can occur during sample preparation and analysis, leading to a lower-than-expected response. The rate of degradation may not be linear across the concentration range, causing curvature.

Troubleshooting Protocol:

  • Evaluate Your Labware:

    • Switch to Low-Adsorption Vials: Use polypropylene or specially treated low-adsorption glass vials instead of standard glass, especially for your low concentration standards and quality controls (QCs).[2][3]

    • Pre-condition Surfaces: Before use, rinse vials and pipette tips with a solution at the same concentration as the standard you are about to prepare. This can help to saturate active binding sites.

  • Optimize Your Diluent:

    • pH Control: Ensure your sample diluent is buffered to a pH where Sacubitril is most stable. A slightly acidic pH (around 4-5) is often a good starting point for ester-containing compounds to minimize hydrolysis.[10]

    • Organic Content: Increasing the percentage of organic solvent (like acetonitrile or methanol) in your diluent can reduce hydrophobic interactions with container surfaces.[4][5]

  • Minimize Sample Processing Time: Prepare your calibration standards and QCs as close to the time of analysis as possible to reduce the opportunity for degradation.

  • Confirmation Experiment: Prepare a low-concentration standard in both a standard glass vial and a low-adsorption polypropylene vial. Analyze both samples and compare the peak areas. A significantly larger peak area from the polypropylene vial would confirm adsorptive loss as a key issue.

Question 2: My Sacubitril calibration curve is linear at the low end but flattens out at higher concentrations. What's causing this saturation effect?

Answer:

This type of non-linearity, often referred to as a "rollover" effect, typically points to detector or mass spectrometer saturation.

Causality Explained:

  • UV Detector Saturation: Most UV detectors have a linear response range up to a certain absorbance unit (AU), typically around 1.0-1.5 AU. At concentrations that produce a response above this limit, the relationship between concentration and absorbance becomes non-linear.

  • Mass Spectrometer (MS) Saturation: In LC-MS/MS analysis, detector saturation can occur when an excessive number of ions reach the detector simultaneously. Another common issue is ion suppression in the electrospray ionization (ESI) source at high analyte concentrations. The high concentration of Sacubitril can affect the ionization efficiency, leading to a less-than-proportional increase in signal.[11][12][13][14]

Troubleshooting Protocol:

  • Review Your Upper Limit of Quantification (ULOQ):

    • Check the peak height or absorbance units of your highest standard. If it exceeds the known linear range of your detector, you will need to adjust your calibration curve range.

    • For LC-MS/MS, if you suspect ion source saturation, you can try diluting a high concentration sample and re-injecting. If the diluted sample, when back-calculated, gives a higher concentration than the original undiluted sample, it's a strong indication of saturation.

  • Adjust the Calibration Range:

    • Lower the concentration of your highest standard to fall within the linear range of the detector.

    • If you need to quantify samples at these high concentrations, you will need to implement a validated dilution protocol. Prepare a dilution QC to ensure accuracy and precision.[14]

  • Optimize MS Source Parameters (for LC-MS/MS):

    • Experiment with parameters like spray voltage, gas flows, and source temperature to improve ionization efficiency and potentially reduce saturation effects.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • For LC-MS/MS, a SIL-IS (e.g., Sacubitril-d4) is highly recommended.[12][15] It co-elutes with the analyte and experiences similar ionization effects, effectively compensating for ion suppression or enhancement and improving linearity.

Question 3: I am analyzing Sacubitril and its active metabolite, Sacubitrilat, and I'm seeing inconsistent results and poor linearity for Sacubitril. Could the conversion of the prodrug be the issue?

Answer:

Yes, the conversion of the Sacubitril prodrug to the active Sacubitrilat metabolite during sample handling and analysis is a significant challenge.

Causality Explained:

  • Ex Vivo Hydrolysis: Biological matrices like plasma and blood contain esterase enzymes that can hydrolyze Sacubitril to Sacubitrilat after the sample has been collected.[16][17] This ex vivo conversion will artificially lower the measured concentration of Sacubitril and increase the concentration of Sacubitrilat, leading to inaccurate results and poor linearity.

  • In-Source Conversion (LC-MS/MS): In the heated ESI source of a mass spectrometer, it's possible for some prodrugs to convert to their active form. While less common than enzymatic degradation, it should be considered.[17][18]

Troubleshooting Protocol:

  • Stabilize Biological Samples Immediately:

    • Esterase Inhibitors: Collect blood/plasma samples in tubes containing an esterase inhibitor like sodium fluoride (NaF).[16]

    • pH and Temperature Control: Immediately cool the samples on ice after collection and acidify them to a pH of around 4-5 to inhibit enzymatic activity.[10][16]

  • Validate Analyte Stability:

    • Perform comprehensive stability studies (bench-top, freeze-thaw, and long-term storage) for Sacubitril in the stabilized matrix to ensure no significant degradation is occurring.[19][20]

  • Chromatographic Separation:

    • Ensure your HPLC/UPLC method provides baseline separation between Sacubitril and Sacubitrilat. This is crucial to prevent interference and ensure accurate quantification of both analytes.[12][15][19]

Workflow for Handling Prodrug Samples

Caption: Workflow for minimizing ex vivo hydrolysis of Sacubitril.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable correlation coefficient (r²) for a Sacubitril calibration curve? A good starting point for a linear fit is a correlation coefficient (r²) of ≥0.99. Many published methods report r² values of >0.999.[7][8][21][22] However, r² alone is not sufficient to prove linearity. You should also evaluate the residuals to ensure they are randomly distributed around the x-axis.

Q2: How many calibration points should I use? Regulatory guidelines generally recommend a minimum of six non-zero calibration standards. These should be spread across the intended analytical range, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).

Q3: What mobile phase pH is recommended for Sacubitril analysis? Sacubitril is susceptible to degradation in strongly acidic and basic conditions.[1][8][9] Most successful methods use a mobile phase buffered to a slightly acidic pH, typically between 3 and 5.[23] This helps to ensure good peak shape and minimize on-column degradation.

Q4: What sample preparation technique is best for Sacubitril in plasma? Protein precipitation is a commonly used and effective method for extracting Sacubitril and Sacubitrilat from plasma.[12][19] It is a simple and rapid technique suitable for high-throughput analysis.

Q5: Should I use a linear or a weighted linear regression for my calibration curve? Often, the variance of the response increases with concentration. In such cases, a weighted linear regression (e.g., 1/x or 1/x²) is more appropriate than a simple linear regression. This gives more weight to the lower concentration points, which often have lower variance, resulting in a more accurate and precise determination of concentrations at the low end of the curve.

Key Experimental Parameters and Protocols

Table 1: Recommended Starting HPLC/UPLC-MS/MS Conditions for Sacubitril Analysis

ParameterRecommendationRationale
Column C18 or C8 Reverse-Phase (e.g., 100 x 2.1 mm, <3 µm)Provides good retention and separation for Sacubitril and its metabolite.[12][24]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote good peak shape and ionization.[12]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.[12][24]
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale LC-MS/MS.
Column Temperature 30 - 40 °CHelps to ensure reproducible retention times.[24]
Injection Volume 2 - 10 µLKeep consistent across all samples.
MS Detection ESI Positive Mode, Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[12][13]

Protocol: Preparation of Calibration Standards in Plasma

  • Prepare Stock Solutions: Accurately prepare a 1 mg/mL stock solution of Sacubitril in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Create Working Solutions: Perform serial dilutions of the stock solution with 50:50 acetonitrile:water to create a series of working solutions at different concentrations.

  • Spike into Matrix: Spike a small, precise volume of each working solution into control blank plasma (containing esterase inhibitor) to create the final calibration standards. The volume of the spiking solution should typically not exceed 5% of the total plasma volume to avoid altering the matrix composition.

  • Vortex and Process: Vortex each standard thoroughly. Process the calibration standards using the same extraction procedure (e.g., protein precipitation) as your unknown samples.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting non-linear calibration curves.

References

  • Moussa, B. A., Hashem, H. M. A., Mahrouse, M. A., & Mahmoud, S. T. (2018). Experimental Design Approach in HPLC Method Development: Application for the Simultaneous Determination of Sacubitril and Valsartan in Presence of Their Impurities and Investigation of Degradation Kinetics. Chromatographia, 81(1), 141-150. [Link]

  • Recovery and matrix effect of sacubitril, valsartan and LBQ657 in human plasma. (n.d.). ResearchGate. [Link]

  • Ni, Y., Zhang, Y., Chen, Y., et al. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. Journal of the Brazilian Chemical Society, 32(9), 1773-1779. [Link]

  • Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. (2021). ResearchGate. [Link]

  • Subramanian, V. B., Katari, N. K., Ponnam, V., et al. (2020). Development and validation of a stability indicating UHPLC method for Sacubitril/Valsartan complex in the presence of impurities. Journal of Applied Pharmaceutical Science, 10(2), 1-10. [Link]

  • Yang, Q., Cao, P., Lv, Y., et al. (2024). Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population. Journal of Pharmaceutical and Biomedical Analysis, 238, 115829. [Link]

  • Ni, Y., Zhang, Y., Chen, Y., et al. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. SciELO. [Link]

  • Jian, W., Edom, R. W., & Weng, N. (2017). Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. Bioanalysis, 9(21), 1675-1683. [Link]

  • HPLC chromatograms of degradation of sacubitril (10 µg mL⁻¹) using... (n.d.). ResearchGate. [Link]

  • Riihimäki, M., & Laakso, I. (2014). Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions. Journal of Pharmaceutical and Biomedical Analysis, 98, 102-109. [Link]

  • Yerra, S. R., Yutla, S. R., Kumar, N. V., et al. (2023). Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS. Biomedical Chromatography, 37(2), e5550. [Link]

  • HPLC chromatograms of degradation of sacubitril (10 µg mL⁻¹) using... (n.d.). ResearchGate. [Link]

  • Kadam, G. M., Puyad, A. L., & Kalyankar, T. M. (2021). RP-HPLC Method Development and Validation for the Estimation of Sacubitril and Valsartan in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 14(11), 5831-5835. [Link]

  • Sivaram, B., & Shyam, T. (2022). Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Valsartan Microsphere Dosage Form. Neuroquantology, 20(9), 4969-4976. [Link]

  • Sivaprasad, K., et al. (2022). ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY. Rasayan Journal of Chemistry, 15(2), 1567-1572. [Link]

  • Yerra, S., et al. (2022). Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review. Oriental Journal of Chemistry, 38(4). [Link]

  • Chunduri, R. H. B., & Dannana, G. S. (2016). Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 30(9), 1467-1475. [Link]

  • Drug sorption to glass and plastics. (n.d.). Semantic Scholar. [Link]

  • Kumar, T. H., et al. (2020). Quantification of Sacubitril and Valsartan in Tablet Formulation By RP- HPLC Method. International Journal of Pharmaceutical Technology Letters. [Link]

  • Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions. (2014). ResearchGate. [Link]

  • Stability indicating RP-HPLC method for the simultaneous estimation of Sacubitril and Valsartan in drug product. (2022). ResearchGate. [Link]

  • Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. (2010). ResearchGate. [Link]

  • Fukazawa, T., Yamazaki, Y., & Miyamoto, Y. (2010). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. Journal of Pharmacological and Toxicological Methods, 61(3), 329-333. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. [Link]

  • Stability data for sacubitril and valsartan. (n.d.). ResearchGate. [Link]

  • Experiences with the development and validation of bioanalytical methods for prodrugs. (2023). SlideShare. [Link]

  • 3.1: Chromatogram of sacubitril and valsartan by using mobile phase... (n.d.). ResearchGate. [Link]

  • Common challenges in bioanalytical method development. (2023). Simbec-Orion. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Analyte Loss Due to Membrane Filter Adsorption as Determined by High-Performance Liquid Chromatography. (2022). ResearchGate. [Link]

  • Chunduri, R. H. B., & Dannana, G. S. (2016). Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study. ResearchGate. [Link]

  • Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. (n.d.). [Link]

  • What can I do to avoid the drug peak in blank sample by HPLC? (2015). ResearchGate. [Link]

  • Olsen, B. A., Castle, B. C., & Myers, D. P. (2006). Advances in HPLC technology for the determination of drug impurities. Trends in Analytical Chemistry, 25(8), 796-805. [Link]

  • Baker, D. R., & Kasprzyk-Hordern, B. (2011). Critical evaluation of methodology commonly used in sample collection, storage and preparation for the analysis of pharmaceuticals and illicit drugs in surface water and wastewater by solid phase extraction and liquid chromatography-mass spectrometry. Journal of Chromatography A, 1218(44), 8036-8059. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Robust Validation of an LC-MS/MS Method for Sacubitril Quantification Using Sacubitril-d4

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of Sacubitril in biological matrices is a critical step in understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This guide provides an in-depth, experience-driven walkthrough for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Sacubitril, leveraging the stable isotope-labeled internal standard, Sacubitril-d4.

The core principle of this method is the use of a stable isotope-labeled internal standard (SIL-IS), this compound. This is the gold standard in quantitative bioanalysis as the SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively normalizing variations during sample preparation and analysis, leading to superior accuracy and precision.

Method Validation Framework

A robust bioanalytical method validation should be comprehensive, adhering to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] This guide will detail the essential validation parameters, providing both the "how" and the "why" behind each experimental choice.

Experimental Workflow Overview

The overall process for the quantification of Sacubitril in a biological matrix, such as plasma, involves several key stages. The following diagram illustrates a typical workflow from sample receipt to final data analysis.

Sacubitril Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with this compound (IS) Sample->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC LC Separation Evap_Recon->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for Sacubitril quantification using LC-MS/MS.

In-Depth Experimental Protocols

Sample Preparation: A Comparative Approach

The choice of sample preparation technique is critical for removing interferences from the biological matrix and ensuring accurate quantification. Here, we compare three common methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT): This is often the simplest and fastest technique.[5]

  • Protocol:

    • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing this compound.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase.

  • Rationale: Acetonitrile is a common choice for PPT as it efficiently denatures and precipitates plasma proteins. The use of a 3:1 solvent-to-plasma ratio is a good starting point to ensure complete precipitation.

Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[6]

  • Protocol:

    • To 50 µL of plasma sample spiked with this compound, add 50 µL of a buffer (e.g., 0.1 M ammonium acetate, pH 5).

    • Add 500 µL of an organic solvent (e.g., methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Freeze the aqueous layer and decant the organic layer into a clean tube.

    • Evaporate the organic solvent and reconstitute the residue.

  • Rationale: The choice of an appropriate pH and extraction solvent is crucial for efficient partitioning of Sacubitril.

Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts, significantly reducing matrix effects, but often requires more method development.[7]

  • Protocol:

    • Condition a polymeric reversed-phase SPE cartridge with methanol followed by water.

    • Load the plasma sample (pre-treated with an acid, e.g., 2% phosphoric acid) spiked with this compound.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute Sacubitril and this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute.

  • Rationale: The use of a reversed-phase sorbent allows for the retention of moderately non-polar compounds like Sacubitril while washing away hydrophilic matrix components.

Comparative Performance of Extraction Techniques:

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery Generally lower and more variableModerate to high, solvent-dependentHigh and reproducible
Matrix Effect Highest potential for ion suppressionModerateLowest
Speed/Throughput HighModerateLower (can be automated)
Cost per Sample LowLow to moderateHigh
Method Development MinimalModerateSignificant

Data synthesized from principles discussed in cited literature.[6][7][8][9]

LC-MS/MS Parameters

The following are typical starting conditions for the analysis of Sacubitril and this compound.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm)Provides good retention and separation for moderately non-polar analytes like Sacubitril.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of the analyte for positive ion mode detection.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Gradient 20% B to 95% B over 3 minutesA gradient elution ensures efficient separation from endogenous matrix components and a reasonable run time.
Injection Volume 5 µLA small injection volume helps to minimize column overload and matrix effects.

Mass Spectrometric Conditions:

The mass spectrometer should be operated in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterSacubitrilThis compound
Precursor Ion (Q1) m/z 412.2m/z 416.3
Product Ion (Q3) m/z 266.2m/z 266.2

Note: These MRM transitions are based on published data and should be optimized for the specific instrument being used.[10]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria based on FDA and EMA guidelines.[1][2][3]

Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity To demonstrate a proportional relationship between instrument response and analyte concentration.At least 6-8 non-zero standards; r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).At least 4 QC levels (LLOQ, Low, Mid, High); Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ); Accuracy (%RE) within ±15% (±20% at LLOQ).
Recovery To determine the efficiency of the extraction process.Should be consistent and reproducible across different concentrations.
Matrix Effect To evaluate the ion suppression or enhancement caused by the biological matrix.The IS-normalized matrix factor should have a %CV ≤15%.
Stability To ensure the analyte is stable under various storage and handling conditions.Mean concentration at each QC level should be within ±15% of the nominal concentration.
Stability Studies: A Critical Consideration

The stability of Sacubitril in the biological matrix must be thoroughly evaluated to ensure the integrity of the samples from collection to analysis.

  • Freeze-Thaw Stability: Assesses the stability of the analyte after repeated freezing and thawing cycles.

  • Bench-Top Stability: Determines the stability of the analyte in the matrix at room temperature for a period that mimics sample handling.

  • Long-Term Stability: Evaluates the stability of the analyte in the matrix when stored at a specified temperature (e.g., -80°C) for an extended duration.

  • Autosampler Stability: Confirms that the processed samples are stable in the autosampler for the expected duration of an analytical run.

Published data indicates that Sacubitril is stable under these typical conditions, but this must be experimentally verified for each specific method and matrix.[5][11]

Comparison with Alternative Analytical Methods

While LC-MS/MS is the preferred method for bioanalysis due to its high sensitivity and selectivity, other techniques like HPLC with UV detection have also been used, particularly for pharmaceutical dosage forms.

FeatureLC-MS/MS with this compoundRP-HPLC with UV Detection
Sensitivity (LLOQ) Low ng/mL to pg/mL rangeHigh ng/mL to µg/mL range[12]
Selectivity Very high (based on mass-to-charge ratio)Lower (potential for co-eluting interferences)
Matrix Effect Can be significant but is corrected by SIL-ISLess susceptible to ionization effects, but matrix can still interfere with detection.
Application Bioanalysis (plasma, urine), pharmacokinetic studiesPharmaceutical formulations, quality control
Cost & Complexity HighModerate

This comparison highlights the superior sensitivity and selectivity of the LC-MS/MS method, making it indispensable for bioanalytical applications where low concentrations of the drug are expected.[13][14]

Conclusion

The validation of an LC-MS/MS method for the quantification of Sacubitril using this compound as an internal standard is a rigorous process that demands a thorough understanding of analytical chemistry and regulatory expectations. By systematically evaluating selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability, researchers can develop a robust and reliable method that generates high-quality data for pharmacokinetic and other drug development studies. The use of a stable isotope-labeled internal standard is a cornerstone of this approach, providing the necessary correction for the inherent variability of complex biological matrices and ensuring the utmost confidence in the analytical results.

References

  • Quinta Analytica. (2021, February 24). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Retrieved from [Link]

  • Chunduri, R. H. B., & Dannana, G. S. (2016). Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 30(9), 1467–1475. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2025, July 11). Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review. Retrieved from [Link]

  • ResearchGate. (2025, September 4). (PDF) Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review. Retrieved from [Link]

  • NorthEast BioLab. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Ni, Y., Zhang, Y., Miao, J., Zhang, Y., & Gu, J. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • ResearchGate. (2025, December 19). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. Retrieved from [Link]

  • European Medicines Agency. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2018, December 15). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Retrieved from [Link]

  • PubMed. (2022). Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS. Retrieved from [Link]

  • ChemRxiv. (n.d.). One-step dispersive solid phase extraction (dSPE) and protein precipitation to streamline high-throughput reversed-phase metabol. Retrieved from [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. (n.d.). Retrieved from [Link]

  • Ni, Y., Zhang, Y., Miao, J., Zhang, Y., & Gu, J. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • PubMed. (2016). Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study. Retrieved from [Link]

  • International Journal of Pharmaceutical Technology Letters. (n.d.). Quantification of Sacubitril and Valsartan in Tablet Formulation By RP- HPLC Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of Sacubitril and Valsartan in Tablet Formulation By RP- HPLC Method. Retrieved from [Link]

  • eurl-pesticides.eu. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]

  • BMANA JOURNAL. (n.d.). ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY. Retrieved from [Link]

  • PubMed. (2020, July 6). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Retrieved from [Link]

  • ACTA Pharmaceutica Sciencia. (n.d.). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. Retrieved from [Link]

Sources

The Gold Standard in Bioanalysis: A Comparative Guide to Inter-day and Intra-day Precision with Sacubitril-d4

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and clinical research, the precision and reliability of bioanalytical methods are paramount. For a drug like Sacubitril, a neprilysin inhibitor administered as a prodrug and rapidly converted to its active metabolite, LBQ657 (Sacubitrilat), accurate quantification in biological matrices is critical for pharmacokinetic and pharmacodynamic assessments.[1] The choice of an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a cornerstone of method robustness. This guide provides an in-depth comparison of inter-day and intra-day precision achieved with the stable isotope-labeled internal standard, Sacubitril-d4, against other alternatives, supported by experimental data and established scientific principles.

The Decisive Role of the Internal Standard in LC-MS/MS Bioanalysis

The primary function of an internal standard (IS) in quantitative bioanalysis is to correct for the variability inherent in sample preparation and analysis.[2] An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for LC-MS/MS assays.[3][4] This is because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects.[5][6] This near-identical behavior allows for more accurate and precise quantification compared to structural analog internal standards, which may have different extraction recoveries, chromatographic retention times, and ionization responses.[2][3]

Comparative Analysis of Precision: this compound vs. an Alternative

The precision of a bioanalytical method is a measure of the random error and is typically expressed as the relative standard deviation (%RSD) of replicate measurements. It is assessed at two levels: intra-day precision (repeatability within the same day) and inter-day precision (reproducibility across different days).[7] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent acceptance criteria for precision, generally requiring the %RSD to be within ±15% for quality control (QC) samples and ±20% for the lower limit of quantification (LLOQ).

Below is a summary of experimental data from validated bioanalytical methods, comparing the precision of Sacubitril/Sacubitrilat quantification using this compound against a non-deuterated structural analog, Telmisartan.

Table 1: Inter-day and Intra-day Precision Data for Sacubitrilat Quantification
Internal StandardAnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
This compound LBQ657 (Sacubitrilat)5.00 (LLOQ)8.812.5Ni et al., 2021[8]
15.00 (Low QC)5.36.9Ni et al., 2021[8]
1600 (Medium QC)2.54.1Ni et al., 2021[8]
8000 (High QC)2.13.5Ni et al., 2021[8]
Sacubitrilat-d4 SacubitrilatNot Specified1.3 - 7.41.3 - 7.4Yang et al., 2024[8]
Telmisartan Sacubitril0.5 - 20,000<15<15Chunduri & Dannana, 2016

The data clearly demonstrates that the use of this compound as an internal standard allows for excellent intra-day and inter-day precision in the quantification of Sacubitrilat, with %RSD values well within the accepted regulatory limits.[8] The use of a deuterated standard for the active metabolite, Sacubitrilat-d4, also shows very high precision.[8] While the method using Telmisartan also meets the acceptance criteria, the use of a stable isotope-labeled standard like this compound is fundamentally preferred for its ability to more effectively compensate for analytical variability.[8]

The Mechanistic Advantage of this compound

The superior performance of this compound is rooted in its structural identity with Sacubitril. The substitution of four hydrogen atoms with deuterium atoms results in a molecule that is chemically identical but mass-shifted. This allows the mass spectrometer to differentiate between the analyte and the internal standard, while ensuring their behavior is virtually indistinguishable during sample processing and analysis.

cluster_0 Sample Preparation & Analysis cluster_1 Sources of Variability Analyte Sacubitril Extraction Protein Precipitation Analyte->Extraction IS This compound IS->Extraction Chromatography LC Separation Extraction->Chromatography Loss Processing Loss Extraction->Loss Affects Both Equally Detection MS/MS Detection Chromatography->Detection Matrix Matrix Effects Chromatography->Matrix Affects Both Equally Ionization Ionization Fluctuation Detection->Ionization Affects Both Equally Result Precise & Accurate Quantification Detection->Result

Caption: The Co-elution Advantage of this compound.

This diagram illustrates how this compound, due to its near-identical physicochemical properties to Sacubitril, is equally affected by potential sources of error such as sample processing loss, matrix effects during chromatography, and ionization fluctuations in the mass spectrometer. This parallel behavior allows for a highly reliable correction, leading to superior precision and accuracy in quantification.

Experimental Protocol for Precision Assessment

The following is a detailed, step-by-step methodology for the assessment of inter-day and intra-day precision in a bioanalytical method for Sacubitril and its metabolite LBQ657 using this compound as an internal standard, based on established and validated protocols.[9][10][11][12][13]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sacubitril, LBQ657, and this compound in methanol or a suitable organic solvent.

  • Working Solutions: Prepare serial dilutions of the Sacubitril and LBQ657 stock solutions with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Internal Standard Working Solution: Prepare a working solution of this compound in the same diluent at a fixed concentration (e.g., 600 ng/mL).[10]

Sample Preparation (Protein Precipitation)
  • Pipette 50-100 µL of plasma sample (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add the internal standard working solution to each sample (except for the blank matrix).

  • Add a protein precipitating agent, such as acetonitrile (typically 3-4 times the plasma volume).

  • Vortex mix for a sufficient time (e.g., 5-10 minutes) to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 2,500 g for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A suitable C18 reversed-phase column (e.g., Ultimate® XB-C18, 2.1 × 50 mm, 3.5 μm).[10]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 5 mM ammonium acetate and 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[10]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive-ion multiple reaction monitoring (MRM) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Sacubitril, LBQ657, and this compound.

Precision Assessment Workflow
  • Intra-day Precision: Analyze at least five replicates of the low, medium, and high QC samples in a single analytical run. Calculate the mean, standard deviation, and %RSD for each concentration level.

  • Inter-day Precision: Repeat the analysis of the QC samples on at least three different days. Calculate the overall mean, standard deviation, and %RSD across all runs for each QC level.

  • Acceptance Criteria: The %RSD should not exceed 15% for the QC samples, and for the LLOQ, it should not exceed 20%, in line with FDA and EMA guidelines.[7]

Start Prepare QC Samples (Low, Medium, High) IntraDay Intra-day Precision (Within a Single Run) Start->IntraDay InterDay Inter-day Precision (Across Multiple Runs) Start->InterDay Analysis1 Analyze ≥5 Replicates of each QC Level IntraDay->Analysis1 Analysis2 Repeat Analysis on ≥3 Different Days InterDay->Analysis2 Calc1 Calculate Mean, SD, %RSD for each Level Analysis1->Calc1 Compare Compare %RSD against Acceptance Criteria (<15% for QCs, <20% for LLOQ) Calc1->Compare Calc2 Calculate Overall Mean, SD, %RSD across all Runs for each Level Analysis2->Calc2 Calc2->Compare End Method Precision Validated Compare->End

Caption: Workflow for Assessing Bioanalytical Method Precision.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The experimental data conclusively shows that this compound provides exceptional inter-day and intra-day precision for the quantification of Sacubitril and its active metabolite, Sacubitrilat. Its use as a stable isotope-labeled internal standard is mechanistically superior to non-labeled analogs, as it more effectively compensates for the inherent variabilities of the analytical process. For researchers, scientists, and drug development professionals, employing this compound is a strategic choice to ensure the highest level of data integrity and to meet the stringent requirements of regulatory agencies.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? (n.d.). Available at: [Link]

  • Ni, Y., Zhang, Y., Zou, C., Ding, L., & Wen, C. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. Journal of the Brazilian Chemical Society, 32(9), 1773-1779. Available at: [Link]

  • Reddy, N. R. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? ResearchGate. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Available at: [Link]

  • Method 1. Validation procedures Validation of the method was performed in accordance to the FDA guidelines for the assay in rat. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Intraday and interday assay precision analysis data of the proposed method. (n.d.). ResearchGate. Available at: [Link]

  • Kumar, T. H., Banu, T., Ravindar, B., Rasheed, S. H., & Gajji, N. (2023). Quantification of Sacubitril and Valsartan in Tablet Formulation By RP- HPLC Method. International Journal of Pharmaceutical Technology Letters, 13(1), 64-71. Available at: [Link]

  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Available at: [Link]

  • Xu, Y., & Piatyszek, M. A. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 98, 280-285. Available at: [Link]

  • "Stable Labeled Isotopes as Internal Standards: A Critical Review". (2017). ResearchGate. Available at: [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research, 1(1). Available at: [Link]

  • Ni, Y., Zhang, Y., Zou, C., Ding, L., & Wen, C. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical. Semantic Scholar. Available at: [Link]

  • Ni, Y., Zhang, Y., Zou, C., Ding, L., & Wen, C. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. SciELO. Available at: [Link]

  • Ni, Y., Zhang, Y., Zou, C., Ding, L., & Wen, C. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. ResearchGate. Available at: [Link]

  • Ni, Y., Zhang, Y., Zou, C., Ding, L., & Wen, C. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. ScienceOpen. Available at: [Link]

  • Deuterated Internal Standard: Significance and symbolism. (2025). Academia.edu. Available at: [Link]

  • Intra and interday precision results. (n.d.). ResearchGate. Available at: [Link]

  • SACUBITRIL / VALSARTAN (ENTRESTO): A REVIEW ON DEVELOPMENT OF ANALYTICAL METHODS AND ITS ASSESSMENT IN PURE, BULK FORMULATION, B. (n.d.). ResearchGate. Available at: [Link]

  • Yang, L., Zhang, Y., Wang, Y., Li, Y., & Zhang, Y. (2024). Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population. Journal of Pharmaceutical and Biomedical Analysis, 240, 115893. Available at: [Link]

  • Pinaka, V. S. M. K., & Rao, C. M. M. P. (2024). In Vitro Analytical Method Development And Validation Of Sacubitril And Valsartan In Rabbit Plasma Using RP-UPLC. African Journal of Biomedical Research, 27(4S). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Internal Standard Selection in Bioanalysis: Sacubitril-d4 vs. The Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Lynchpin of Quantitative Accuracy

In the world of high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly within the regulated bioanalytical sphere, our ability to deliver accurate and reproducible data hinges on a single, critical component: the internal standard (IS). An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, serving as a normalizing agent.[1][2] Its primary role is to compensate for the inevitable variability that occurs during the analytical workflow, from sample preparation and extraction to injection volume and mass spectrometer response.[1][2] When quantifying Sacubitril—a prodrug that is rapidly converted to its active metabolite, Sacubitrilat (LBQ657), for the treatment of heart failure—the choice of IS is not merely a suggestion; it is the foundation upon which the entire method's validity rests.[3][4][5]

This guide provides an in-depth comparison of Sacubitril-d4, a stable isotope-labeled internal standard (SIL-IS), with other potential alternatives. We will dissect the theoretical underpinnings of what makes an ideal IS, guided by regulatory expectations, and present a framework for you, the researcher, to validate and select the most appropriate standard for your critical assays.

Chapter 1: The Gold Standard Benchmark: Characteristics of an Ideal Internal Standard

Before comparing specific compounds, we must first define excellence. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation.[6][7][8][9] Synthesizing these principles, the ideal internal standard should exhibit the following characteristics:

  • Physicochemical Similarity: The IS should behave as closely as possible to the analyte of interest.[1][2] This means it should have nearly identical properties in terms of extraction recovery, chromatographic retention, and ionization efficiency.

  • Co-elution (for LC-MS/MS): The IS should ideally co-elute with the analyte. This ensures that both compounds experience the same matrix effects and ionization conditions at the same moment in time, providing the most accurate correction.[10][11]

  • Mass Spectrometric Distinguishability: The IS must have a different mass-to-charge ratio (m/z) from the analyte to be distinguished by the mass spectrometer, without any cross-interference.[11]

  • Stability: It must be stable throughout the entire sample preparation, storage, and analysis process.[7]

  • Purity: The IS should be free of impurities that could interfere with the analyte's quantification. Critically, it must not contain any unlabeled analyte that could artificially inflate the measured concentration, especially at the lower limit of quantification (LLOQ).[12][13]

These criteria form the basis of our evaluation. The closer an IS comes to this ideal, the more robust and reliable the bioanalytical method will be.

Chapter 2: Profiling the Contenders for Sacubitril & LBQ657 Analysis

With our benchmark established, let's evaluate the candidates for quantifying Sacubitril and its active metabolite, LBQ657.

Category 1: The Premier Choice - Stable Isotope-Labeled (SIL) Internal Standards (this compound)

A SIL-IS is a version of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H or Deuterium (D), ¹³C, ¹⁵N).[12][14] this compound is the deuterated form of Sacubitril and is considered the gold standard for several key reasons.[15][16][17]

  • Near-Identical Behavior: Because the substitution of hydrogen with deuterium results in a minimal change to the molecule's chemical properties, this compound co-elutes with Sacubitril and exhibits virtually identical extraction recovery and ionization response.[12][18] This allows it to track and correct for variations with unparalleled accuracy.[10][14]

  • Superior Matrix Effect Compensation: Matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix—are a primary source of analytical error. A co-eluting SIL-IS experiences the exact same matrix effects as the analyte, effectively canceling them out in the analyte/IS response ratio.[10][11]

  • Regulatory Preference: The FDA and other regulatory bodies strongly recommend using a SIL-IS whenever possible due to its proven superiority in ensuring method robustness.[10][19]

Limitations to Consider: While superior, even SIL standards are not without potential pitfalls. Deuterium-labeled compounds can sometimes exhibit slight chromatographic separation from the unlabeled analyte (isotopic effect), though this is often minimal with modern HPLC columns.[20][21] The stability of the deuterium labels is also critical; they must be placed on non-exchangeable positions within the molecule to prevent loss during sample processing.[12]

Category 2: The Alternative - Structural Analog Internal Standards

When a SIL-IS is unavailable or cost-prohibitive, researchers may turn to a structural analog—a different molecule that is chemically similar to the analyte.[1] For Sacubitril, a hypothetical choice might be another neprilysin inhibitor or a compound with a similar core structure.

  • Accessibility and Cost: Analogs are often more readily available and less expensive than custom-synthesized SIL compounds.[10]

  • Potential for Adequate Performance: A well-chosen analog can provide acceptable performance if it closely mimics the analyte's behavior.

Inherent Challenges and Risks: The fundamental drawback of a structural analog is that it is not chemically identical to the analyte. This seemingly small difference can lead to significant issues:

  • Differential Extraction Recovery: Minor differences in polarity or structure can cause the analog and analyte to be recovered at different efficiencies during sample preparation (e.g., liquid-liquid extraction or solid-phase extraction).

  • Chromatographic Separation: The analog will almost certainly have a different retention time than the analyte. If the separation is significant, the two compounds will experience different matrix effects as they elute, defeating the primary purpose of the IS.

  • Differential Ionization: The analog may ionize more or less efficiently than the analyte and may be subject to different levels of ion suppression or enhancement. This can lead to inaccurate and imprecise results.[22][23]

The following table summarizes the theoretical comparison:

FeatureThis compound (SIL-IS)Structural Analog IS
Chromatographic Retention Co-elutes or elutes very closely with Sacubitril/LBQ657Different retention time
Extraction Recovery Virtually identical to analyteMay differ, requires rigorous validation
Ionization Efficiency Virtually identical to analyteLikely different from analyte
Matrix Effect Compensation Excellent, as it experiences the same effectSuboptimal to poor, as it experiences different effects
Regulatory Acceptance Highly preferred, considered the "gold standard"Acceptable, but requires extensive justification and validation
Cost & Availability Higher cost, readily available for SacubitrilLower cost, requires sourcing a suitable compound

Chapter 3: An Experimental Protocol for Head-to-Head Comparison

To move from theory to practice, this section provides a comprehensive, self-validating protocol to objectively compare the performance of this compound against a chosen structural analog IS. This protocol is designed to meet the rigorous standards of FDA and EMA guidelines.[6][7]

Objective

To validate and compare the performance of this compound and a structural analog IS for the quantification of Sacubitril and its metabolite LBQ657 in human plasma using LC-MS/MS.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation stock Prepare Stock Solutions (Analyte, IS-1, IS-2) work Prepare Working Solutions (Calibration & QC Spiking) stock->work is_work Prepare IS Working Solutions (IS-1: Sac-d4, IS-2: Analog) stock->is_work samples Prepare Calibration Standards & QCs in Blank Plasma work->samples spike 1. Aliquot Plasma Samples 2. Spike with IS-1 or IS-2 samples->spike precip 3. Protein Precipitation (e.g., with Acetonitrile) spike->precip centrifuge 4. Centrifuge precip->centrifuge transfer 5. Transfer & Evaporate Supernatant centrifuge->transfer reconstitute 6. Reconstitute in Mobile Phase transfer->reconstitute inject Inject Sample reconstitute->inject lc Chromatographic Separation (C18 Column) inject->lc ms Tandem MS Detection (MRM Mode) lc->ms process Generate Peak Area Ratios (Analyte / IS) ms->process curve Construct Calibration Curve process->curve quant Quantify QC & Unknown Samples curve->quant validate Assess Validation Parameters (Accuracy, Precision, Matrix Effect, etc.) quant->validate

Caption: Experimental workflow for comparing internal standards.

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare individual stock solutions of Sacubitril, LBQ657, this compound, and the chosen structural analog IS in a suitable organic solvent (e.g., Methanol or DMSO).

    • Create two separate internal standard working solutions: one with this compound and one with the analog IS, at a fixed concentration (e.g., 50 ng/mL).

    • Prepare combined working solutions of Sacubitril and LBQ657 for spiking into blank plasma to create calibration standards (at least 6 non-zero levels) and quality control samples (at least 4 levels: LLOQ, Low, Medium, High).

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of blank human plasma for each standard and QC.

    • Add a fixed volume (e.g., 25 µL) of the appropriate IS working solution (this compound for one set, analog IS for the other).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[4]

    • Vortex thoroughly for 5-10 minutes.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the proteins.

    • Transfer the supernatant to a new plate or vials and inject into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • LC System: Use a C18 column (e.g., 2.1 x 50 mm, <3 µm) with a gradient elution.

    • Mobile Phase: A typical mobile phase would be 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Mass Spectrometer: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor → product ion transitions for Sacubitril, LBQ657, this compound, and the analog IS.

  • Validation Experiments:

    • Run two full validation batches—one using this compound and one using the analog IS. Each batch should assess the following:

    • Linearity: Analyze the calibration curve and ensure a correlation coefficient (r²) > 0.99.

    • Accuracy & Precision: Analyze at least five replicates of each QC level. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[24]

    • Matrix Effect: This is the most critical test.

      • Extract blank plasma from at least six different sources (individual donors).

      • Post-extraction, spike the analytes and the IS into the extracted matrix.

      • Compare the peak areas to those of the analytes and IS in a neat solution (mobile phase).

      • Calculation: Matrix Factor (MF) = (Peak Area in presence of matrix) / (Peak Area in neat solution).

      • The IS-normalized MF should be calculated. The %CV of the IS-normalized MF across the different matrix lots should be ≤15%. A high %CV for the analog IS indicates it is failing to compensate for matrix variability.[10]

    • Extraction Recovery: Compare the peak areas of pre-extraction spiked samples to post-extraction spiked samples. The recovery does not need to be 100%, but it must be consistent and reproducible across QC levels.[24][25] Crucially, the recovery of the analog IS should be very similar to that of the analyte.

Chapter 4: Interpreting the Data & Making the Final Decision

After executing the protocol, summarize your findings in a comparison table. This data-driven approach will illuminate the superior choice.

Data Interpretation Template
Validation ParameterAcceptance CriteriaResults with this compoundResults with Analog ISPass/Fail Assessment
Linearity (r²) > 0.99[User Input][User Input][User Input]
Intra-day Accuracy (%Bias) ±15% (±20% at LLOQ)[User Input][User Input][User Input]
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ)[User Input][User Input][User Input]
Inter-day Accuracy (%Bias) ±15% (±20% at LLOQ)[User Input][User Input][User Input]
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ)[User Input][User Input][User Input]
Matrix Factor %CV ≤15%[User Input][User Input][User Input]
Recovery %CV ≤15%[User Input][User Input][User Input]
Chromatographic Co-elution Yes[User Input][User Input][User Input]

Expected Outcome: You will almost certainly observe that the validation data for the method using this compound is superior, particularly in the matrix effect and precision assessments. The %CV for the matrix factor when using the analog IS is likely to be higher, demonstrating its inability to properly track the analyte's behavior in different biological samples.

Decision-Making Framework

The choice of an internal standard is a critical decision that impacts data quality and regulatory compliance. This decision tree provides a logical path for selection and validation.

DecisionTree start Begin IS Selection for Sacubitril/LBQ657 Assay is_sil_avail Is a SIL-IS (e.g., this compound) commercially available and within budget? start->is_sil_avail use_sil Select this compound. This is the gold standard and regulatory-preferred option. is_sil_avail->use_sil Yes select_analog Identify potential Structural Analog (SA) candidates. Prioritize closest physicochemical match. is_sil_avail->select_analog No validate_sil Perform full method validation as per FDA/EMA guidelines to confirm performance. use_sil->validate_sil validate_analog Perform rigorous head-to-head validation against SIL-IS if possible, or full standalone validation. select_analog->validate_analog eval_criteria Did the SA-IS meet all validation criteria, especially for matrix effect (%CV <= 15%)? validate_analog->eval_criteria use_analog Proceed with the validated SA-IS. Document justification for not using a SIL-IS. eval_criteria->use_analog Yes reject_analog Reject the SA-IS. Re-evaluate other candidates or consider custom synthesis of a SIL-IS. eval_criteria->reject_analog No

Caption: Decision tree for internal standard selection.

Conclusion

While structural analogs can sometimes serve as a pragmatic alternative in early discovery phases, for regulated bioanalysis, the data unequivocally supports the use of a stable isotope-labeled internal standard. This compound is designed to be the ideal analytical counterpart to Sacubitril and its metabolite LBQ657. It co-elutes, experiences identical extraction and ionization effects, and provides the most effective correction for matrix-induced variability, thereby ensuring the highest level of accuracy, precision, and data integrity.[14] By following the validation framework presented here, researchers can generate their own data to confidently and objectively confirm that for the robust quantification of Sacubitril, this compound is not just an alternative; it is the authoritative standard.

References

  • Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. Available from: [Link]

  • BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available from: [Link]

  • Bioanalysis Zone. Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available from: [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]

  • Gu, J., Noe, A., Chandra, P., Al-Fayoumi, S., Ligueros-Saylan, M., Sarangapani, R., Miyamoto, T., & Howard, D. (2016). Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction. Clinical pharmacokinetics, 55(10), 1243–1253. Available from: [Link]

  • Leuthold, L. A., Heudi, O., De-Almeida, V. F., Bugey, A., & Kretz, O. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Molecules (Basel, Switzerland), 24(1), 185. Available from: [Link]

  • Ni, Y., Zhang, Y., Chen, Y., Lu, Y., Gu, Y., & Zhu, Z. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. Journal of the Brazilian Chemical Society. Available from: [Link]

  • ResearchGate. Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. Available from: [Link]

  • Semantic Scholar. Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical. Available from: [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. Available from: [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. Available from: [Link]

  • KCAS Bio. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Available from: [Link]

  • LCGC International. Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. Available from: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Available from: [Link]

  • Taylor & Francis Online. Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Available from: [Link]

  • Singh, C. K. (2022). SACUBITRIL / VALSARTAN (ENTRESTO): A REVIEW ON DEVELOPMENT OF ANALYTICAL METHODS AND ITS ASSESSMENT IN PURE, BULK FORMULATION, BIOLOGICAL FLUIDS AND PHARMACEUTICAL DOSAGE FORMS. International Journal of Pharmaceutical Sciences & Medicine (IJPSM), 7(6), 1-13. Available from: [Link]

  • Scilit. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Available from: [Link]

  • Oriental Journal of Chemistry. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review. Available from: [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available from: [Link]

  • ScienceOpen. Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. Available from: [Link]

  • ECA Academy. EMA Guideline on bioanalytical Method Validation adopted. Available from: [Link]

  • SlidePlayer. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • Zhang, J., & Faustino, P. J. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 441–446. Available from: [Link]

  • ResearchGate. Request PDF: Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Available from: [Link]

  • Chunduri, R. H. B., & Dannana, G. S. (2016). Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study. Biomedical chromatography : BMC, 30(9), 1467–1475. Available from: [Link]

  • LCGC International. When Should an Internal Standard be Used?. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Sacubitril Bioanalytical Assays Using Sacubitril-d4

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Neprilysin Inhibition

Sacubitril, administered as part of the angiotensin receptor-neprilysin inhibitor (ARNI) combination Sacubitril/valsartan, marks a significant advancement in the management of heart failure.[1] It is a prodrug that is rapidly metabolized to its active form, Sacubitrilat (LBQ657), which is responsible for the therapeutic inhibition of neprilysin.[2][3][4] The accurate quantification of both the prodrug and, more critically, its active metabolite in biological matrices is fundamental to understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile.[3][5]

When pharmacokinetic studies are conducted across multiple sites or when samples from a single study are analyzed in different laboratories, the consistency and reliability of the bioanalytical data become paramount. This is where inter-laboratory cross-validation is not just a regulatory expectation but a scientific necessity. This guide provides an in-depth comparison and a detailed protocol for conducting a robust cross-validation of a Sacubitrilat assay between two independent laboratories, leveraging the stable isotope-labeled internal standard, Sacubitrilat-d4.

The Lynchpin of Modern Bioanalysis: The Stable Isotope-Labeled Internal Standard

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is used to correct for variability during sample processing and instrumental analysis.[6][7] The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as Sacubitrilat-d4 for Sacubitrilat.

Why is a SIL-IS like Sacubitrilat-d4 the gold standard?

  • Physicochemical Similarity : Sacubitrilat-d4 is chemically identical to Sacubitrilat, differing only in the mass of a few atoms (deuterium replacing hydrogen). This ensures it has nearly identical extraction recovery, chromatographic retention time, and ionization efficiency.[8][9]

  • Compensation for Matrix Effects : Biological matrices like plasma can suppress or enhance the ionization of an analyte, leading to inaccurate measurements. Because the SIL-IS is affected by these matrix effects in the same way as the analyte, the ratio of their responses remains constant, ensuring accuracy.[9]

  • Improved Precision and Accuracy : By correcting for variations at multiple stages of the analytical process, the SIL-IS significantly improves the overall precision and accuracy of the assay, a non-negotiable requirement for clinical and preclinical studies.[10]

Analyte and SIL-IS co-processing ensures accuracy. cluster_Process Bioanalytical Workflow cluster_Output Result Sacubitrilat Sacubitrilat (Unlabeled) Extraction Sample Extraction Sacubitrilat->Extraction Sacubitrilat_d4 Sacubitrilat-d4 (Deuterium Labeled) Sacubitrilat_d4->Extraction Chromatography LC Separation Extraction->Chromatography Ionization MS Ionization Chromatography->Ionization Detection MS Detection Ionization->Detection Ratio Analyte/IS Ratio Detection->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Workflow showing how Sacubitrilat and its SIL-IS, Sacubitrilat-d4, undergo identical processing, enabling accurate quantification.

Designing the Cross-Validation Study: A Head-to-Head Comparison

Cross-validation serves to demonstrate that two different analytical methods—or the same method at two different laboratories—provide equivalent results for the same set of samples. Our focus here is the inter-laboratory scenario, which is critical for multi-site clinical trials. The core principle is to analyze identical sets of quality control (QC) samples and incurred study samples at both Laboratory A (the reference lab) and Laboratory B (the comparator lab).

The validation will be assessed based on criteria established by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12]

G Inter-laboratory cross-validation workflow. cluster_lab_a Laboratory A (Reference) cluster_lab_b Laboratory B (Comparator) start Cross-Validation Start prep_qc Prepare Identical QC & ISR Sample Sets start->prep_qc ship Ship Samples to Lab B (Maintain Stability) prep_qc->ship analyze_a Analyze QC & ISR Samples prep_qc->analyze_a analyze_b Analyze QC & ISR Samples ship->analyze_b results_a Generate Dataset A analyze_a->results_a compare Statistical Comparison (Accuracy, Precision, ISR) results_a->compare results_b Generate Dataset B analyze_b->results_b results_b->compare report Generate Cross-Validation Report compare->report

Caption: A high-level overview of the inter-laboratory cross-validation process from sample preparation to final reporting.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a validated LC-MS/MS method for Sacubitrilat, which will be cross-validated between two laboratories.

Materials and Reagents
  • Analytes: Sacubitrilat reference standard, Sacubitrilat-d4 (Internal Standard).

  • Reagents: HPLC-grade acetonitrile, methanol, and water; formic acid; control human plasma.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]

Preparation of Standards and QC Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sacubitrilat and Sacubitrilat-d4 in methanol.

  • Working Solutions:

    • Create serial dilutions of the Sacubitrilat stock solution with 50:50 acetonitrile:water to prepare calibration standards.

    • Prepare a separate set of QC working solutions at four levels: Low (LQC), Medium (MQC), High (HQC), and Lower Limit of Quantification (LLOQ).[13][14]

    • Dilute the Sacubitrilat-d4 stock solution to a final working concentration (e.g., 500 ng/mL).[15]

  • Spiked Plasma Samples: Spike control human plasma with the appropriate working solutions to create calibration curves and QC samples. Aliquot and store at -70°C until analysis. At least two full sets of QC samples (LLOQ, LQC, MQC, HQC) must be prepared for the cross-validation.

Sample Preparation (Protein Precipitation)

This simple and rapid method is suitable for high-throughput analysis.[16][17]

  • Pipette 50 µL of the plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the Sacubitrilat-d4 internal standard working solution to each tube.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[16]

  • Vortex the mixture for 5-10 minutes.

  • Centrifuge at high speed (e.g., 2,500 x g) for 10 minutes to pellet the precipitated protein.[17]

  • Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Add 100 µL of 50:50 acetonitrile:water to the supernatant.[10]

  • Vortex the plate briefly and inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

The following table provides typical parameters for the analysis. These must be identical at both laboratories.

Parameter Condition Rationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 3.5 µm)[17]Provides good retention and peak shape for Sacubitrilat.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation ([M+H]+) in ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for gradient elution.
Flow Rate 0.4 mL/minStandard flow rate for this column dimension.
Gradient 20% B to 90% B over 3 min, hold 1 min, re-equilibrateEnsures separation from endogenous interferences and a sharp peak shape.
Injection Volume 5 µLBalances sensitivity with potential for carry-over.
Ionization Mode Electrospray Ionization (ESI), PositiveSacubitrilat readily forms positive ions.[16]
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM Transition 1 Sacubitrilat: m/z 384.2 → 224.1Specific fragmentation pattern for quantification.
MRM Transition 2 Sacubitrilat-d4: m/z 388.2 → 228.1Shifted by 4 Da due to deuterium labeling, preventing crosstalk.

Data Analysis and Acceptance Criteria

Quality Control (QC) Sample Comparison

Both laboratories will analyze a minimum of six replicates of each QC concentration (LLOQ, LQC, MQC, HQC).

  • Acceptance Criteria:

    • The mean accuracy for each QC level at both labs should be within ±15% of the nominal value (±20% for LLOQ).[13][18]

    • The precision (%CV) for each QC level should not exceed 15% (20% for LLOQ).

    • To pass the cross-validation, the percentage difference between the overall mean concentrations obtained by the two laboratories for each QC level should not exceed 15%.

    • At least two-thirds (67%) of the individual QC replicates from Lab B must be within ±15% of the nominal concentration.[18]

Table 1: Hypothetical Inter-Laboratory Cross-Validation QC Results

QC Level (ng/mL) Laboratory N Mean Conc. (ng/mL) Accuracy (%) Precision (%CV) Inter-Lab Difference (%)
10 (LLOQ) Lab A 6 10.8 +8.0% 9.5% \multirow{2}{}{-6.5%}
Lab B 6 10.1 +1.0% 11.2%
30 (LQC) Lab A 6 29.1 -3.0% 6.8% \multirow{2}{}{+4.1%}
Lab B 6 30.3 +1.0% 7.5%
500 (MQC) Lab A 6 515 +3.0% 4.1% \multirow{2}{}{-5.8%}
Lab B 6 485 -3.0% 5.3%
800 (HQC) Lab A 6 784 -2.0% 3.5% \multirow{2}{}{+2.0%}

| | Lab B | 6 | 800 | 0.0% | 4.0% | |

Incurred Sample Reanalysis (ISR)

ISR is a critical component that assesses the reproducibility of the method using actual study samples. A subset of study samples (e.g., 20-30 samples) previously analyzed by Lab A should be re-analyzed by Lab B.

  • Acceptance Criteria:

    • The percentage difference between the initial value (Lab A) and the re-analyzed value (Lab B) is calculated for each sample.

    • At least 67% of the ISR pairs must have a percentage difference within ±20% of their mean concentration.[18]

Table 2: Hypothetical Incurred Sample Reanalysis (ISR) Comparison

Sample ID Lab A Conc. (ng/mL) Lab B Conc. (ng/mL) Mean Conc. (ng/mL) % Difference Within ±20%?
SUBJ-001-01 154.3 162.1 158.2 +4.9% Yes
SUBJ-001-05 689.5 655.0 672.3 -5.1% Yes
SUBJ-002-03 25.6 29.1 27.4 +12.8% Yes
SUBJ-003-08 450.1 550.2 500.2 +20.0% Yes
SUBJ-004-02 88.9 112.4 100.7 +23.3% No
... ... ... ... ... ...

| Total Passed | | | | | 90% (27/30) |

Conclusion: Ensuring Data Integrity Across a Global Landscape

A successful cross-validation, grounded in robust scientific principles and guided by regulatory standards, provides confidence that data generated across different laboratories are equivalent and can be combined or compared in a final study report. The use of a stable isotope-labeled internal standard like Sacubitrilat-d4 is not merely a technical choice but a foundational element that ensures the highest level of accuracy and precision. By adhering to the detailed protocols and stringent acceptance criteria outlined in this guide, researchers and drug development professionals can guarantee the integrity and interchangeability of their bioanalytical data, a cornerstone of any successful clinical program.

References

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • SCION Instruments. (2023). The Role of Internal Standards In Mass Spectrometry. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

  • ResearchGate. Summary of the pharmacokinetics of sacubitril/valsartan. [Link]

  • Ayalasomayajula, S., et al. (2017). Clinical Pharmacokinetics of Sacubitril/Valsartan (LCZ696): A Novel Angiotensin Receptor-Neprilysin Inhibitor. Clinical Pharmacokinetics, 56(12), 1461–1478. [Link]

  • Chandra, R., et al. (2016). Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction. JCI Insight, 1(10), e88223. [Link]

  • Li, Y., et al. (2021). Pharmacokinetics and Pharmacodynamics of Sacubitril/Valsartan in Maintenance Hemodialysis Patients with Heart Failure. Blood Purification, 51(5), 656-665. [Link]

  • Pharmaceutical and Medical Devices Agency (PMDA). (2014). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]

  • Shah, M., & Shah, S. (2023). Sacubitril-Valsartan. In StatPearls. StatPearls Publishing. [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Ni, Y., et al. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical. Semantic Scholar. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). ICH Harmonised Guideline M10: Bioanalytical Method Validation. [Link]

  • Ni, Y., et al. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. SciELO. [Link]

Sources

The Analytical Edge: A Comparative Guide to Sacubitril-d4 and Sacubitrilat-d4 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Sacubitril, the selection of an appropriate internal standard (IS) is a foundational decision that dictates the accuracy, precision, and overall reliability of pharmacokinetic and pharmacodynamic data. Sacubitril, a neprilysin inhibitor, is a prodrug that undergoes rapid in vivo conversion to its pharmacologically active metabolite, Sacubitrilat (LBQ657)[1][2][3]. Consequently, robust bioanalytical methods are required to quantify both the parent drug and its active metabolite. This guide provides an in-depth comparison of two commonly employed stable isotope-labeled internal standards, Sacubitril-d4 and Sacubitrilat-d4, to inform the selection process for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Central Role of the Internal Standard

In LC-MS/MS-based bioanalysis, an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation characteristics. Its primary function is to compensate for variability introduced during sample preparation, injection, and ionization, thereby ensuring data integrity[4][5]. Stable isotope-labeled internal standards are considered the gold standard as their physicochemical properties are nearly identical to the analyte, leading to superior correction for matrix effects and other sources of analytical variability[6][7][8].

Metabolic Pathway of Sacubitril

To understand the rationale behind the choice of internal standard, it is crucial to first consider the metabolic fate of Sacubitril.

Sacubitril Sacubitril (Prodrug) Esterases Esterases (in vivo) Sacubitril->Esterases Metabolism Sacubitrilat Sacubitrilat (Active Metabolite) Esterases->Sacubitrilat

Caption: Metabolic conversion of Sacubitril to its active form, Sacubitrilat.

Following oral administration, Sacubitril is rapidly metabolized by esterases to yield Sacubitrilat[2][3]. This biotransformation underscores the necessity of quantifying both compounds in many pharmacokinetic studies.

Head-to-Head Comparison: this compound vs. Sacubitrilat-d4

The choice between this compound and Sacubitrilat-d4 hinges on the specific aims of the bioanalytical method.

FeatureThis compoundSacubitrilat-d4
Analyte(s) Quantified Primarily Sacubitril; can also be used for Sacubitrilat[6][9]Primarily Sacubitrilat[1][8][10]
Physicochemical Similarity Identical to SacubitrilIdentical to Sacubitrilat
Metabolic Stability Undergoes metabolic conversion to Sacubitrilat-d4Metabolically stable
Chromatographic Behavior Co-elutes with SacubitrilCo-elutes with Sacubitrilat
Ionization Efficiency Similar to SacubitrilSimilar to Sacubitrilat
Potential for Crosstalk Minimal with appropriate mass transitionsMinimal with appropriate mass transitions
Primary Application Simultaneous quantification of Sacubitril and SacubitrilatQuantification of Sacubitrilat
The Case for this compound

The primary advantage of using this compound lies in its utility for the simultaneous quantification of both the prodrug (Sacubitril) and its active metabolite (Sacubitrilat)[9]. Since this compound will chromatographically track with Sacubitril, it provides the most accurate internal standard for the parent drug. While it can be used for the quantification of Sacubitrilat, it is important to recognize that it will not perfectly mimic the extraction recovery and matrix effects experienced by the more polar Sacubitrilat. However, in a validated method, this can be a pragmatic and cost-effective approach for dual analyte quantification[6][9].

The Argument for Sacubitrilat-d4

When the primary focus of the study is to determine the concentration of the active moiety, Sacubitrilat, then Sacubitrilat-d4 is the unequivocally superior choice[1][7][8][10]. As the stable isotope-labeled analogue of the active metabolite, it will most accurately reflect the analytical behavior of Sacubitrilat from sample extraction through to detection. This leads to enhanced precision and accuracy in the quantification of the pharmacologically active compound[6]. For pediatric pharmacokinetic studies, where the focus is on the active metabolite, Sacubitrilat-d4 is the ideal internal standard[1].

Experimental Evidence: A Look at the Data

The following table summarizes precision and accuracy data from published studies, demonstrating the successful application of both internal standards.

Internal StandardAnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
Sacubitrilat-d4SacubitrilatNot Specified1.3 - 7.41.3 - 7.4Yang et al., 2024[6]
This compoundSacubitrilat (LBQ657)5.00 (LLOQ)8.812.5Ni et al., 2021[6]
This compoundSacubitrilat (LBQ657)15.00 (LQC)5.36.9Ni et al., 2021[6]
This compoundSacubitrilat (LBQ657)1600 (MQC)2.54.1Ni et al., 2021[6]
This compoundSacubitrilat (LBQ657)8000 (HQC)2.13.5Ni et al., 2021[6]

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, %RSD: Percent Relative Standard Deviation.

These data indicate that both deuterated internal standards can be used to achieve acceptable precision, with RSDs generally falling within the typical acceptance criteria of <15% for quality control samples as per regulatory guidelines[6][11][12].

A Validated Experimental Protocol: Simultaneous Quantification of Sacubitril and Sacubitrilat Using this compound

This section provides a detailed methodology for the simultaneous determination of Sacubitril and Sacubitrilat in human plasma using this compound as the internal standard. This approach is chosen for its efficiency in quantifying both the prodrug and its active metabolite in a single analytical run.

Materials and Reagents
  • Reference standards for Sacubitril, Sacubitrilat, and this compound

  • LC-MS grade acetonitrile, methanol, and formic acid

  • Ultrapure water

  • Control human plasma

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition
LC Column C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Optimized for separation of Sacubitril and Sacubitrilat
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized based on instrumentation
Method Validation

The method must be fully validated according to regulatory guidelines from agencies such as the FDA and EMA[4][11][13][14]. Validation parameters should include:

  • Selectivity and specificity

  • Matrix effect

  • Calibration curve linearity and range

  • Accuracy and precision (intra- and inter-day)

  • Carry-over

  • Dilution integrity

  • Stability (bench-top, freeze-thaw, and long-term)

Workflow for Bioanalytical Method Validation

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Optimize Sample Preparation MD2 Optimize LC Conditions MD1->MD2 MD3 Optimize MS Parameters MD2->MD3 MV1 Selectivity & Specificity MD3->MV1 MV2 Matrix Effect MV1->MV2 MV3 Calibration Curve (Linearity, Range) MV2->MV3 MV4 Accuracy & Precision MV3->MV4 MV5 Stability MV4->MV5 MV6 Dilution Integrity MV5->MV6 SA1 Process Study Samples MV6->SA1 SA2 Data Acquisition SA1->SA2 SA3 Data Processing & Quantification SA2->SA3

Caption: A generalized workflow for the development and validation of a bioanalytical method.

Conclusion and Recommendations

The choice between this compound and Sacubitrilat-d4 as an internal standard is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific analytical objectives.

  • For the simultaneous quantification of Sacubitril and its active metabolite, Sacubitrilat, this compound is a pragmatic and scientifically sound choice. It provides a cost-effective solution for obtaining pharmacokinetic data for both the prodrug and the active moiety in a single analytical run.

  • When the primary endpoint is the concentration of the active metabolite, Sacubitrilat, the use of Sacubitrilat-d4 is strongly recommended. This approach ensures the highest level of accuracy and precision for the quantification of the pharmacologically relevant compound by most closely mimicking its analytical behavior.

Ultimately, the selected internal standard must be rigorously evaluated during method validation to ensure it meets the stringent criteria set forth by regulatory agencies. By carefully considering the metabolic pathway of Sacubitril and the specific goals of the research, scientists can confidently select the most appropriate internal standard to generate high-quality, reliable bioanalytical data.

References

  • Yang, L., et al. (2024). Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population. Journal of Pharmaceutical and Biomedical Analysis, 238, 115837. [Link][10]

  • Ni, X., et al. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. Journal of the Brazilian Chemical Society, 32(4), 835-843. [Link][9]

  • Chunduri, R. H. & Dannana, G. S. (2016). Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 128, 365-372. [Link]

  • Javed, A. & Lopez, R. A. (2023). Sacubitril-Valsartan. In StatPearls. StatPearls Publishing. [Link][2]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link][4]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][11][12]

  • Yin, D., et al. (2016). Structure of neprilysin in complex with the active metabolite of sacubitril. Nature Communications, 7, 13645. [Link][3]

  • Global CRO Council for Bioanalysis. (2014). White Paper - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s. [Link][5]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][13][14]

Sources

A Senior Application Scientist's Guide to Linearity and Range Determination for Sacubitril Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of drug compounds is the bedrock of reliable pharmacokinetic, pharmacodynamic, and quality control studies. When it comes to Sacubitril, a neprilysin inhibitor used in the treatment of heart failure, establishing the linearity and range of an assay is a critical step in method validation, ensuring that the measured analytical signal is directly proportional to the concentration of the analyte over a defined operational window.[1] This guide provides an in-depth comparison of common analytical methodologies for Sacubitril assays, focusing on the principles and practicalities of determining linearity and range.

The Foundational Importance of Linearity and Range

Before delving into specific methodologies, it is crucial to understand why linearity and range are paramount in bioanalysis. Linearity demonstrates a direct, proportional relationship between the concentration of an analyte and the analytical response. The range of an assay is the interval between the upper and lower concentrations for which the method has been demonstrated to be linear, accurate, and precise.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines, mandate the thorough validation of these parameters to ensure the reliability of bioanalytical data.[2][3][4][5][6][7]

Comparative Analysis of Sacubitril Assay Methodologies

The selection of an analytical technique for Sacubitril quantification is often a balance between sensitivity, selectivity, throughput, and cost. The most prevalent methods in the literature are chromatographic, including High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). While less common for small molecules like Sacubitril, immunoassays present a potential alternative with distinct advantages and challenges.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and cost-effective technique for the quantification of Sacubitril, particularly in pharmaceutical dosage forms.[8]

Principle of Linearity and Range Determination: Linearity is established by preparing a series of calibration standards of known Sacubitril concentrations and analyzing them with the HPLC-UV system. The peak area of the analyte is then plotted against the corresponding concentration. A linear relationship is confirmed if the data points can be fitted with a straight line, typically with a high correlation coefficient (r² > 0.99). The range is the concentration span over which this linearity, along with acceptable accuracy and precision, is maintained.

Experimental Workflow for Linearity and Range Determination:

Caption: Workflow for Linearity and Range Determination in HPLC-UV Assays.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is an evolution of HPLC that uses smaller particle-sized columns, resulting in higher resolution, faster run times, and increased sensitivity.[9]

Advantages over HPLC for Sacubitril Analysis: The primary advantage of UHPLC is its speed and efficiency, allowing for higher sample throughput. The enhanced sensitivity can also be beneficial when analyzing samples with low concentrations of Sacubitril.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity, making it ideal for quantifying Sacubitril in complex biological matrices like plasma.[10][11][12][13]

Principle of Linearity and Range Determination: Similar to HPLC, a calibration curve is constructed. However, instead of UV absorbance, the detector measures the mass-to-charge ratio of specific ion fragments of the analyte. This high selectivity minimizes interference from matrix components. The linearity of an LC-MS/MS assay is often assessed over a much wider dynamic range than HPLC-UV.

Immunoassays: A Theoretical Alternative

While no commercially available immunoassays for Sacubitril are widely reported, it is valuable to consider their potential application and inherent challenges. Immunoassays, such as ELISA, rely on the specific binding of an antibody to the target analyte.

Challenges for Small Molecules like Sacubitril: Developing immunoassays for small molecules is challenging because they are generally not immunogenic on their own and possess a single epitope for antibody binding.[1] This necessitates a competitive immunoassay format, where labeled and unlabeled (from the sample) analyte compete for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of the analyte in the sample.

Hypothetical Workflow for a Competitive Immunoassay:

Caption: Theoretical Workflow for a Competitive Immunoassay for Sacubitril.

Performance Comparison of Sacubitril Assay Methodologies

ParameterHPLC-UVUHPLCLC-MS/MSImmunoassay (Theoretical)
Linearity Range (Typical) µg/mL to mg/mLng/mL to µg/mL[9]pg/mL to ng/mL[10][13]pg/mL to ng/mL
Correlation Coefficient (r²) > 0.99> 0.99[9]> 0.99[11]N/A (sigmoidal curve)
Selectivity ModerateGoodExcellentHigh (antibody-dependent)
Sensitivity ModerateGoodExcellentPotentially Very High
Throughput ModerateHighHighVery High
Cost LowModerateHighModerate to High
Matrix Effects Can be significantLess significant than HPLCMinimal with appropriate internal standardsCan be significant

Detailed Experimental Protocols

Linearity and Range Determination for a Sacubitril HPLC-UV Assay

Objective: To establish the linearity and range of an HPLC-UV method for the quantification of Sacubitril.

Materials:

  • Sacubitril reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Phosphate buffer

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phase as per the specific validated method (e.g., a mixture of buffer and organic solvent).

  • Preparation of Stock Solution: Accurately weigh a known amount of Sacubitril reference standard and dissolve it in a suitable solvent to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

  • Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards of different concentrations covering the expected range of the assay.[1][6]

  • Chromatographic Conditions: Set the HPLC parameters (e.g., flow rate, injection volume, column temperature, and UV detection wavelength) according to the established method.

  • Analysis: Inject each calibration standard into the HPLC system in triplicate.

  • Data Acquisition: Record the peak area for Sacubitril in each chromatogram.

  • Data Analysis:

    • Calculate the mean peak area for each concentration level.

    • Plot the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), the slope (m), and the y-intercept (c).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

  • Range Determination: The range is the concentration interval over which the method demonstrates linearity, as well as acceptable accuracy and precision (determined in separate experiments).

Conclusion

The determination of linearity and range is a non-negotiable aspect of method validation for Sacubitril assays. While LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for bioanalysis in complex matrices, HPLC-UV remains a robust and economical choice for quality control of pharmaceutical formulations. UHPLC provides a high-throughput alternative to conventional HPLC. Although not yet established for Sacubitril, immunoassays, likely in a competitive format, could offer a high-throughput screening platform if the challenges of antibody development for this small molecule are overcome. The choice of methodology should be guided by the specific requirements of the study, including the nature of the sample, the required sensitivity, and available resources.

References

  • Separation and Quantification of Sacubitril-Valsartan Combination in Tablets by a New Ion-pair HPLC - Research Journal of Pharmacy and Technology. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • (PDF) Assay of Valsartan and Sacubitril in Combined Dosage Form by RP-HPLC (Method Development and Validation) - ResearchGate. Available at: [Link]

  • Results of linearity studies of valsartan and sacubitril by the proposed method. Available at: [Link]

  • Development and validation of a stability indicating UHPLC method for Sacubitril/Valsartan complex in the presence of impurities. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • US FDA guidelines for bioanalytical method validation - ResearchGate. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry - FDA. Available at: [Link]

  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. Available at: [Link]

  • Validated Eco-Friendly Chromatographic Methods for Simultaneous Determination of Sacubitril and Valsartan in Spiked Human Plasma and in Pharmaceutical Formulation. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available at: [Link]

  • A review on the development of analytical methods by rp hplc for sacubitril/ valsartan. Available at: [Link]

  • Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review - Oriental Journal of Chemistry. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5 - European Medicines Agency (EMA). Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

  • A REVIEW ON THE DEVELOPMENT OF ANALYTICAL METHODS BY RP HPLC FOR SACUBITRIL/ VALSARTAN - Neuroquantology. Available at: [Link]

  • Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Val - Neuroquantology. Available at: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. Available at: [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). Available at: [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - ResearchGate. Available at: [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation - Center for Biosimilars. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • RP-HPLC Method Development and Validation for the Estimation of Sacubitril and Valsartan in Pharmaceutical Dosage Form - Research Journal of Pharmacy and Technology. Available at: [Link]

  • SACUBITRIL / VALSARTAN (ENTRESTO): A REVIEW ON DEVELOPMENT OF ANALYTICAL METHODS AND ITS ASSESSMENT IN PURE, BULK FORMULATION, B. Available at: [Link]

  • Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study | Request PDF - ResearchGate. Available at: [Link]

  • Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study - PubMed. Available at: [Link]

  • In Vitro Analytical Method Development And Validation Of Sacubitril And Valsartan In Rabbit Plasma Using RP-UPLC | African Journal of Biomedical Research. Available at: [Link]

  • Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population - PubMed. Available at: [Link]

  • Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study - ScienceOpen. Available at: [Link]

  • Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study. | Semantic Scholar. Available at: [Link]

  • A Practical Guide to Immunoassay Method Validation - Frontiers. Available at: [Link]

  • Development and Validation for New Analytical Method of Sacubitril and Valsartan - Ijaresm. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Orthogonal Assessment of Isotopic Purity for Sacubitril-d4

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the use of stable isotope-labeled compounds, particularly deuterated molecules, has become a cornerstone of pharmacokinetic and metabolic studies. The deliberate substitution of hydrogen with deuterium can favorably alter a drug's metabolic profile, potentially enhancing its safety and efficacy.[1] Sacubitril, a neprilysin inhibitor used in combination with valsartan for the treatment of heart failure, is one such molecule where its deuterated analog, Sacubitril-d4, serves as an invaluable internal standard for bioanalytical studies.[2][3][4][5] The analytical rigor applied to these deuterated standards is paramount, as their isotopic purity directly impacts the accuracy and reliability of clinical and preclinical data.

This guide provides an in-depth comparison of two orthogonal analytical techniques for the comprehensive assessment of isotopic purity in this compound: High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a self-validating system, the combined use of these two powerful techniques provides the highest level of confidence in the isotopic integrity of your deuterated active pharmaceutical ingredient (API).

The Criticality of Isotopic Purity

The term "isotopic purity" refers to the percentage of a compound that is enriched with a specific isotope compared to its naturally occurring counterparts.[6] For a deuterated API like this compound, this extends beyond traditional chemical purity to define the distribution of isotopologues – molecules that are chemically identical but differ in their isotopic composition.[7] A batch of this compound will inevitably contain not only the desired d4 species but also d0, d1, d2, and d3 isotopologues. The precise quantification of this distribution is non-negotiable for several reasons:

  • Accuracy in Quantitative Bioanalysis: In pharmacokinetic studies, this compound is used as an internal standard to precisely quantify the concentration of the non-labeled drug in biological matrices.[8] An inaccurate understanding of the isotopic distribution of the standard will lead to proportional errors in the determined concentration of the analyte.

  • Understanding Metabolic Fate: The kinetic isotope effect, a phenomenon where the C-D bond is stronger and breaks more slowly than a C-H bond, is the fundamental reason for the altered pharmacokinetic properties of deuterated drugs.[9] The level of deuteration directly influences this effect; therefore, knowing the exact isotopic composition is crucial for interpreting metabolic stability and clearance data.

  • Regulatory Scrutiny: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require a thorough characterization of all drug substances, including isotopic composition. While specific guidelines for isotopic purity levels are not explicitly defined for all deuterated compounds, a comprehensive and well-documented assessment is a critical component of any regulatory submission.

An Orthogonal Approach to Purity Assessment

To ensure the highest degree of confidence in the isotopic purity of this compound, a multi-faceted analytical approach is essential. Here, we detail the experimental protocols for two complementary techniques: HRMS and qNMR.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Weighing Sample Weighing Dissolution Dissolution Sample Weighing->Dissolution HRMS Analysis HRMS Analysis Dissolution->HRMS Analysis Aliquot 1 qNMR Analysis qNMR Analysis Dissolution->qNMR Analysis Aliquot 2 HRMS Data Processing HRMS Data Processing HRMS Analysis->HRMS Data Processing qNMR Data Processing qNMR Data Processing qNMR Analysis->qNMR Data Processing Isotopic Distribution Calculation (HRMS) Isotopic Distribution Calculation (HRMS) HRMS Data Processing->Isotopic Distribution Calculation (HRMS) Final Purity Report Final Purity Report Isotopic Distribution Calculation (HRMS)->Final Purity Report Isotopic Purity Calculation (qNMR) Isotopic Purity Calculation (qNMR) qNMR Data Processing->Isotopic Purity Calculation (qNMR) Isotopic Purity Calculation (qNMR)->Final Purity Report

Caption: Overall workflow for the orthogonal assessment of this compound isotopic purity.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

HRMS is a powerful technique for determining the relative abundance of different isotopologues in a sample.[10] Its high mass accuracy and resolution allow for the clear separation and quantification of ions that differ by only the mass of a neutron.[11]

Experimental Protocol: LC-HRMS for this compound

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound test sample.

    • Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile:water 50:50 v/v) to create a 100 µg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1 µg/mL for analysis.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

    • Scan Range: m/z 100-1000.

    • Resolution: > 60,000 FWHM.

    • Target Ions:

      • Sacubitril-d0 [M+H]⁺: m/z 412.2173

      • Sacubitril-d1 [M+H]⁺: m/z 413.2236

      • Sacubitril-d2 [M+H]⁺: m/z 414.2299

      • Sacubitril-d3 [M+H]⁺: m/z 415.2362

      • This compound [M+H]⁺: m/z 416.2425

  • Data Analysis:

    • Extract the ion chromatograms for each of the target isotopologues.

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity

qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a chemically identical reference standard.[12] For isotopic purity assessment, ¹H qNMR is used to quantify the amount of the non-deuterated species present in the sample.

Experimental Protocol: ¹H qNMR for this compound

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound test sample and a similar amount of a certified internal standard (e.g., maleic acid) into a clean, dry vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a high-purity deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Spectrometer Parameters (400 MHz or higher):

    • Pulse Sequence: A standard 90° pulse sequence.

    • Acquisition Time: ≥ 3 seconds.

    • Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of >150:1 for the signals being integrated.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from the internal standard and a signal corresponding to the residual protons at the deuterated positions in this compound.

    • Calculate the molar ratio of the residual non-deuterated Sacubitril to the internal standard.

    • From the known mass of the internal standard and the test sample, calculate the absolute purity of the non-deuterated Sacubitril.

    • The isotopic purity is then determined by subtracting the percentage of the non-deuterated species from 100%.

G cluster_0 HRMS Analysis cluster_1 qNMR Analysis Separation of Isotopologues Separation of Isotopologues Relative Abundance Relative Abundance Separation of Isotopologues->Relative Abundance Comprehensive Purity Profile Comprehensive Purity Profile Relative Abundance->Comprehensive Purity Profile Quantification of Non-deuterated Species Quantification of Non-deuterated Species Absolute Purity Absolute Purity Quantification of Non-deuterated Species->Absolute Purity Absolute Purity->Comprehensive Purity Profile This compound Sample This compound Sample HRMS Analysis HRMS Analysis This compound Sample->HRMS Analysis qNMR Analysis qNMR Analysis This compound Sample->qNMR Analysis HRMS Analysis->Separation of Isotopologues qNMR Analysis->Quantification of Non-deuterated Species

Sources

A Comparative Guide to the Analysis of Sacubitril: RP-HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount to ensuring drug safety and efficacy. Sacubitril, a neprilysin inhibitor used in combination with valsartan for the treatment of heart failure, is no exception.[1][2] The choice of analytical methodology for Sacubitril is critical, directly impacting the reliability of data from quality control laboratories to clinical pharmacokinetic studies. This guide provides an in-depth comparison of two prevalent analytical techniques for the determination of Sacubitril: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of each technique's performance, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Analytical Dichotomy: A Tale of Two Detectors

The fundamental difference between RP-HPLC-UV and LC-MS/MS lies in their detection mechanisms. RP-HPLC-UV relies on the principle of light absorption by the analyte.[3] Sacubitril, possessing a chromophore, absorbs UV light at a specific wavelength, and the amount of light absorbed is proportional to its concentration. In contrast, LC-MS/MS is a more discerning technique that measures the mass-to-charge ratio of the analyte and its fragments, providing a highly specific molecular fingerprint.[3] This inherent difference in detection dictates the suitability of each method for various applications.

RP-HPLC-UV: The Workhorse of Quality Control

RP-HPLC-UV is a robust, cost-effective, and widely accessible technique, making it a staple in quality control laboratories for the routine analysis of bulk drug and pharmaceutical dosage forms.[4]

Principle of Separation and Detection

In RP-HPLC, Sacubitril is separated from other components in a mixture based on its partitioning between a non-polar stationary phase (typically a C18 column) and a polar mobile phase. The choice of a C18 column is logical due to its versatility and effectiveness in retaining moderately non-polar compounds like Sacubitril. The mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate separation and symmetrical peak shapes.[2][5] UV detection is then employed to quantify the eluted Sacubitril. The selection of the detection wavelength is critical and is typically set at the wavelength of maximum absorbance for Sacubitril to ensure the highest sensitivity.[6][7]

Performance Characteristics of RP-HPLC-UV for Sacubitril Analysis
ParameterTypical Performance for SacubitrilRationale
Linearity Range 12-60 µg/mLThis range is suitable for the assay of pharmaceutical dosage forms where the concentration of Sacubitril is relatively high.[7]
Limit of Detection (LOD) ~0.06 µg/mLSufficient for quality control purposes but may not be adequate for trace analysis.[8]
Limit of Quantification (LOQ) ~0.19 µg/mLDefines the lowest concentration that can be reliably quantified.[8]
Accuracy (% Recovery) 98.00 – 102.00 %Demonstrates the closeness of the measured value to the true value, a critical parameter for assay methods.[4][5]
Precision (% RSD) < 2%Indicates the reproducibility of the method, with a low relative standard deviation signifying high precision.[2][5]
Retention Time 2.3 - 7.0 minA shorter retention time allows for higher sample throughput.[5][7]

LC-MS/MS: The Gold Standard for Bioanalysis

For applications requiring ultra-high sensitivity and selectivity, such as the quantification of Sacubitril and its active metabolite, Sacubitrilat (LBQ657), in complex biological matrices like plasma, LC-MS/MS is the undisputed gold standard.[9][10][11]

Principle of Separation and Detection

Similar to RP-HPLC, LC-MS/MS utilizes a chromatographic separation step. However, the eluent from the column is introduced into a mass spectrometer. Here, the molecules are ionized, and the precursor ion corresponding to Sacubitril is selected and fragmented. Specific fragment ions are then monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, as it is highly unlikely that an interfering compound will have the same retention time, precursor ion mass, and fragment ion masses as the analyte of interest.[1][12] The use of a stable isotope-labeled internal standard is crucial in LC-MS/MS bioanalysis to compensate for matrix effects and variations in sample processing and instrument response.[1][11]

Performance Characteristics of LC-MS/MS for Sacubitril Analysis
ParameterTypical Performance for SacubitrilRationale
Linearity Range 2.00-4000 ng/mLA wide dynamic range is essential for pharmacokinetic studies where concentrations can vary significantly over time.[9][10]
Limit of Detection (LOD) Sub-ng/mL levelsThe high sensitivity of LC-MS/MS allows for the detection of very low concentrations of the drug and its metabolites.[13]
Limit of Quantification (LOQ) 2.00 ng/mLEnables the accurate measurement of low drug concentrations, which is critical for determining pharmacokinetic parameters.[9][10]
Accuracy (% Recovery) Within ±15% of nominalMeets the stringent requirements of regulatory guidelines for bioanalytical method validation.[9][10]
Precision (% RSD) < 15%Ensures the reliability and reproducibility of the data for clinical and preclinical studies.[9][10]
Run Time < 2 minRapid analysis times are crucial for high-throughput bioanalysis.[14]

Head-to-Head Comparison: RP-HPLC-UV vs. LC-MS/MS for Sacubitril

FeatureRP-HPLC-UVLC-MS/MS
Sensitivity Lower (µg/mL range)[8]Higher (ng/mL to pg/mL range)[9][10]
Selectivity Moderate; prone to interference from co-eluting compounds.[15]High; distinguishes compounds based on mass-to-charge ratio, minimizing interferences.[15]
Primary Application Routine QC, assay of bulk drug and formulations.[4]Bioanalysis (plasma, urine), pharmacokinetic studies, metabolite identification, trace impurity analysis.[9][10][11]
Cost (Instrument) LowerHigher
Cost (Operational) Lower (standard HPLC grade solvents)Higher (LC-MS grade solvents, gases, specialized maintenance)[3]
Complexity Simpler to operate and maintain.More complex, requires specialized training.
Throughput ModerateHigh, with rapid methods available.[14]

Experimental Workflows

RP-HPLC-UV Workflow for Sacubitril in Pharmaceutical Dosage Forms

RP_HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Tablet Tablet Crushing Dissolution Dissolution in Diluent Tablet->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (e.g., 250 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Integration->Quantification

Caption: RP-HPLC-UV workflow for Sacubitril quantification in tablets.

LC-MS/MS Workflow for Sacubitril in Biological Samples

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_Spiking Internal Standard Spiking Plasma->IS_Spiking Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection Autosampler Injection Supernatant->Injection Separation UPLC/HPLC Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Detection Tandem MS Detection (MRM) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification

Caption: LC-MS/MS workflow for Sacubitril quantification in plasma.

Decision Framework: Choosing the Right Tool for the Job

The selection between RP-HPLC-UV and LC-MS/MS should be guided by the specific analytical requirements of the task at hand.

Decision_Framework Start Analytical Need for Sacubitril Application Primary Application? Start->Application Matrix Sample Matrix? Concentration Expected Concentration? Matrix->Concentration Simple (e.g., Formulation) LCMS LC-MS/MS Matrix->LCMS Complex (e.g., Plasma) HPLC RP-HPLC-UV Concentration->HPLC High (µg/mL) Concentration->LCMS Low (ng/mL or less) Application->Matrix Bioanalysis Application->Concentration QC/Assay

Caption: Decision framework for selecting an analytical method for Sacubitril.

Detailed Experimental Protocols

RP-HPLC-UV Method for Sacubitril in Tablets

This protocol is a representative method synthesized from published literature for the simultaneous estimation of Sacubitril and Valsartan.[2][5]

1. Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Reference standards of Sacubitril and Valsartan.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile: Methanol: Water (30:55:15 v/v/v).[5]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: Ambient.

  • Detection Wavelength: 250 nm.[5]

  • Injection Volume: 20 µL.

4. Preparation of Standard Solution:

  • Accurately weigh and transfer 24 mg of Sacubitril and 26 mg of Valsartan reference standards into a 100 mL volumetric flask.

  • Add about 70 mL of diluent (mobile phase) and sonicate to dissolve.

  • Make up the volume to 100 mL with the diluent.

  • Further dilute 1 mL of this stock solution to 10 mL with the diluent to obtain a final concentration of 24 µg/mL of Sacubitril and 26 µg/mL of Valsartan.[5]

5. Preparation of Sample Solution:

  • Weigh and finely powder 20 tablets.

  • Transfer a quantity of the powder equivalent to 24 mg of Sacubitril into a 100 mL volumetric flask.

  • Add about 70 mL of diluent and sonicate for 30 minutes to ensure complete extraction.

  • Make up the volume with the diluent and filter the solution through a 0.45 µm filter.

  • Further dilute 1 mL of the filtered solution to 10 mL with the diluent.[5]

6. Analysis:

  • Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Calculate the amount of Sacubitril in the sample by comparing the peak area with that of the standard.

LC-MS/MS Method for Sacubitril in Human Plasma

This protocol is a representative method for the simultaneous determination of Sacubitril, Valsartan, and Sacubitrilat (LBQ657) in human plasma.[9][10]

1. Instrumentation:

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 column (e.g., 2.1 x 50 mm, 3.5 µm).[9][10]

2. Reagents and Materials:

  • Acetonitrile and methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ammonium acetate.

  • Ultrapure water.

  • Reference standards of Sacubitril, LBQ657, and their deuterated internal standards.[9]

3. Chromatographic Conditions:

  • Mobile Phase A: 5 mM ammonium acetate and 0.1% formic acid in water.[9][10]

  • Mobile Phase B: Acetonitrile.[9][10]

  • Flow Rate: Gradient elution.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[9][10]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimized for Sacubitril, LBQ657, and their internal standards.

5. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 200 µL of acetonitrile to precipitate the proteins.[14]

  • Vortex the mixture and then centrifuge.

  • Transfer the clear supernatant to an autosampler vial for injection.

6. Analysis:

  • Inject the prepared sample into the LC-MS/MS system.

  • Quantify the analytes by constructing a calibration curve using the peak area ratios of the analytes to their respective internal standards.

Conclusion

The choice between RP-HPLC-UV and LC-MS/MS for the analysis of Sacubitril is not a matter of one being universally superior to the other, but rather a strategic decision based on the analytical objective. RP-HPLC-UV stands as a reliable and economical method for routine quality control of pharmaceutical formulations, where high concentrations are expected and the sample matrix is relatively simple.[4] Its ease of use and lower operational costs make it an accessible tool for most laboratories.

Conversely, when the analytical challenge involves complex biological matrices and the need for high sensitivity and specificity, LC-MS/MS is the unequivocal choice.[13][15] Its ability to provide structural information and quantify analytes at very low concentrations makes it indispensable for pharmacokinetic studies and the analysis of metabolites like Sacubitrilat.[9][10][11]

Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will empower researchers and scientists to make informed decisions, ensuring the generation of accurate, reliable, and fit-for-purpose data in the development and monitoring of Sacubitril-containing medicines.

References

  • ResearchGate. (PDF) Assay of Valsartan and Sacubitril in Combined Dosage Form by RP-HPLC (Method Development and Validation). ResearchGate. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Separation and Quantification of Sacubitril-Valsartan Combination in Tablets by a New Ion-pair HPLC. Research Journal of Pharmacy and Technology. Available from: [Link]

  • ScienceOpen. Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. ScienceOpen. Available from: [Link]

  • SciELO. Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. SciELO. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Validated Eco-Friendly Chromatographic Methods for Simultaneous Determination of Sacubitril and Valsartan in Spiked Human Plasma and in Pharmaceutical Formulation. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Semantic Scholar. Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study. Semantic Scholar. Available from: [Link]

  • PubMed. Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study. PubMed. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. Simultaneous Estimation of Sacubitril and Valsartan Combination of Drug in Tablet Dosage Form Using Hydrotropy by UV Spectrophot. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • World Journal of Pharmaceutical Research. RP-HPLC method for stability of sacubitril and valsartan. World Journal of Pharmaceutical Research. Available from: [Link]

  • International Journal of ChemTech Research. RP-UPLC Method for Simultaneous Estimation of Sacubitril and Valsartan in Its Bulk and Tablet Dosage Form with Force Degadation. International Journal of ChemTech Research. Available from: [Link]

  • SciELO. Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. SciELO. Available from: [Link]

  • Oriental Journal of Chemistry. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review. Oriental Journal of Chemistry. Available from: [Link]

  • Research Journal of Pharmacy and Technology. RP-HPLC Method Development and Validation for the Estimation of Sacubitril and Valsartan in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. Available from: [Link]

  • PubMed. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Development and validation of a stability indicating UHPLC method for Sacubitril/Valsartan complex in the presence of impurities. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • IJCRT.org. Analytical Method Development And Validation For The Simultaneous Estimation Of Sacubitril And Valsartan By Using Reverse Phase. IJCRT.org. Available from: [Link]

  • ResearchGate. RP-HPLC Method Development and Validation for the Estimation of Sacubitril and Valsartan in Pharmaceutical Dosage Form. ResearchGate. Available from: [Link]

  • Neuroquantology. Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Val. Neuroquantology. Available from: [Link]

  • ResearchGate. In Vitro Analytical Method Development And Validation Of Sacubitril And Valsartan In Rabbit Plasma Using RP-UPLC. ResearchGate. Available from: [Link]

  • Chromservis. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Chromservis. Available from: [Link]

  • International Journal of Applied Pharmaceutics. Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Applied Pharmaceutics. Available from: [Link]

  • ResearchGate. Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary.... ResearchGate. Available from: [Link]

Sources

Safety Operating Guide

Proper Disposal of Sacubitril-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Sacubitril-d4, a deuterated analog of the neprilysin inhibitor Sacubitril. As a research chemical, its complete toxicological and environmental impact profile is not fully established. Therefore, a cautious and compliant approach to its disposal is paramount to ensure the safety of laboratory personnel and the protection of our environment. This document is designed to be a trusted resource for researchers, scientists, and drug development professionals, offering procedural guidance rooted in established safety protocols and regulatory standards.

Guiding Principle: Proactive Safety and Environmental Stewardship

The responsible management of chemical waste is a cornerstone of laboratory safety and corporate responsibility. The procedures outlined herein are based on a synthesis of regulatory guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), combined with practical, field-proven laboratory practices.[1][2][3][4] The underlying principle is to treat this compound with the same level of caution as its non-deuterated counterpart, Sacubitril, for which some safety data sheets (SDS) indicate potential hazards such as serious eye irritation, toxicity if swallowed, and high aquatic toxicity.[5][6]

Waste Characterization: The First Step to Compliance

Before disposal, all waste containing this compound must be characterized to determine if it meets the definition of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] Pharmaceutical wastes can be classified as hazardous if they are specifically listed (P- or U-listed) or if they exhibit hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[7][8][9]

While this compound is not currently a P- or U-listed waste, a conservative approach is to manage it as a hazardous waste due to the potential aquatic toxicity of the parent compound and the incomplete toxicological data for the deuterated form.[6]

Key Data for Waste Profile:

PropertyValue/InformationSource
Compound Name This compound hemicalcium saltMedChemExpress[10]
Appearance Crystalline solidGeneral knowledge
Known Hazards (Parent Compound) Serious eye irritation, Toxic if swallowed, Very toxic to aquatic lifeBiosynth SDS[5][6]
Regulatory Status Not a P- or U-listed hazardous waste. Must be evaluated for characteristic hazards.EPA[7]

Procedural Workflow for this compound Disposal

The following step-by-step protocols provide a clear pathway for the safe segregation and disposal of various forms of this compound waste.

Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this compound in any form, including during disposal procedures. This includes, but is not limited to:

  • A standard laboratory coat

  • Safety glasses with side shields or chemical splash goggles

  • Chemical-resistant gloves (nitrile or neoprene are generally suitable)[11]

Segregation and Collection of this compound Waste

Proper segregation at the point of generation is critical to prevent accidental mixing of incompatible chemicals and to ensure compliant disposal.[1][12]

  • Unused or Expired this compound: Keep in its original, clearly labeled container.

  • Contaminated Lab Materials: This includes items such as gloves, weigh boats, and paper towels that have come into direct contact with this compound.

    • Place these items in a dedicated, puncture-resistant, and sealable hazardous waste container.[11]

    • The container must be clearly labeled with "Hazardous Chemical Waste," the name "this compound," and the approximate quantity.

  • Experimental Solutions: Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and sealed hazardous waste container.[13]

  • Solvent Rinses: Use a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) to rinse glassware that has been in contact with this compound. Collect this rinsate as hazardous liquid waste.[11]

  • Important: Do not mix aqueous and organic solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Needles, syringes, and other contaminated sharp objects must be disposed of immediately in a designated, puncture-proof sharps container.[1][3]

  • These containers should be located in the immediate vicinity of where the sharps are used.[3]

Decontamination of Laboratory Equipment
  • Glassware and Surfaces: All non-disposable glassware and equipment that have been in contact with this compound should be decontaminated.

    • Rinse with an appropriate solvent to remove any residue. Collect the rinsate as hazardous liquid waste.[11]

    • Follow the solvent rinse with a thorough wash using a laboratory detergent and water.

  • Work Surfaces: Clean all work surfaces where the compound was handled with a suitable laboratory detergent, followed by a solvent wipe-down if appropriate. Collect all cleaning materials as solid chemical waste.[11]

Storage and Final Disposal
  • Storage: Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic. Ensure containers are properly sealed to prevent leaks or spills.[11]

  • Disposal: Arrange for the collection and disposal of all this compound hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[11] Adhere to all institutional, local, state, and federal regulations.[10]

Crucially, the sewering of pharmaceutical waste is strictly prohibited by the EPA. [8][14] Do not dispose of any this compound waste down the drain.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Sacubitril_Disposal_Workflow This compound Waste Disposal Decision Tree start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., unused powder, contaminated gloves, wipes) waste_type->solid Solid liquid Liquid Waste (e.g., solutions, solvent rinses) waste_type->liquid Liquid sharps Sharps Waste (e.g., needles, contaminated glassware) waste_type->sharps Sharps solid_container Collect in Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Dispose in Designated Sharps Container sharps->sharps_container storage Store in Designated Secure Waste Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange Pickup by Licensed Waste Disposal Vendor storage->disposal

Caption: Decision tree for the proper segregation and disposal of this compound waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical aspect of responsible laboratory management. By adhering to the procedures outlined in this guide, researchers and scientists can ensure they are not only compliant with federal and local regulations but are also actively contributing to a safe and sustainable research environment. Always consult your institution's specific Chemical Hygiene Plan and your EHS office for any additional requirements.

References

  • OSHA Compliance For Laboratories. US Bio-Clean.
  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.
  • Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts.
  • Safety Data Sheet. Sigma-Aldrich.
  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Pros.
  • Safety Data Sheet. Biosynth.
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
  • Waste & Debris Fact Sheets. U.S. Environmental Protection Agency.
  • Proper Disposal Procedures for BRD4 Inhibitors: A Safety Guide. Benchchem.
  • This compound hemicalcium salt-SDS. MedChemExpress.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration.
  • Safety Data Sheet. Biosynth.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Chemical Waste Disposal Guidelines. Emory University.

Sources

A Researcher's Guide to the Safe Handling and Disposal of Sacubitril-d4

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Sacubitril-d4. As an isotopically labeled analog of an active pharmaceutical ingredient (API), this compound requires careful handling to ensure personnel safety, maintain sample integrity, and comply with regulatory standards. This document offers a procedural, step-by-step approach to its handling and disposal, grounded in established laboratory safety principles.

While a Safety Data Sheet (SDS) for this compound hemicalcium salt may classify it as not a hazardous substance or mixture, it is imperative to treat all chemical compounds with a high degree of caution.[1] The unique physicochemical properties of deuterated compounds and the pharmacological activity of the parent molecule necessitate a robust safety protocol.[2]

Pre-Handling Preparations: Engineering Controls and Personal Protective Equipment (PPE)

Before commencing any work with this compound, a thorough risk assessment should be conducted. The primary goal is to minimize exposure through a combination of engineering controls and appropriate PPE.

Engineering Controls:

  • Ventilation: All handling of solid this compound and preparation of its solutions should be performed in a certified chemical fume hood to prevent inhalation of any airborne particles.[1]

  • Inert Atmosphere: To prevent isotopic dilution through H/D exchange with atmospheric moisture, it is recommended to handle deuterated compounds under an inert atmosphere, such as dry nitrogen or argon, particularly when not in solution.[2][3]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial for safeguarding against accidental exposure. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationsRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from splashes or airborne particles.[2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact.[4][5]
Body Protection A lab coat or a disposable gown.Protects skin and personal clothing from contamination.[2][5]
Respiratory Protection Generally not required if handled in a fume hood. For potent compounds or situations with a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator may be necessary.While the immediate hazard of this compound is low, the parent compound is an API, warranting caution.[6][7]

Step-by-Step Handling Protocol

This protocol outlines the essential steps for the safe handling of this compound, from receiving to storage.

Step 1: Receiving and Inspection

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled with the chemical name, deuteration level, and any hazard warnings.[2]

Step 2: Storage

  • Store this compound in a cool, dry, and well-ventilated area.[1][2]

  • The recommended storage temperature is often -20°C.[1]

  • Keep the container tightly sealed to prevent moisture absorption and isotopic exchange.[2][8]

Step 3: Weighing and Solution Preparation

  • Perform all weighing and solution preparation inside a chemical fume hood.

  • Use appropriate tools to handle the solid compound, minimizing the generation of dust.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

Step 4: Post-Handling Decontamination

  • Thoroughly clean all work surfaces and equipment that came into contact with this compound.

  • Wash hands thoroughly with soap and water after handling is complete.

Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.

  • Small Spills:

    • Wearing appropriate PPE, gently cover the spill with an absorbent material.

    • Collect the absorbent material and place it in a sealed container for disposal as chemical waste.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent the spill from entering drains or water courses.[1]

Disposal Plan: A Commitment to Safety and Environmental Responsibility

Proper disposal of this compound and its associated waste is a critical component of the laboratory workflow. All disposal procedures must comply with local, state, and federal regulations.

Waste Segregation:

  • Solid Waste: Unused or expired solid this compound, contaminated gloves, weigh boats, and other disposable materials should be placed in a clearly labeled, sealed, and puncture-resistant container for hazardous chemical waste.[4]

  • Liquid Waste: All solutions containing this compound, including experimental solutions and solvent rinses, must be collected in a designated, sealed, and leak-proof hazardous waste container.[4] The container should be labeled with "Hazardous Liquid Waste" and the full chemical names of all components.[4]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[2] After rinsing, the defaced container can be disposed of as regular laboratory waste.[2]

Disposal Workflow Diagram:

cluster_handling Handling Workflow cluster_disposal Disposal Workflow start Receive and Inspect this compound storage Store in Cool, Dry, Ventilated Area start->storage weighing Weigh and Prepare Solutions in Fume Hood storage->weighing experiment Conduct Experiment weighing->experiment decontamination Decontaminate Work Area and Equipment experiment->decontamination segregate Segregate Waste (Solid, Liquid, Sharps) decontamination->segregate label_waste Label Waste Containers Clearly segregate->label_waste store_waste Store Waste in Designated Area label_waste->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup spill Spill Event spill_response Follow Spill Management Protocol spill->spill_response spill_response->segregate

Caption: Workflow for Handling and Disposal of this compound.

Conclusion: Fostering a Culture of Safety

The safe handling and disposal of this compound are paramount for protecting laboratory personnel and the environment. While the immediate hazards may be low, the principles of good laboratory practice and a proactive approach to safety are non-negotiable. By adhering to the guidelines outlined in this document, researchers can confidently work with this important compound while maintaining the highest standards of safety and scientific integrity.

References

  • BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. BenchChem.
  • Respirex International. (n.d.). Pharmaceutical PPE. Respirex International.
  • Safetyware. (2025, February 10). The Role of PPE in Preventing Contamination in Pharmaceutical Production. Safetyware.
  • Cleanroom Technology. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Cleanroom Technology.
  • 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US.
  • 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M India.
  • VxP Pharma. (2020, January 11). Highly Potent Compounds. VxP Pharma.
  • MedChemExpress. (2025, March 17). This compound hemicalcium salt-SDS. MedChemExpress.
  • LGC Standards. (n.d.). This compound | CAS 1884269-07-1. LGC Standards.
  • Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Chromservis.
  • Sigma-Aldrich. (n.d.). Use and Handling of NMR Solvents. Sigma-Aldrich.
  • Bozenhardt, H. F., & Bozenhardt, E. H. (2017, May 5). Handling Processing Of Potent Compounds A Holistic Approach. Bioprocess Online.
  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. OSHA.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Use and Handling of NMR Solvents Deuterated Chloroform. CIL.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Affygility Solutions. (2010, June 29). Insights Potent compounds: 7 things that every EHS professional should know. Affygility Solutions.
  • BenchChem. (n.d.). Proper Disposal Procedures for BRD4 Inhibitors: A Safety Guide. BenchChem.
  • Biosynth. (2023, May 19). Safety Data Sheet. Biosynth.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Overview. OSHA.
  • ChemicalBook. (2025, December 20). Sacubitril Sodium - Safety Data Sheet. ChemicalBook.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
  • BenchChem. (n.d.). Safe Disposal of 4-Aminohippuric-d4 Acid: A Procedural Guide. BenchChem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sacubitril-d4
Reactant of Route 2
Reactant of Route 2
Sacubitril-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.